5-Butyl-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515762 | |
| Record name | 5-Butyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-05-8 | |
| Record name | 5-Butyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Butyl-1,3-benzodioxole, also known as 1-(3,4-methylenedioxyphenyl)butane, is an organic compound that has garnered interest within the scientific community, particularly in the fields of fragrance chemistry and as a versatile building block in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a butyl group attached to the benzodioxole ring, imparts specific chemical and physical properties that are of significant interest to researchers in drug discovery and development. The 1,3-benzodioxole moiety is a key structural feature in a variety of bioactive natural products and synthetic compounds.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering a technical resource for scientists and professionals in related fields.
Chemical Structure and Properties
The foundational structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with a butyl substituent at the 5-position. This arrangement results in a molecule with moderate polarity and specific reactivity.
Structural Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a plausible method for the synthesis of this compound. This protocol is based on established chemical principles of Friedel-Crafts acylation and Clemmensen reduction.
Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add butyryl chloride to the dropping funnel, then add it dropwise to the stirred suspension. The formation of the acylium ion electrophile is the key to this reaction.
-
Addition of Substrate: After the addition of butyryl chloride, add 1,3-benzodioxole dropwise to the reaction mixture, maintaining the low temperature. The electron-rich nature of the 1,3-benzodioxole ring facilitates electrophilic aromatic substitution.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1,3-benzodioxol-5-yl)butan-1-one.
Step 2: Clemmensen Reduction of 1-(1,3-Benzodioxol-5-yl)butan-1-one
-
Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride in dilute hydrochloric acid. Decant the aqueous solution and wash the amalgam with water.
-
Reduction Reaction: To the prepared zinc amalgam, add concentrated hydrochloric acid, water, and the crude 1-(1,3-benzodioxol-5-yl)butan-1-one obtained from Step 1.
-
Reflux and Monitoring: Heat the mixture to reflux with vigorous stirring. The carbonyl group of the ketone is reduced to a methylene group on the surface of the zinc. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Reactivity of the Benzodioxole Ring
The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. This makes it susceptible to electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation described above. The substitution typically occurs at the position para to the ether linkages, which is the 5-position in this case. The alkyl side chain can also undergo reactions, although the aromatic ring is generally more reactive towards electrophiles.
Spectral Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the protons of the butyl chain.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.0 ppm), corresponding to the three protons on the benzene ring.
-
Methyleneoxy Protons: A singlet at around δ 5.9 ppm, integrating to two protons, for the -O-CH₂-O- group.
-
Butyl Chain Protons: A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the adjacent methylene group (CH₂) around δ 1.3 ppm, another multiplet for the next methylene group around δ 1.5 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.5 ppm.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).
-
Methyleneoxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.
-
Butyl Chain Carbons: Four signals in the aliphatic region (δ 10-40 ppm).
Expected IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-O stretching (ether): Strong bands in the region of 1000-1300 cm⁻¹.
Expected Mass Spectrometry Data
The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fragments from the butyl chain and potentially cleavage of the dioxole ring.
Applications in Research and Drug Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. [3][4]Derivatives of 1,3-benzodioxole have been investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents. [5]The butyl group in this compound can be further functionalized, making it a valuable intermediate for the synthesis of more complex drug candidates. Its lipophilic nature, conferred by the butyl chain, can also be advantageous for modulating the pharmacokinetic properties of a lead compound.
Safety and Handling
Detailed toxicological data for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectral characteristics. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their chemistry essential for innovation in drug development.
References
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- This compound Formula. ECHEMI. [URL: https://www.echemi.com/products/16929-05-8.html]
- Brodbeck RM, Cortright DN, Kieltyka AP, et al. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. J Pharmacol Exp Ther. 2008;327(3):898-909. [URL: https://pubmed.ncbi.nlm.nih.gov/18753409/]
- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [URL: https://www.idpublications.
- N-[1-(3,4-Methylenedioxyphenyl)propan-2-yl]butane-1-imine. SpectraBase. [URL: https://spectrabase.com/spectrum/8VEMzrS0aLP]
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9202951/]
- Synthesis of 1(3,4 -methylenedioxyphenyl)-1-butene-3-one from Safrole. ResearchGate. [URL: https://www.researchgate.
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- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [URL: https://www.researchgate.net/publication/359918073_Design_Synthesis_and_Action_Mechanism_of_13-Benzodioxole_Derivatives_as_Potent_Auxin_Receptor_Agonists_and_Root_Growth_Promoters]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Butyl-1,3-benzodioxole
Executive Summary: This guide provides a comprehensive technical overview of 5-Butyl-1,3-benzodioxole (C11H14O2), a derivative of the significant 1,3-benzodioxole scaffold. The 1,3-benzodioxole moiety is a key structural element in numerous natural products, such as safrole and piperine, and serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document details the core physicochemical properties, spectroscopic profile, and analytical methodologies for the characterization of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and safety protocols associated with this compound.
Introduction and Scientific Context
The 1,3-Benzodioxole Scaffold: A Privileged Structure
The 1,3-benzodioxole ring system, consisting of a benzene ring fused to a five-membered dioxole ring, is a prominent feature in a wide array of biologically active molecules.[1] Its presence in natural products like safrole (from sassafras oil) and piperine (from black pepper) underscores its metabolic stability and favorable interaction with biological targets.[1] In synthetic chemistry, this scaffold is highly valued as an intermediate for its ability to undergo functionalization on the aromatic ring, leading to the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and antiepileptic compounds.[1][2]
Profile of this compound
This compound, also known as 1-(3,4-Methylenedioxyphenyl)butane, is a specific derivative where a butyl group is attached at the 5-position of the benzodioxole ring.[3] This alkyl substitution significantly influences its lipophilicity and, consequently, its solubility, membrane permeability, and potential biological activity. Understanding its precise physicochemical characteristics is paramount for its application in medicinal chemistry, material science, and as a potential insecticide synergist, a known role for many 1,3-benzodioxole derivatives.[4]
Core Physicochemical Properties
A compound's identity and behavior are defined by its physical and chemical properties. These parameters are critical for predicting its solubility, stability, and interaction with other substances, forming the foundation for any research or development application.
Compound Identification
-
Synonyms: 1-(3,4-Methylenedioxyphenyl)butane, 5-Butylbenzo[d][3][6]dioxole[3]
-
CAS Number: 16929-05-8[5]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are essential for experimental design, including solvent selection and reaction temperature control.
| Property | Value | Source |
| Boiling Point | 251.4 °C | [5] |
| Density | 1.07 g/cm³ | [5] |
| Flash Point | 111 °C | [5] |
| Refractive Index (n20/D) | 1.527 | [5] |
| Vapor Pressure | 0.0326 mmHg @ 25 °C | [5] |
| XLogP3 | 3.8 | [3][5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
| Water Solubility | Very low (not quantified) | [3] |
| Ethanol Solubility | 1528.58 g/L @ 25 °C | [3] |
| Methanol Solubility | 1443.29 g/L @ 25 °C | [3] |
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques provide the definitive "fingerprint" of a molecule, confirming its structure, purity, and the presence of specific functional groups.
-
Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be expected at m/z 178.10, corresponding to its monoisotopic mass.[5] Fragmentation would likely involve cleavage of the butyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise atomic connectivity. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylenedioxy protons (~5.9-6.0 ppm), and the aliphatic protons of the butyl group.
-
Infrared (IR) Spectroscopy: This technique identifies the functional groups present. Key absorbances for this molecule would include C-H stretches (aromatic and aliphatic), C=C stretches from the benzene ring, and strong C-O stretches characteristic of the dioxole ring.
-
Chromatographic Analysis: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for assessing the purity of volatile or semi-volatile compounds like this compound. The retention time provides a measure of its identity under specific conditions, while the peak area allows for quantification of purity.
Experimental Methodologies for Characterization
A multi-technique approach is crucial for the unambiguous characterization of a chemical entity. This ensures that identity, structure, and purity are validated through orthogonal methods.
Rationale for a Multi-technique Approach
The causality behind employing a suite of analytical techniques rests on the principle of cross-validation. While GC-MS can confirm molecular weight and purity, it provides limited information on the specific isomeric structure. NMR spectroscopy is unparalleled for defining the exact arrangement of atoms. FT-IR confirms the presence of expected functional groups, corroborating the structural data from NMR. This integrated workflow constitutes a self-validating system for structural confirmation.
Caption: Physicochemical Characterization Workflow for this compound.
Protocol 1: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Confirm the retention time against a standard if available. Analyze the mass spectrum of the main peak to confirm the molecular ion and expected fragmentation. Calculate purity based on the relative peak area.
Protocol 2: Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
-
Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis:
-
Identify aromatic protons (typically 3 signals in the 6.6-6.8 ppm range).
-
Identify the singlet for the two methylenedioxy (-O-CH₂-O-) protons (around 5.9 ppm).
-
Identify the multiplets corresponding to the four methylene groups and the terminal methyl group of the butyl chain (typically 0.9-2.6 ppm).
-
-
¹³C NMR Analysis:
-
Identify aromatic carbons (typically 6 signals).
-
Identify the methylenedioxy carbon (around 101 ppm).
-
Identify the four distinct signals for the butyl chain carbons.
-
Synthesis and Biological Context
Overview of Synthetic Pathways
The synthesis of 1,3-benzodioxole structures typically involves the condensation of a catechol with a methylene source, often in the presence of an acid catalyst.[4] For this compound, a common route would involve the reaction of 4-butylcatechol with a dihalomethane or a related methylene-bridging agent. Alternative strategies may involve Friedel-Crafts acylation of 1,3-benzodioxole followed by reduction to introduce the butyl group. These synthetic routes provide versatile platforms for creating a library of derivatives for further study.[7]
Biological Relevance: Interaction with Cellular Pathways
Derivatives of 1,3-benzodioxole are of significant interest in drug discovery due to their interaction with key biological pathways. For instance, novel N-(benzo[d][3][6]dioxol-5-yl) acetamide derivatives have been developed as potent agonists of the auxin receptor TIR1, promoting root growth in plants by modulating gene expression.[7] Other research has identified 1,3-benzodioxole-containing molecules as potent inverse agonists of the C5a receptor, a key target in inflammatory diseases.[8]
Caption: Simplified Auxin (TIR1) Signaling Pathway activated by a 1,3-benzodioxole agonist.
Safety, Handling, and Toxicology
As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. Proper handling procedures are non-negotiable.
Hazard Identification
The parent compound, 1,3-benzodioxole, is classified as a flammable liquid and vapor and is considered harmful if swallowed.[9][10] While specific data for the 5-butyl derivative may vary, it should be handled with the same level of caution.
Recommended Handling and Storage Procedures
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11]
First Aid and Exposure Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that make it a valuable molecule for research and development. Its lipophilic nature, conferred by the butyl group, combined with the reactive and biologically relevant benzodioxole core, positions it as an interesting candidate for applications in medicinal chemistry and material science. The analytical workflows and safety protocols detailed in this guide provide a robust framework for its study, ensuring data integrity and safe laboratory practice. Future research will likely continue to explore the therapeutic potential of this and related derivatives, leveraging the foundational knowledge of its physicochemical characteristics.
References
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- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P
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- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH.
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- α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120.
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- Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed.
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A Technical Guide to the Spectral Analysis of 5-Butyl-1,3-benzodioxole
Molecular Structure and Spectroscopic Overview
5-Butyl-1,3-benzodioxole possesses a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its structure consists of a butyl group attached to a 1,3-benzodioxole core. This combination of an aromatic, heterocyclic system and a flexible alkyl chain gives rise to a distinct set of signals in various spectroscopic analyses. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and structural elucidation in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the chemical environment of magnetically active nuclei, we can predict the ¹H and ¹³C NMR spectra of this compound with high confidence.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit characteristic signals for both the aromatic protons of the benzodioxole ring and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-donating nature of the methylenedioxy group and the anisotropic effects of the benzene ring.
Experimental Protocol Considerations:
A standard ¹H NMR experiment would involve dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher field spectrometer. The use of an internal standard like tetramethylsilane (TMS) at 0 ppm is crucial for accurate chemical shift referencing.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-7 | ~ 5.90 | s | 2H |
| H-4, H-6 | ~ 6.65 - 6.75 | m | 3H |
| H-8 | ~ 2.50 | t | 2H |
| H-9 | ~ 1.55 | sextet | 2H |
| H-10 | ~ 1.35 | sextet | 2H |
| H-11 | ~ 0.90 | t | 3H |
Interpretation and Rationale:
-
Methylenedioxy Protons (H-7): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet significantly downfield, around 5.90 ppm. This is a hallmark of the 1,3-benzodioxole moiety.
-
Aromatic Protons (H-4, H-6): The three protons on the aromatic ring will appear in the aromatic region, typically between 6.65 and 6.75 ppm. Due to the substitution pattern, they will likely present as a complex multiplet.
-
Benzylic Protons (H-8): The methylene protons adjacent to the aromatic ring (benzylic position) are deshielded and will appear as a triplet around 2.50 ppm, split by the neighboring methylene group (H-9).
-
Alkyl Protons (H-9, H-10): The two internal methylene groups of the butyl chain will appear as overlapping sextets in the aliphatic region, around 1.55 and 1.35 ppm, respectively.
-
Terminal Methyl Protons (H-11): The terminal methyl group of the butyl chain will be the most upfield signal, appearing as a triplet around 0.90 ppm, split by the adjacent methylene group (H-10).
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An In-Depth Technical Guide to the Natural Occurrence and Isolation of 5-Butyl-1,3-benzodioxole
Introduction: The Benzodioxole Scaffold and the Elusive 5-Butyl Derivative
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a significant pharmacophore and structural backbone found in a multitude of natural products.[1] This heterocyclic system is renowned for its presence in bioactive molecules like safrole from sassafras, myristicin from nutmeg, and piperine from black pepper.[2] These compounds and their derivatives have been extensively studied for their roles in pharmacology, agriculture, and fragrance industries.
This guide focuses on a specific, less-common member of this family: 5-Butyl-1,3-benzodioxole (also known as 1-(3,4-Methylenedioxyphenyl)butane).[3][4] With the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , this compound is characterized by a four-carbon alkyl chain at the 5-position of the benzodioxole ring.[3]
It is crucial to establish at the outset that, unlike its propenyl- and allyl-substituted relatives, this compound is not a widely reported constituent of common essential oils or plant extracts. Extensive analysis of essential oils from the Piperaceae and Apiaceae families, which are rich sources of other benzodioxoles, do not typically list this specific compound.[5][6]
Therefore, this document serves a dual purpose. First, it provides context by examining the well-established natural occurrence of its structural analogues. Second, it presents a robust, first-principles methodological framework for the hypothetical isolation and purification of this compound from a plausible botanical matrix. The protocols described herein are based on established, field-proven techniques for the separation of non-polar, aromatic secondary metabolites from complex natural mixtures.
Section 1: The 1,3-Benzodioxole Family in Nature: Common Analogues
To understand the chemical context for isolating this compound, one must be familiar with its more abundant natural analogues. The biosynthetic pathways that produce these compounds provide a rationale for searching for novel derivatives in similar plant families.
| Table 1: Prominent Naturally Occurring 1,3-Benzodioxole Derivatives | | :--- | :--- | :--- | | Compound Name | Structure | Primary Natural Sources | | Safrole | 5-(2-propenyl)-1,3-benzodioxole | Sassafras albidum (Sassafras), Illicium verum (Star Anise), Camphor wood[2] | | Myristicin | 5-allyl-1-methoxy-2,3-methylenedioxybenzene | Myristica fragrans (Nutmeg, Mace), Apiaceae family (e.g., Parsley, Dill)[2] | | Apiol | 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene | Petroselinum crispum (Parsley), Apium graveolens (Celery), Anethum graveolens (Dill)[2] | | Piperine | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | Piper nigrum (Black Pepper)[7] |
The prevalence of these compounds, particularly in the Piperaceae and Apiaceae families, suggests that these are logical starting points for bioprospecting efforts aimed at discovering novel or trace benzodioxole derivatives.[2][8]
Section 2: A Methodological Framework for Isolation and Purification
This section outlines a comprehensive, multi-stage workflow for the isolation of a hypothetical trace compound like this compound.
Sourcing and Preparation of Botanical Material
Causality: The success of any natural product isolation is predicated on the quality and preparation of the starting material. The goal is to maximize the surface area for efficient extraction while preserving the chemical integrity of the target analyte.
Hypothetical Matrix: We will proceed with the hypothesis that our target compound may exist as a minor constituent in the dried fruits of Black Pepper (Piper nigrum) , given this matrix is a known source of the benzodioxole-containing alkaloid, piperine.[7]
Protocol:
-
Sourcing: Obtain high-quality, whole, dried black peppercorns from a reputable supplier. Document the species, origin, and harvest date.
-
Drying: If necessary, dry the material further in a circulating air oven at a low temperature (40-45°C) to reduce moisture content to <10%, which prevents microbial degradation and improves extraction efficiency.
-
Grinding: Coarsely grind the dried peppercorns using a laboratory mill. Avoid fine powders, which can impede solvent/steam flow and complicate filtration. Sieve the material to a consistent particle size (e.g., 2-4 mm).
Primary Extraction: Steam Distillation
Causality: For isolating volatile, thermally labile, and water-immiscible compounds like those found in essential oils, steam distillation is the method of choice.[9] It leverages Dalton's Law of Partial Pressures to allow compounds to volatilize at temperatures below their normal boiling points, thus preventing thermal degradation.[10] this compound, with an estimated vapor pressure of ~0.036 hPa at 25°C, is sufficiently volatile for this technique.[3]
Caption: Workflow of a typical laboratory steam distillation setup.
Protocol:
-
Setup: Assemble the steam distillation apparatus as shown in the diagram above.
-
Loading: Place 500 g of ground black pepper into the biomass flask.
-
Distillation: Heat the water in the steam generator to produce a steady flow of steam. Pass the steam through the biomass flask. The steam will carry the volatile organic compounds with it.
-
Condensation: The vapor mixture is cooled as it passes through the condenser, returning it to a liquid state.
-
Collection: Collect the condensate in a Florentine separator. The less dense, water-immiscible essential oil will form a layer on top of the aqueous hydrosol.
-
Duration: Continue the distillation for 3-4 hours, or until the volume of collected oil no longer increases.
-
Separation: Carefully separate the essential oil layer from the hydrosol. Store the oil in an amber vial at 4°C. The hydrosol should be retained for subsequent solvent extraction to recover any dissolved polar components.
Multi-Stage Chromatographic Purification
Causality: The raw essential oil is a complex mixture of dozens of compounds, primarily terpenes and sesquiterpenes.[11][12] Isolating a minor component requires a multi-step chromatographic approach that separates compounds based on their polarity. Given its calculated XLogP of 3.8, this compound is a non-polar compound, which dictates our choice of stationary and mobile phases.[3]
Stage 1: Flash Column Chromatography (Low-Resolution) This initial step aims to rapidly separate the crude oil into simpler fractions.
Protocol:
-
Column Packing: Dry-pack a glass column with 200 g of silica gel (60 Å, 40-63 µm). Wet the column with n-hexane.
-
Sample Loading: Dissolve 5 g of the crude essential oil in a minimal volume of n-hexane and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity.
-
100% n-Hexane (to elute very non-polar hydrocarbons like monoterpenes).
-
Gradient from 1% to 10% Ethyl Acetate in n-Hexane (our target compound is expected to elute in the early to mid-part of this gradient).
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system.
-
Pooling: Combine fractions that show a similar TLC profile in the expected region for our target. Evaporate the solvent under reduced pressure.
Stage 2: Preparative HPLC (High-Resolution) This final step purifies the target compound to >98% purity from the enriched fraction obtained in Stage 1.
Protocol:
-
System: A preparative HPLC system with a UV detector.
-
Column: A normal-phase silica or diol-bonded column (e.g., 250 x 21.2 mm, 5 µm particle size). Normal-phase is chosen to maintain consistency with the flash chromatography step and effectively separate non-polar isomers.
-
Mobile Phase: An isocratic or shallow gradient system of n-hexane and ethyl acetate (e.g., 98:2 v/v). The exact ratio must be optimized based on analytical HPLC runs.
-
Detection: Monitor the elution at multiple wavelengths, such as 230 nm and 280 nm, where benzodioxoles typically absorb.
-
Injection & Collection: Dissolve the enriched fraction in the mobile phase. Perform multiple injections, collecting the peak corresponding to the target compound's retention time.
-
Final Step: Pool the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.
Caption: Comprehensive workflow from botanical source to purified compound.
Section 3: Structural Elucidation and Quality Control
Causality: Following isolation, the compound's identity and purity must be unequivocally confirmed using a suite of modern analytical techniques. Each method provides orthogonal data, leading to a confident structural assignment.
| Table 2: Analytical Techniques for Compound Verification | | :--- | :--- | :--- | | Technique | Information Obtained | Expected Result for this compound | | GC-MS | Purity assessment (single peak), Retention Time, Molecular Weight (from Mass Spectrum), and Fragmentation Pattern. | Purity >98%. A molecular ion peak (M⁺) at m/z = 178. Characteristic fragments from loss of the butyl chain. | | ¹H NMR | Number and type of protons, their chemical environment, and connectivity. | A singlet around 5.9-6.0 ppm (2H, -O-CH₂-O-). Aromatic protons in the 6.6-6.8 ppm region (3H). Signals for the butyl chain (9H) including a triplet for the terminal methyl group. | | ¹³C NMR | Number and type of carbon atoms. | ~10-11 distinct carbon signals. A signal around 101 ppm for the methylene (-O-CH₂-O-) carbon. Six aromatic carbon signals. Four signals for the butyl chain carbons. | | FT-IR | Presence of functional groups. | Peaks corresponding to C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and characteristic strong C-O stretching for the dioxole ether linkages. |
Conclusion
The isolation of this compound from a natural source presents a significant phytochemical challenge, primarily due to its apparent rarity in nature. This guide has established a scientifically rigorous and logical framework to address this challenge. By understanding the chemical ecology of its more common analogues, we can strategically select plausible botanical sources for investigation.
The detailed, multi-stage workflow—commencing with meticulous material preparation and steam distillation, followed by a logical sequence of low- and high-resolution chromatography—represents a gold-standard approach in natural product chemistry. The causality behind each experimental choice has been explained, providing a self-validating protocol. Final verification through orthogonal analytical methods like NMR and MS is non-negotiable for ensuring the scientific integrity of the findings. This comprehensive methodology provides researchers with a robust blueprint for the potential discovery and isolation of this compound and other novel, minor lipophilic natural products.
References
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Salehi, B., et al. (2021). Black Pepper: Chemical Composition and Biological Activities. Applied Sciences. Available at: [Link]
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Typology Science. (n.d.). Essential Oil of Black Pepper. Typology. Available at: [Link]
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Setzer, W. N., et al. (2021). Volatiles of Black Pepper Fruits (Piper nigrum L.). Foods. Available at: [Link]
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Ashokkumar, K., et al. (2021). Essential Oils From Different Parts of Piper nigrum L.: Chemical Composition, Antibacterial, and Antioxidant Activities. Journal of Food Processing and Preservation. Available at: [Link]
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Asadi, M. (2021). Chemical constituents of the essential oil isolated from seed of black pepper, Piper nigrum L., (Piperaceae). DergiPark. Available at: [Link]
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Önder, S., et al. (2024). Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species. Scientific Reports. Available at: [Link]
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Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Molekul. Available at: [Link]
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Vasanth, K., et al. (2023). Antioxidant Activity of Essential Oils Extracted from Apiaceae Family Plants. MDPI. Available at: [Link]
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Stojićević, A. S., et al. (2020). Essential oil chemical composition, antioxidant activities and total phenols of three aromatic herbs from Apiaceae family. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Toxicological Profile of 5-Butyl-1,3-benzodioxole
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in numerous bioactive compounds.[1] The introduction of a butyl substituent at the 5-position yields 5-Butyl-1,3-benzodioxole, a compound with potential for further chemical exploration. A thorough understanding of its toxicological profile is paramount for any future development. This guide outlines a comprehensive strategy for the toxicological evaluation of this compound, beginning with its metabolic activation and progressing through a tiered in vitro and in vivo testing paradigm. The central hypothesis is that the toxicity of this compound will be intrinsically linked to its metabolism, a common feature of this chemical class.[2]
The Crucial Role of Metabolism in Benzodioxole Toxicity
The toxicological potential of many benzodioxole derivatives is not inherent to the parent molecule but is rather a consequence of its bioactivation by metabolic enzymes.[3][4] The primary enzyme family responsible for the metabolism of xenobiotics, including this compound, is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[5]
The key toxicophore within the 1,3-benzodioxole moiety is the methylenedioxy bridge.[6] Cytochrome P450-mediated oxidation of this group can lead to the formation of a highly reactive carbene intermediate.[6] This carbene can then covalently bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition.[7] Alternatively, this reactive intermediate can interact with other cellular macromolecules, such as proteins and DNA, leading to cytotoxicity and genotoxicity.[8] An alternative pathway may involve the formation of ortho-quinone intermediates, which are also highly reactive.[6]
One study on various 5-substituted-1,3-benzodioxole compounds in mice, including 5-n-butyl-1,3-benzodioxole, demonstrated induction of CYP1A2 protein and mRNA levels.[9] This highlights the interaction of this class of compounds with the CYP system.
Caption: Proposed metabolic activation of this compound.
A Tiered Approach to Toxicological Evaluation
A systematic, tiered approach is proposed to elucidate the toxicological profile of this compound, starting with in vitro assays to assess specific endpoints and progressing to in vivo studies for a more holistic understanding of its systemic effects.
Caption: Tiered toxicological evaluation workflow.
In Vitro Toxicological Assessment
In vitro assays provide a controlled environment to investigate specific toxicological endpoints at the cellular level, offering a cost-effective and ethical approach for initial safety screening.
Hepatotoxicity Assessment
Given that the liver is the primary site of metabolism for benzodioxoles, assessing the potential for hepatotoxicity is critical.[2] The use of a metabolically competent human liver cell line, such as HepaRG™, is recommended as it provides a more physiologically relevant model than primary hepatocytes, which can have limited availability and high variability.[10]
Experimental Protocol: MTT Assay for Cytotoxicity in HepaRG™ Cells
-
Cell Culture: Culture HepaRG™ cells in appropriate media until they reach the desired confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations for testing.
-
Treatment: Expose the HepaRG™ cells to the various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control (a known hepatotoxin).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 7.3 |
| 50 | 55.7 ± 8.9 |
| 100 | 25.4 ± 6.5 |
| Positive Control | 15.2 ± 4.2 |
Genotoxicity Assessment
Genotoxicity assays are crucial to determine if a compound can cause damage to genetic material. A standard battery of in vitro tests is recommended to assess different types of genetic damage.
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[12] The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[13]
Experimental Protocol: Ames Test
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction to account for the possibility of metabolic activation of the test compound into a mutagen.[14]
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria onto minimal glucose agar plates lacking histidine.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Data Presentation
| Strain | Treatment | Concentration | Revertant Colonies (Mean ± SD) | Fold Increase |
| TA98 | -S9 | Vehicle | 25 ± 4 | 1.0 |
| 10 µ g/plate | 28 ± 5 | 1.1 | ||
| 100 µ g/plate | 32 ± 6 | 1.3 | ||
| +S9 | Vehicle | 30 ± 5 | 1.0 | |
| 10 µ g/plate | 65 ± 8 | 2.2 | ||
| 100 µ g/plate | 150 ± 15 | 5.0 |
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[15][16][17] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of this compound, both with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Presentation
| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| -S9 | Vehicle | 1.2 ± 0.3 |
| 10 | 1.5 ± 0.4 | |
| 50 | 2.8 ± 0.6 | |
| 100 | 5.1 ± 0.9 | |
| +S9 | Vehicle | 1.4 ± 0.4 |
| 10 | 3.2 ± 0.7 | |
| 50 | 8.9 ± 1.2 | |
| 100 | 15.6 ± 2.1 |
In Vivo Toxicological Assessment
In vivo studies are essential to understand the systemic effects of this compound in a whole organism, providing crucial information on target organ toxicity and for risk assessment.
Acute Oral Toxicity Study (OECD 423)
The acute toxic class method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[18][19][20][21][22] It uses a small number of animals to classify the substance into a GHS category and provides an estimate of the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer a single oral dose of this compound to a group of animals at a starting dose level.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure: Depending on the outcome of the first step, subsequent steps may involve dosing at higher or lower fixed dose levels.
-
Endpoint: The study allows for the classification of the substance based on its acute oral toxicity.
Repeated Dose 28-Day Oral Toxicity Study
A 28-day repeated dose toxicity study in rodents is designed to evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.[23][24][25][26] This study helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dose Groups: Include a control group and at least three dose groups receiving low, mid, and high doses of this compound.
-
Administration: Administer the compound daily via oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and histopathological examination of major organs and tissues.
-
Data Analysis: Analyze the data for any dose-related adverse effects to identify target organs and the NOAEL.
Caption: In vivo toxicological assessment workflow.
Concluding Remarks
The toxicological evaluation of this compound requires a multifaceted approach, with a strong emphasis on understanding its metabolic fate. The proposed tiered strategy, combining in vitro and in vivo methodologies, will provide a comprehensive dataset to characterize its potential for hepatotoxicity, genotoxicity, and systemic toxicity. This information is indispensable for making informed decisions regarding the future development and safe handling of this compound. The provided protocols and data presentation templates serve as a robust framework for conducting these critical safety assessments.
References
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Creative Animodel. (n.d.). Repeated Dose Toxicity. Retrieved from [Link]
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Creative Biolabs. (n.d.). Repeat Dose Toxicity. Retrieved from [Link]
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National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]
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5-Butyl-1,3-benzodioxole derivatives and analogues
An In-Depth Technical Guide to 5-Butyl-1,3-benzodioxole Derivatives and Analogues
Introduction: The 1,3-Benzodioxole Core Scaffold
The 1,3-benzodioxole, also known as methylenedioxybenzene, is a versatile heterocyclic compound featuring a benzene ring fused to a five-membered dioxole ring.[1][2][3] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in numerous natural products, including safrole from sassafras oil and piperine from black pepper.[2] Its unique electronic and steric properties make it a valuable building block in modern pharmaceutical synthesis, contributing to the pharmacological profiles of a wide range of bioactive molecules.[1]
The subject of this guide, this compound, is a specific analogue where a butyl group is attached at the 5-position of the benzodioxole ring. This substitution pattern provides a lipophilic anchor, influencing the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol [4][5] |
| Density | 1.07 g/cm³[4] |
| Boiling Point | 251.4 °C[4] |
| Flash Point | 111 °C[4] |
| XLogP3 | 3.8[4][5] |
| Appearance | Colorless to pale yellow liquid |
The 1,3-benzodioxole moiety is particularly noteworthy for its ability to inhibit microsomal cytochrome P450 enzymes.[6] This interaction is a critical aspect of its biological activity, as it can alter the metabolism and extend the half-life of co-administered drugs, a mechanism famously exploited by the antiepileptic drug Stiripentol.[6][7]
Synthetic Strategies for 1,3-Benzodioxole Derivatives
The functionalization of the 1,3-benzodioxole core is a cornerstone of medicinal chemistry programs aimed at generating novel therapeutic agents. The aromatic ring is amenable to various synthetic transformations, such as electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.[1] A common strategy involves the use of a functionalized benzodioxole, such as benzo[d][4][8]dioxol-5-amine, as a starting material for further elaboration.
A robust example is the synthesis of a series of N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamides, which have been identified as potent auxin receptor agonists for promoting root growth.[9][10] The synthetic pathway is logical and proceeds through well-established reaction mechanisms, ensuring high fidelity and scalability.
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biological activity of 5-Butyl-1,3-benzodioxole
An In-depth Technical Guide on the Biological Activity of 5-Butyl-1,3-benzodioxole
Abstract
The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds exhibiting a vast spectrum of biological activities. Its unique electronic and structural properties make it a "privileged scaffold" in medicinal chemistry, conferring capabilities ranging from enzyme inhibition to receptor agonism. This technical guide provides a comprehensive overview of the known biological landscape of 1,3-benzodioxole derivatives. While this compound is a known compound, primarily utilized in the fragrance industry, its specific pharmacological profile remains largely uncharacterized in public literature. Recognizing this knowledge gap, this document transitions from a review of the scaffold's potential to a detailed, actionable research framework. From the perspective of a Senior Application Scientist, we present a structured, multi-phase workflow designed to systematically unveil the cytotoxic, antimicrobial, and potential anti-cancer activities of this compound. This guide provides not only the scientific rationale behind each experimental phase but also detailed, field-tested protocols and data interpretation frameworks, serving as a robust blueprint for researchers seeking to characterize this and other novel chemical entities.
The 1,3-Benzodioxole Scaffold: A Foundation of Diverse Bioactivity
The 1,3-benzodioxole ring system, where a benzene ring is fused to a five-membered dioxole ring, is a cornerstone of many bioactive molecules.[1] This structural motif is not merely a passive linker but an active pharmacophore that influences molecular stability, reactivity, and interaction with biological targets.[2] Its derivatives have been extensively studied and have demonstrated a remarkable range of pharmacological effects, establishing the scaffold as a versatile starting point for drug discovery.
Key biological activities associated with the 1,3-benzodioxole scaffold include:
-
Anti-Tumor and Cytotoxic Effects: Numerous derivatives have shown promise in oncology.[3] One notable mechanism involves the inhibition of the thioredoxin system, which induces oxidative stress and promotes apoptosis in cancer cells.[4][5] This activity is particularly enhanced when the benzodioxole moiety is conjugated with arsenical compounds, where it also serves to inhibit cytochrome P450 enzymes, thereby increasing the retention time and therapeutic efficacy of the arsenical drug.[5]
-
Antimicrobial Properties: The scaffold is integral to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] This has spurred the development of novel antibiotics to combat rising bacterial resistance.[6]
-
Metabolic and Enzyme Modulation: 1,3-benzodioxole derivatives are well-known inhibitors of microsomal enzymes, an effect that has been leveraged to synergize the action of insecticides.[2] In a therapeutic context, derivatives have been designed as potent inhibitors of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.[7] Furthermore, certain compounds exhibit anti-hyperlipidemia effects, reducing plasma triglycerides and cholesterol.[4]
-
Plant Growth Regulation: In agricultural science, specific N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists that promote significant root growth in plants like Arabidopsis thaliana and Oryza sativa.[8][9]
Given this rich pharmacological context, any derivative of the 1,3-benzodioxole scaffold, including this compound, warrants a thorough investigation into its biological potential. The addition of a butyl group introduces increased lipophilicity, which can significantly alter properties such as membrane permeability, protein binding, and overall pharmacokinetics, potentially unlocking novel or enhanced biological activities.
Current Profile of this compound
Currently, this compound is primarily documented in the context of fragrance chemistry.[10] Its known properties are physical and chemical rather than biological.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless Liquid[1] |
| Known Use | Fragrance Ingredient[10] |
| Odor Profile | Spicy, Phenolic, Sweet, Balsamic[10] |
The absence of comprehensive biological data represents a significant opportunity. The following sections outline a proposed research workflow to systematically characterize the bioactivity of this compound.
Proposed Research Workflow: A Technical Guide for Bioactivity Characterization
This workflow is designed as a self-validating cascade, where the results of each phase inform the direction and design of the next. As a Senior Application Scientist, the rationale is to maximize data quality and resource efficiency, starting with broad, essential questions and progressively focusing on specific mechanisms.
Caption: Proposed experimental workflow for characterizing this compound.
Phase 1: Foundational Assays - Cytotoxicity Profiling
Expertise & Experience: Before any assessment of specific biological activity, it is imperative to establish the compound's intrinsic cytotoxicity. Without this baseline, one cannot distinguish between a specific targeted effect (e.g., selective anti-proliferative activity) and simple, non-specific cell death. The MTS assay is a robust, colorimetric method for determining cell viability.
Protocol: MTS Assay for Cytotoxicity
-
Cell Culture: Plate human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a high concentration (e.g., 2 mM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
Trustworthiness: This protocol is self-validating through the inclusion of both positive and vehicle controls. Consistent results across biological replicates (typically n=3) ensure the reliability of the calculated CC₅₀ values.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | CC₅₀ (µM) |
| HeLa | This compound | Hypothetical Value |
| HepG2 | This compound | Hypothetical Value |
| HeLa | Doxorubicin (Control) | 0.1 - 1.0 |
Phase 2: Broad-Spectrum Biological Screening
With CC₅₀ values established, screening for specific activities can proceed at non-cytotoxic concentrations.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (e.g., ampicillin), a negative growth control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 3: Mechanism of Action (MoA) Elucidation
Authoritative Grounding: Should the anti-proliferative screen yield a positive result (i.e., the compound inhibits cell growth at concentrations significantly lower than its CC₅₀), the next logical step is to investigate the underlying mechanism. Based on the known activities of related compounds that induce apoptosis via oxidative stress[5], this becomes a primary hypothesis to test.
Caption: Hypothetical MoA: Apoptosis induction via TrxR inhibition and oxidative stress.
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with this compound at its GI₅₀ (50% growth inhibition) concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-3, anti-PARP, anti-β-actin as a loading control).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Causality: The cleavage of PARP and the activation (cleavage) of Caspase-3 are hallmark indicators of apoptosis. Observing these events provides strong evidence that the compound's anti-proliferative effect is mediated by programmed cell death.
Conclusion
The 1,3-benzodioxole scaffold is a wellspring of biologically active compounds with significant therapeutic potential. While the specific derivative, this compound, has yet to be pharmacologically characterized, its structural relationship to a multitude of potent molecules makes it a compelling candidate for investigation. The multi-phase research workflow detailed in this guide provides a scientifically rigorous and efficient blueprint for moving beyond this knowledge gap. By systematically evaluating cytotoxicity, screening for broad-spectrum activity, and preparing to dissect the mechanism of action, researchers can effectively unlock the potential of this and other novel chemical entities, contributing to the broader landscape of drug discovery and development.
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An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a bicyclic heterocyclic organic compound, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic and conformational properties have made it a key component in a wide array of biologically active molecules. This guide focuses on a specific and important derivative, 5-Butyl-1,3-benzodioxole, providing a comprehensive overview of its history, synthetic evolution, and its role in modern research and development.
While the broader 1,3-benzodioxole ring system is found in numerous natural products, the history of specific synthetic derivatives like this compound is primarily rooted in the exploration of analogues of naturally occurring compounds such as safrole. Early research into the modification of the alkyl side chain of these natural products likely led to the synthesis of the 5-butyl derivative, although a definitive first discovery paper is not readily apparent in the historical literature. The development of synthetic methodologies for 5-substituted 1,3-benzodioxoles has been driven by the desire to create novel compounds with tailored biological activities.
Evolution of Synthetic Methodologies
The synthesis of this compound can be approached by two main strategies: formation of the 1,3-benzodioxole ring on a pre-functionalized benzene ring, or modification of a pre-existing 1,3-benzodioxole core.
Formation of the 1,3-Benzodioxole Ring
The foundational step in many syntheses is the creation of the 1,3-benzodioxole ring itself. The classical method involves the reaction of a catechol (1,2-dihydroxybenzene) with a dihalomethane in the presence of a base.[3] This Williamson ether synthesis-type reaction forms the methylenedioxy bridge.
Experimental Protocol: General Methylenation of a Catechol
-
To a solution of the substituted catechol in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., NaOH, K₂CO₃).
-
Add a dihalomethane (e.g., dichloromethane, dibromomethane) to the reaction mixture.
-
Heat the reaction mixture to facilitate the cyclization.
-
After the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS), the product is isolated through extraction and purified by distillation or chromatography.
Causality: The choice of solvent and base is crucial for achieving a good yield. A polar aprotic solvent is preferred to dissolve the catecholate anion, and a strong base is necessary to deprotonate the hydroxyl groups.
Functionalization of the 1,3-Benzodioxole Core
A common and versatile approach to this compound involves the acylation of 1,3-benzodioxole followed by reduction.
Key Synthetic Pathway: Friedel-Crafts Acylation and Subsequent Reduction
A robust and widely used method involves the Friedel-Crafts acylation of 1,3-benzodioxole with butyryl chloride or butyric anhydride to form 1-(1,3-benzodioxol-5-yl)butan-1-one. This ketone is then reduced to the corresponding alkane.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Reduction
Step 1: Friedel-Crafts Acylation to form 1-(1,3-benzodioxol-5-yl)butan-1-one
-
To a cooled (0-5 °C) mixture of 1,3-benzodioxole and a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnO/ZnCl₂).[4]
-
Slowly add butanoyl chloride to the stirred mixture, maintaining the low temperature.[4]
-
After the addition is complete, allow the reaction to proceed until completion.
-
The reaction is then quenched with water and the organic layer is separated, washed, dried, and the solvent is removed to yield the crude ketone.
-
The crude product is purified, typically by vacuum distillation or column chromatography.
Causality: The use of a Lewis acid is essential to activate the acylating agent, making it more electrophilic for the aromatic substitution reaction. The low temperature helps to control the reactivity and minimize side reactions.
Step 2: Reduction of the Ketone
The resulting ketone can be reduced to the butyl side chain via several methods, including the Wolff-Kishner or Clemmensen reduction.
-
Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
-
Clemmensen Reduction: The ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.
Causality: The choice of reduction method depends on the presence of other functional groups in the molecule. The Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction is carried out in strong acid.
Data Presentation: Comparison of Acylation Catalysts
| Catalyst System | Yield of 1-(1,3-benzodioxol-5-yl)butan-1-one | Reference |
| Boron trifluoride etherate | 85% | [4] |
| Zinc oxide / Zinc chloride | >99% Purity | [4] |
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound via Friedel-Crafts acylation followed by reduction.
Applications in Research and Drug Development
The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.
-
Anticonvulsant Activity: A series of 5-substituted benzo[d][5]dioxole derivatives have been designed and synthesized, showing promising anticonvulsant activities in preclinical models.
-
Antibacterial Agents: Novel pyrazole derivatives incorporating the 1,3-benzodioxole system have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria.[5]
-
Antitumor Properties: The 1,3-benzodioxole scaffold has been incorporated into novel compounds evaluated for their antitumor activities against various cancer cell lines.
While specific research focusing solely on this compound is less common than for other derivatives, its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of new chemical entities with a range of pharmacological activities. The butyl group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
Conclusion
This compound, while not as extensively studied as some of its natural product analogues, represents an important synthetic derivative within the versatile 1,3-benzodioxole class of compounds. Its synthesis, achievable through well-established organic chemistry reactions, provides a platform for the development of novel molecules with potential therapeutic applications. The continued exploration of the structure-activity relationships of 5-substituted 1,3-benzodioxoles is a promising avenue for the discovery of new drug candidates.
References
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El-Sayed, M. A., & El-Gaby, M. S. A. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][5]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society, 80(10), 1225-1236.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Butyl-1,3-benzodioxole from Catechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Butyl-1,3-benzodioxole, a valuable building block in the synthesis of various bioactive molecules. The described methodology commences with the readily available starting material, catechol, and proceeds through a two-step sequence involving an initial Friedel-Crafts acylation to introduce the butyl precursor, followed by a Clemmensen reduction to yield 4-butylcatechol. The final ring closure to the desired benzodioxole is achieved through a Williamson ether synthesis-type reaction with a dihalomethane under phase-transfer catalysis conditions. This application note offers detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and verification of the final product.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its presence is crucial for the pharmacological profiles of compounds in medicinal chemistry, often influencing receptor binding and metabolic stability.[1] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The strategic introduction of a butyl group at the 5-position of the benzodioxole ring system imparts specific lipophilic characteristics that can modulate the biological properties of the parent molecule.
The synthesis of substituted 1,3-benzodioxoles from catechols is a well-established transformation in organic chemistry.[2] This guide details a reliable and scalable two-stage approach for the preparation of this compound from catechol, designed for practical implementation in a research and development setting.
Synthetic Strategy Overview
The synthesis is strategically divided into two main parts: the introduction of the butyl side chain onto the catechol ring and the subsequent formation of the methylenedioxy bridge.
Part 1: Synthesis of 4-Butylcatechol
Direct Friedel-Crafts alkylation of catechol with a butyl halide is often plagued by issues of polysubstitution and carbocation rearrangements, leading to a mixture of products.[3] To circumvent these challenges, a more controlled approach is employed:
-
Friedel-Crafts Acylation: Catechol is first acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-butyrylcatechol. This reaction proceeds via an acylium ion intermediate and is not susceptible to rearrangement.[4][5] The acyl group is deactivating, which helps to prevent over-acylation of the aromatic ring.[6]
-
Clemmensen Reduction: The carbonyl group of the resulting 4-butyrylcatechol is then reduced to a methylene group to afford 4-butylcatechol. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for the reduction of aryl ketones.[7][8][9]
Part 2: Synthesis of this compound
The final step involves the formation of the 1,3-benzodioxole ring from 4-butylcatechol.
-
Cyclization via Williamson Ether Synthesis: The 4-butylcatechol is reacted with a dihalomethane, such as dichloromethane (CH₂Cl₂) or diiodomethane (CH₂I₂), in the presence of a base. This reaction is a double Williamson ether synthesis, where the two hydroxyl groups of the catechol act as nucleophiles to displace the halides from the dihalomethane, forming the five-membered dioxole ring.[2] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous and organic phases, leading to improved yields and milder reaction conditions.
Visualized Synthetic Workflow
Figure 1: Overall synthetic route for this compound from catechol.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Butylcatechol
Step 1: Friedel-Crafts Acylation of Catechol to 4-Butyrylcatechol
This procedure is adapted from standard Friedel-Crafts acylation protocols.[10]
Materials:
-
Catechol
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add butyryl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of catechol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Once the addition of catechol is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-butyrylcatechol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Clemmensen Reduction of 4-Butyrylcatechol to 4-Butylcatechol
This protocol is based on established Clemmensen reduction procedures.[11][12]
Materials:
-
4-Butyrylcatechol
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
-
Add a solution of 4-butyrylcatechol in toluene.
-
Add concentrated hydrochloric acid in portions through the condenser. An exothermic reaction should commence.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. Add more concentrated HCl periodically during the reflux.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully decant the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-butylcatechol.
Part 2: Synthesis of this compound
Step 3: Cyclization of 4-Butylcatechol
This procedure utilizes phase-transfer catalysis for an efficient reaction.
Materials:
-
4-Butylcatechol
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-butylcatechol (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of potassium hydroxide (2.5 equivalents).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).
-
Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by vacuum distillation.
Reaction Mechanisms
Figure 3: Mechanism of the Cyclization Step.
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [13] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 251 °C (estimated) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the dioxole ring, and the protons of the butyl side chain. The aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.0 ppm). The methylene protons of the dioxole ring typically appear as a singlet around δ 5.9 ppm. The butyl group will show a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the aromatic ring, and two multiplets for the other two methylene groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons, the methylene carbon of the dioxole ring, and the four distinct carbons of the butyl chain. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effect of the dioxole and butyl groups. [14][15]
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic butyl group (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching bands characteristic of the dioxole ring (typically in the 1000-1250 cm⁻¹ region). [2][16][17][18]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the loss of alkyl fragments from the butyl chain and potentially fragmentation of the dioxole ring. [19][20]
Safety Considerations
-
Catechol is toxic and can be absorbed through the skin. It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Butyryl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care in a fume hood.
-
Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas. Handle in a dry environment and avoid inhalation of dust.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with appropriate PPE.
-
The Clemmensen reduction involves the use of mercury, which is highly toxic. All manipulations involving zinc amalgam should be performed with care to avoid spills and exposure. Dispose of mercury-containing waste according to institutional guidelines.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety protocols.
References
-
the clemmensen reduction. (n.d.). Retrieved January 14, 2026, from [Link]
-
CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Clemmensen Reduction - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
5-tert-Butyl-1,3-benzodioxole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
1,3-Benzodioxole, 5-[1-[2-(2-butoxyethoxy)ethoxy]butyl]- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed. (2018, March 12). Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Retrieved January 14, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 14, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 14, 2026, from [Link]
-
IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]
-
1,3-Benzodioxole - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 14, 2026, from [Link]
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Application Note: A Detailed Laboratory-Scale Synthesis Protocol for 5-Butyl-1,3-benzodioxole
Abstract: This technical guide provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 5-Butyl-1,3-benzodioxole. The synthesis begins with the Friedel-Crafts alkylation of catechol to produce the key intermediate, 4-butylcatechol. This is followed by a cyclization reaction with a methylene source to form the target 1,3-benzodioxole ring. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful replication and understanding of the synthesis.
Introduction and Strategic Overview
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic and steric properties make it a valuable building block in medicinal chemistry. Alkyl-substituted derivatives, such as this compound, serve as crucial intermediates for more complex molecular targets, where the butyl group can modulate lipophilicity and receptor binding interactions.
The synthetic strategy detailed herein is a robust and logical two-step process designed for accessibility and reliability in a standard laboratory setting:
-
Step A: Friedel-Crafts Alkylation. Introduction of a linear butyl group onto the electron-rich catechol ring to form 4-butylcatechol. This is the key bond-forming step that establishes the final carbon skeleton.
-
Step B: Dioxole Ring Formation. Cyclization of the resulting 4-butylcatechol with a dihalomethane via a double Williamson ether synthesis to construct the five-membered dioxole ring.
This approach utilizes readily available starting materials and established reaction classes, providing a clear and efficient pathway to the target compound.
Overall Synthetic Workflow
Caption: Overall two-step synthesis of this compound.
Part I: Synthesis of 4-Butylcatechol (Intermediate)
Principle and Mechanistic Insight
This step involves the electrophilic aromatic substitution of catechol with 1-bromobutane. A mild Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃), is employed to polarize the C-Br bond of 1-bromobutane, generating a carbocation-like electrophile. Catechol, being highly activated by its two hydroxyl groups, readily undergoes substitution, primarily at the para-position (position 4) due to steric hindrance at the ortho positions. Using a mild catalyst is crucial to prevent polymerization of the catechol starting material and to minimize potential rearrangement of the n-butyl group, a common side reaction in Friedel-Crafts alkylations with stronger Lewis acids.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Catechol | C₆H₆O₂ | 110.11 | 11.0 g | 100 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 15.1 g (11.8 mL) | 110 |
| Anhydrous Iron(III) Chloride | FeCl₃ | 162.20 | 0.81 g | 5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid | HCl(aq) | - | 100 mL | - |
| Saturated NaCl Solution | NaCl(aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, dropping funnel, nitrogen inlet, separatory funnel, rotary evaporator.
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen outlet), and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add catechol (11.0 g, 100 mmol) and anhydrous iron(III) chloride (0.81 g, 5 mmol). Add 100 mL of dichloromethane (DCM) to dissolve the solids.
-
Addition of Alkylating Agent: Charge the dropping funnel with 1-bromobutane (15.1 g, 110 mmol). Add the 1-bromobutane dropwise to the stirring catechol solution over 30 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~40°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of 1 M HCl(aq) in a beaker to quench the reaction and dissolve the iron salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Workup - Washing: Combine all organic layers and wash sequentially with 50 mL of deionized water and 50 mL of saturated NaCl (brine) solution.[3][4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-butylcatechol as a dark oil.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 4-butylcatechol. The expected yield is typically in the range of 60-70%.
Part II: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
This transformation is a nucleophilic substitution reaction that forms the 1,3-benzodioxole ring. In the presence of a base (potassium carbonate), the phenolic hydroxyl groups of 4-butylcatechol are deprotonated to form a more nucleophilic diphenoxide intermediate. This intermediate then attacks the electrophilic carbon of dichloromethane in two successive Sₙ2 reactions, displacing both chloride ions to form the five-membered ring. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solvate the potassium cations, enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate.
Mechanism: Dioxole Ring Formation
Caption: Simplified mechanism for the formation of the dioxole ring.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Butylcatechol | C₁₀H₁₄O₂ | 166.22 | 8.31 g | 50 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 5.1 g (3.8 mL) | 60 |
| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | 15.2 g | 110 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | 200 mL | - |
| Saturated NaCl Solution | NaCl(aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Experimental Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Add 4-butylcatechol (8.31 g, 50 mmol), anhydrous potassium carbonate (15.2 g, 110 mmol), and 100 mL of DMF to the flask.
-
Addition and Reaction: Add dichloromethane (5.1 g, 60 mmol) to the suspension. Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction is typically complete in 8-12 hours. Monitor its progress by TLC.
-
Workup - Quenching: Cool the mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Workup - Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Workup - Washing: Combine the organic layers. Wash twice with 50 mL of water and once with 50 mL of saturated NaCl (brine) solution to remove residual DMF.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. The expected yield is typically 75-85%.
Troubleshooting and Final Considerations
| Potential Problem | Observation | Suggested Solution |
| Low Yield in Step A | Low recovery of 4-butylcatechol after purification. | Ensure the FeCl₃ catalyst is truly anhydrous. Consider an alternative catalyst like Amberlyst-15 resin to simplify workup and reduce side reactions.[6] |
| Incomplete Reaction in Step B | Starting material remains after 12 hours. | Ensure K₂CO₃ is finely powdered and anhydrous for maximum surface area and reactivity. Consider using a phase-transfer catalyst like TBAB. |
| Formation of Polymeric Byproducts | Dark, tarry material forms in either step. | Maintain a strict inert (nitrogen) atmosphere to prevent air oxidation of the catechol species. Avoid excessively high reaction temperatures. |
| Difficulty Removing DMF | Oily product after evaporation. | Perform multiple aqueous washes (3-4 times) during the workup of Step B to thoroughly remove the highly polar DMF solvent. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a suspected carcinogen; handle with care.
-
DMF is a skin irritant and can be absorbed through the skin.
-
Handle all reagents and solvents according to their Safety Data Sheets (SDS).
References
-
ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol. Available at: [Link]
-
Petroleum Processing and Petrochemicals. SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2012). Available at: [Link]
-
Patsnap. Synthesis method for p-tert-butylcatechol. Available at: [Link]
- Google Patents. Method for synthesizing p-tert-bulylcatechol.
-
Taylor & Francis Online. 4-tert-butylcatechol – Knowledge and References. Available at: [Link]
-
Organic Syntheses. PREPARATION OF 4-TRIMETHYLSILYL-2-BUTYN-1-OL. Available at: [Link]
- Google Patents. Process for preparing alkylated dihydroxybenzene.
-
Wikipedia. n-Butyllithium. Available at: [Link]
-
MDPI. (E)-1-(Benzo[d][7][8]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2024). Available at: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Available at: [Link]
-
Mettler Toledo. Lithiation and Organolithium Reactions. Available at: [Link]
-
ChemSRC. Understanding 5-Methyl-1,3-benzodioxole: Synthesis, Properties, and Applications in Chemical Intermediates. Available at: [Link]
- Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Available at: [Link]
-
ChemistryViews. What Does n‑Butyllithium Look Like in Solution?. (2017). Available at: [Link]
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National Center for Biotechnology Information. Effects of 4-tertiary butyl catechol on glutathione-metabolizing enzymes in vivo and in vitro. Available at: [Link]
-
Wikipedia. Dihydroxybenzenes. Available at: [Link]
- Google Patents. Method for preparing p-dihydroxy benzene.
- Google Patents. Synthesis method of p-tert-butyl catechol.
-
Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. Available at: [Link]
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CFS Europe SpA. 4-tert-Butylcatechol (4-TBC) for Polymer Inhibition. Available at: [Link]
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Princeton University. OA Guide to Water Purification. Available at: [Link]
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YouTube. 5 Ways to Filter and Purify Water! The Basics. (2021). Available at: [Link]
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Atlas Scientific. Water Purification Methods. Available at: [Link]
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analytical methods for 5-Butyl-1,3-benzodioxole quantification
An Application Note and Protocol for the Quantitative Analysis of 5-Butyl-1,3-benzodioxole
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a molecule belonging to the benzodioxole class, a structural motif present in a wide array of chemical compounds.[1] This class is notable for its role as a precursor in the synthesis of various pharmaceutical agents, agrochemicals, and fragrances.[1][2] Given its function as a key synthetic intermediate, the ability to accurately and reliably quantify this compound is paramount.[2] Whether monitoring reaction kinetics, assessing the purity of a final product, or conducting stability and impurity profiling, robust analytical methods are essential for ensuring quality, safety, and consistency in research and development.
This guide provides detailed, validated protocols for the quantification of this compound using two primary orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline the necessary validation procedures to ensure the trustworthiness and integrity of the generated data, in line with regulatory expectations.[3][4]
Physicochemical Properties and Method Selection Rationale
The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte. For this compound, the key parameters are:
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₁H₁₄O₂ | Defines the exact mass for MS detection. |
| Molecular Weight | 178.23 g/mol [5] | Basic parameter for all quantitative calculations. |
| Boiling Point (est.) | 251°C[5] | Sufficiently volatile for analysis by Gas Chromatography (GC). |
| XLogP3-AA | 3.8[5] | Indicates high lipophilicity and low water solubility, guiding solvent selection. |
| Solubility | Soluble in ethanol, methanol, isopropanol; low in water.[5] | Dictates appropriate solvents for sample and standard preparation. |
| Chromophore | Benzodioxole ring | The aromatic system allows for detection by UV spectrophotometry in HPLC. |
Based on these properties, two primary methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Its high separation efficiency and the specificity of mass spectrometry make it a powerful tool for identification and quantification, especially in complex matrices.[6]
-
High-Performance Liquid Chromatography (HPLC-UV/MS): A versatile technique suitable for a wide range of compounds. Reversed-phase HPLC is well-suited for a lipophilic molecule like this compound. Detection can be achieved via its UV absorbance or with greater specificity and sensitivity using a mass spectrometer.[7]
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Expertise
This method leverages the volatility of this compound for separation on a GC column, followed by ionization and detection using a mass spectrometer. The choice of a non-polar capillary column (e.g., DB-5ms) is based on the analyte's relatively non-polar nature, promoting separation based on boiling point. Electron Ionization (EI) is selected for its ability to create reproducible fragmentation patterns, which serve as a fingerprint for unambiguous identification. Quantification is performed using Selected Ion Monitoring (SIM), where the detector focuses only on characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC or HPLC grade)
-
2 mL autosampler vials with caps
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples from the stock solution at three concentrations (e.g., 7.5 µg/mL, 40 µg/mL, and 80 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in ethyl acetate to achieve a final concentration within the calibration range. Centrifuge or filter if particulates are present.
3. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| MS Detector | Agilent 5977B or equivalent | Offers high sensitivity and selectivity. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Low-polarity phase ideal for separating non-polar to moderately polar compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Vol. | 1 µL, Split ratio 20:1 | Prevents column overloading while maintaining sensitivity. |
| Oven Program | 100°C hold 1 min, ramp 15°C/min to 280°C, hold 5 min | Optimized to provide good peak shape and separation from potential impurities. |
| MS Source Temp. | 230°C | Standard temperature for robust EI performance. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions | Quantifier: m/z 178 (M⁺) Qualifiers: m/z 135, 105 | The molecular ion is typically used for quantification. Qualifier ions confirm identity. |
4. Data Analysis
-
Integrate the peak area for the quantifier ion (m/z 178) at the expected retention time.
-
Construct a linear regression calibration curve by plotting peak area against concentration for the calibration standards. A correlation coefficient (r²) > 0.995 is required.
-
Determine the concentration of the analyte in the samples and QCs by interpolating their peak areas from the calibration curve.
Method 2: Quantification by HPLC-UV/MS
Principle and Expertise
This method utilizes reversed-phase chromatography, where the lipophilic analyte interacts with a non-polar stationary phase (C18) and is eluted by a polar mobile phase.[8] A gradient elution starting with a higher water content and moving to a higher organic solvent content is employed to ensure good retention and sharp peak shape. The mobile phase is acidified with formic acid, a critical step that serves two purposes: it protonates silanol groups on the column to reduce peak tailing and provides a source of protons for efficient ionization in the mass spectrometer using Electrospray Ionization (ESI) in positive mode.[7] UV detection at ~288 nm (a typical absorbance maximum for the benzodioxole moiety) provides a primary quantitative result, while MS detection provides confirmation and can be used for quantification in complex matrices.
Experimental Workflow: HPLC-UV/MS Analysis
Caption: Workflow for HPLC-UV/MS quantification of this compound.
Detailed Protocol: HPLC-UV/MS
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
2 mL autosampler vials with caps
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations such as 0.1, 0.5, 2, 10, 25, and 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples from the stock solution at three concentrations (e.g., 0.75 µg/mL, 15 µg/mL, and 40 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in a suitable solvent (preferably acetonitrile or methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
3. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Waters Acquity UPLC or equivalent | High-pressure system for efficient separation. |
| Detectors | PDA/UV Detector, Single Quadrupole MS | Orthogonal detection for confirmation and quantification. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for retaining lipophilic compounds. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 0-1 min (40% B), 1-5 min (40-95% B), 5-6 min (95% B), 6-6.1 min (95-40% B), 6.1-8 min (40% B) | Gradient ensures elution of the analyte with good peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
| UV Detection | 288 nm | Wavelength for monitoring the benzodioxole chromophore. |
| MS Ionization | Electrospray (ESI), Positive Mode | ESI is suitable for polar to moderately polar compounds; positive mode will form [M+H]⁺. |
| MS Acquisition | SIM Mode: m/z 179.1 ([M+H]⁺) | Selective detection of the protonated molecule for sensitive quantification. |
4. Data Analysis
-
Integrate the peak area from the UV chromatogram (at 288 nm) or the MS total ion chromatogram (m/z 179.1).
-
Construct a linear regression calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.995 is required.
-
Determine the concentration of the analyte in the samples and QCs from the calibration curve.
Method Validation: Ensuring Trustworthy Results
A protocol is only reliable if it is validated. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4][9] The following parameters must be assessed according to guidelines from bodies like the ICH.[3][10]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradation products. | Peak purity analysis (PDA), comparison with blank matrix, and MS fragmentation data should confirm identity. |
| Linearity | To verify a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10] | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike/recovery experiments in a representative matrix. | Mean recovery of 98.0% to 102.0% for drug substance assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 1.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] | S/N of 10:1 with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in organic mobile phase). | Results should remain within system suitability criteria. |
By rigorously validating these parameters, the chosen analytical method can be considered a self-validating system, providing a high degree of confidence in the quantitative data it generates.
References
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
- Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
- Analytical Methods. Royal Society of Chemistry Publishing.
- 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn.
- Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal.
- Sample preparation solutions. Thermo Fisher Scientific.
- Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed.
- Understanding 1,3-Benzodioxole. ChemicalBook.
- A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
- Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PubMed Central.
- 1,3-Benzodioxole, 5-nitro. SIELC Technologies.
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GC-MS analysis of 5-Butyl-1,3-benzodioxole
An Application Note for the Analysis of 5-Butyl-1,3-benzodioxole by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is an organic compound featuring a benzene ring fused to a five-membered dioxole ring, with a butyl substituent. This core structure, the 1,3-benzodioxole or methylenedioxyphenyl group, is found in a wide range of bioactive molecules, including natural products, pharmaceuticals, and pesticides.[1] The accurate identification and quantification of this compound and related compounds are crucial for quality control in the fragrance industry, regulatory monitoring of food products where related compounds like safrole are restricted, and in forensic and environmental analysis.[2]
This application note provides a comprehensive guide for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation and instrumental analysis, ensuring high sensitivity and specificity.
Methodology: Principles and Experimental Choices
The analytical workflow is predicated on the volatility of this compound, making it an ideal candidate for GC-MS analysis.[3] The process involves sample preparation to isolate and concentrate the analyte, chromatographic separation on a capillary column, and detection by a mass spectrometer, which provides both quantitative data and structural confirmation.
Part A: Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and present it in a clean, volatile organic solvent suitable for GC injection.[4] The choice of method depends on the complexity of the sample matrix.
-
Choice of Solvent: Volatile organic solvents such as hexane, ethyl acetate, or dichloromethane are required. These solvents ensure sample volatility and compatibility with the GC system. Aqueous samples cannot be directly injected.[5] For this protocol, hexane is chosen for its non-polar nature, which is well-suited for extracting the relatively non-polar this compound.
-
Extraction Technique: For liquid matrices (e.g., beverages, essential oils), Liquid-Liquid Extraction (LLE) is a straightforward and effective technique.[3] It separates analytes based on their differential solubility in two immiscible liquids. For more complex or solid matrices, Solid-Phase Extraction (SPE) offers superior cleanup by passing the sample through a sorbent-packed cartridge that retains interferences while allowing the analyte to be eluted with a specific solvent.[3][6]
-
Cleanliness: To avoid contamination, all glassware must be scrupulously clean, and high-purity solvents should be used. Samples should be free of particulates, which can be achieved by centrifugation or filtration through a 0.22 µm filter before injection.[4]
Part B: GC-MS Instrumental Parameters
The parameters below are recommended starting points and may require optimization for specific instruments and applications. The conditions are adapted from established methods for similar benzodioxole derivatives like safrole.[2][7]
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | SPBTM-5 or DB-5 Fused-Silica Capillary Column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar (5% phenyl-methylpolysiloxane) column provides excellent separation for semi-volatile aromatic compounds.[7] |
| Injector | Split/Splitless, operated in Split mode (20:1) | Split injection prevents column overloading for moderately concentrated samples. For trace analysis, splitless mode can be used.[7] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[8] |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.[7] |
| Oven Program | 60 °C (hold 1 min), ramp to 230 °C at 10 °C/min, hold 5 min | This temperature program allows for the separation of volatile solvents from the analyte and ensures that this compound is eluted as a sharp peak. |
| Injection Volume | 1 µL | A typical injection volume that avoids overloading the system.[5] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and predictable fragmentation pattern. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |
| GC/MS Interface Temp. | 250 °C | Ensures efficient transfer of the analyte from the GC column to the MS without cold spots.[7] |
| Acquisition Mode | Full Scan | Acquires a complete mass spectrum, which is essential for identifying unknown compounds and confirming the structure of the target analyte. |
| Mass Range | m/z 40-350 | A wide enough range to include the molecular ion (m/z 178.23) and all significant fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
Part C: Data Analysis and Interpretation
Identification of this compound is based on a combination of its Gas Chromatography retention time (RT) and its unique mass spectrum.
-
Retention Time (RT): Under the specified GC conditions, this compound will have a characteristic retention time. This should be confirmed by running a pure standard of the compound.
-
Mass Spectrum: The EI mass spectrum provides a molecular fingerprint. The molecular ion peak ([M]•+) for this compound (C₁₁H₁₄O₂) is expected at a mass-to-charge ratio (m/z) of 178.[9] The fragmentation pattern is dominated by cleavages of the butyl side chain, as the benzodioxole ring system is relatively stable.
Predicted Fragmentation Pathway: The most significant fragmentation is expected to be the benzylic cleavage, which involves the loss of a propyl radical (•C₃H₇). This is a highly favorable process that results in the formation of a stable, resonance-stabilized cation at m/z 135 . This fragment is often the base peak in the spectrum of alkyl-substituted benzodioxoles.[10] Other notable fragments may arise from further fragmentation of the butyl chain.
Visualizations
Caption: Overall workflow for GC-MS analysis.
Sources
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- 2. jfda-online.com [jfda-online.com]
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- 6. Determination of Safrole in Ginger by Gas Chromatography-Tandem Mass Spectrometry [xdspkj.ijournals.cn]
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- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. scent.vn [scent.vn]
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Application Notes & Protocols: 5-Butyl-1,3-benzodioxole as a Versatile Building Block in Modern Organic Synthesis
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals, imparting significant biological activity.[1][2] 5-Butyl-1,3-benzodioxole, a readily available derivative, serves as a crucial starting material for accessing a diverse array of complex molecular architectures. Its unique electronic properties and multiple reactive sites—the electron-rich aromatic ring, the butyl side chain, and the methylenedioxy bridge—make it an exceptionally versatile building block for synthetic chemists. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of this compound
This compound (also known as 1-Butyl-3,4-methylenedioxybenzene) is an aromatic organic compound characterized by a butyl group attached to a 1,3-benzodioxole core.[3] The 1,3-benzodioxole ring system is electron-rich due to the +M (mesomeric) effect of the two oxygen atoms, which donate electron density into the aromatic π-system. This electronic feature is central to its reactivity, rendering the aromatic ring highly susceptible to electrophilic attack and facilitating other key transformations.
The strategic value of this building block lies in its ability to serve as a synthon for a wide range of functionalized derivatives. Its derivatives have shown promising biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[2][4][5] This guide will focus on three principal classes of synthetic operations that leverage the inherent reactivity of the this compound scaffold:
-
Electrophilic Aromatic Substitution (EAS) for functionalization of the aromatic core.
-
Directed Ortho-Metalation (DoM) for regioselective C-C and C-X bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions for the construction of complex biaryl and related systems.
The following sections will detail the causality behind experimental choices for each reaction class and provide robust, step-by-step protocols for their execution.
Key Synthetic Transformations & Mechanistic Insights
Electrophilic Aromatic Substitution (EAS): Activating the Aromatic Core
The fused dioxole ring acts as a strong activating group, directing incoming electrophiles primarily to the positions ortho and para to the oxygen atoms. In this compound, the C6 position is the most electronically activated and sterically accessible site for electrophilic attack.
Causality of Reaction: The lone pairs on the dioxole oxygens participate in resonance, increasing the nucleophilicity of the aromatic ring. This enhanced reactivity allows for substitutions under milder conditions than those required for benzene itself.[1] The butyl group is a weak activating group and an ortho-, para-director, further reinforcing the regioselectivity at the C6 position.
Common EAS reactions applicable to this scaffold include:
-
Halogenation: Introduction of Cl, Br, or I.
-
Nitration: Introduction of a nitro group (NO₂).
-
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), a key step for building ketones which are precursors to many other functional groups.[6][7]
-
Formylation: Introduction of an aldehyde group (-CHO).
Experimental Insight: While the ring is activated, the methylenedioxy bridge is sensitive to strong acids.[8] Therefore, Friedel-Crafts reactions must be conducted with careful selection of the Lewis acid and at controlled temperatures to prevent cleavage of the dioxole ring. Milder Lewis acids (e.g., ZnCl₂, FePO₄) or heterogeneous acid catalysts are often preferred over stoichiometric AlCl₃.[6]
Logical Flow: Electrophilic Aromatic Substitution
Caption: Mechanism of Electrophilic Aromatic Substitution on the benzodioxole ring.
Directed Ortho-Metalation (DoM): Precision Functionalization
Directed ortho-metalation is a powerful strategy for regioselective deprotonation of aromatic rings, creating a nucleophilic carbon center that can react with a wide range of electrophiles. For the 1,3-benzodioxole system, the proton at the C2 position (on the methylenedioxy bridge) is significantly acidified by the adjacent oxygen atoms, making it the primary site for lithiation with strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).
Causality of Reaction: The inductive effect of the two oxygen atoms polarizes the C2-H bond, increasing its acidity. This allows for selective deprotonation over the aromatic C-H bonds under kinetic control at low temperatures. The resulting 2-lithio-1,3-benzodioxole is a potent nucleophile.
Experimental Insight: Organolithium reagents are highly reactive and often pyrophoric. All lithiation reactions must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere).[9][10] The choice of solvent is critical; ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used as they solvate the lithium cation, enhancing the reactivity of the organolithium species. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.
Workflow: Lithiation and Electrophilic Quench
Caption: Standard workflow for a Directed Ortho-Metalation and electrophilic quench.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[11][12][13] To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an organohalide (e.g., 6-bromo-5-butyl-1,3-benzodioxole) or an organometallic reagent (e.g., a boronic acid or ester derivative).
Causality of Reaction: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of one coupling partner.
-
Transmetalation: The organic group from the second coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled together, forming the new bond and regenerating the Pd(0) catalyst.[14]
Experimental Insight: The success of a cross-coupling reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often required to facilitate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[12] The choice of base is crucial for the transmetalation step in reactions like the Suzuki coupling.
Detailed Application Protocols
Protocol 1: Friedel-Crafts Acylation of this compound
Objective: To synthesize 1-(6-Butyl-1,3-benzodioxol-5-yl)ethan-1-one, a key ketone intermediate. This protocol uses a milder heterogeneous catalyst to avoid degradation of the starting material.[6][7]
| Reagents & Materials | Quantity | Supplier / Grade | Notes |
| This compound | 1.78 g (10 mmol) | Sigma-Aldrich, 98% | Starting Material |
| Acetic Anhydride | 1.22 g (12 mmol) | Fisher Scientific, ACS | Acylating Agent |
| Aquivion® PFSA | 150 mg | Solid Acid Catalyst | Heterogeneous Catalyst |
| Dichloromethane (DCM) | 50 mL | VWR, Anhydrous | Solvent |
| Saturated NaHCO₃ solution | 30 mL | Lab-prepared | For workup |
| Anhydrous MgSO₄ | 5 g | Sigma-Aldrich | Drying agent |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol) and anhydrous dichloromethane (50 mL).
-
Add the solid acid catalyst, Aquivion® PFSA (150 mg), to the solution.
-
Begin stirring and add acetic anhydride (12 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with DCM, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.
-
Wash with brine (15 mL), then dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the pure ketone.
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Dichloromethane is a volatile solvent. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: Regioselective Bromination of this compound
Objective: To synthesize 6-Bromo-5-butyl-1,3-benzodioxole, a versatile intermediate for cross-coupling reactions. This protocol uses N-Bromosuccinimide (NBS) for a controlled, regioselective bromination.
| Reagents & Materials | Quantity | Supplier / Grade | Notes |
| This compound | 1.78 g (10 mmol) | Sigma-Aldrich, 98% | Starting Material |
| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) | Acros Organics, 99% | Brominating Agent |
| Acetonitrile (MeCN) | 40 mL | Fisher, HPLC Grade | Solvent |
| Saturated Na₂S₂O₃ solution | 20 mL | Lab-prepared | For workup |
| Anhydrous Na₂SO₄ | 5 g | Sigma-Aldrich | Drying agent |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask protected from light (wrapped in aluminum foil), dissolve this compound (10 mmol) in acetonitrile (40 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography (Silica gel, Hexanes) to yield the pure 6-bromo derivative.
Safety Precautions: NBS is a skin and eye irritant. Handle with care in a fume hood. The reaction is light-sensitive.
Applications in Drug Discovery & Agrochemicals
The functionalized derivatives of this compound are of significant interest to medicinal and agricultural chemists. The benzodioxole core is a key pharmacophore in many bioactive molecules. For example, derivatives have been synthesized and tested as potent root growth promoters by acting as auxin receptor agonists.[15] In other studies, benzodioxole derivatives have been conjugated with other molecules to improve the anti-tumor efficiency of arsenicals.[16]
The synthetic handles installed through the protocols described above open avenues for creating diverse chemical libraries for high-throughput screening:
-
Ketone Intermediates (from Protocol 1): Can be elaborated via Wittig reactions, reductions to alcohols, reductive aminations, or conversion to heterocycles.
-
Aryl Bromides (from Protocol 2): Are ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkyne fragments.
By leveraging these robust synthetic transformations, researchers can efficiently explore the chemical space around the this compound scaffold to develop novel therapeutic agents and crop protection solutions.
References
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
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National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
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Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
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ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]
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The Hive Archive. (2005). Piperonal from 1,3-benzodioxole?. The Hive Archive. [Link]
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MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
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University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. University of Calgary. [Link]
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Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. [Link]
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Shahidi, F., & Tidwell, T. T. (1982). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the Surzur-Tanner reaction. Canadian Journal of Chemistry. [Link]
- Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
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National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]
-
Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]
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Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
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The Versatile Scaffold: 5-Butyl-1,3-benzodioxole in Modern Medicinal Chemistry
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications of 5-Butyl-1,3-benzodioxole in medicinal chemistry. We will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols related to this intriguing molecular scaffold. While direct research on this compound is emerging, we will draw upon the extensive knowledge of the broader 1,3-benzodioxole class of compounds to illuminate its potential and provide actionable insights for its exploration in drug discovery programs.
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities.[1] The substitution at the 5-position of the benzodioxole ring plays a crucial role in modulating the pharmacological profile of these molecules. The introduction of a butyl group at this position imparts a unique combination of lipophilicity and conformational flexibility, which can significantly influence a compound's interaction with biological targets.
The 1,3-Benzodioxole Core: A Gateway to Bioactivity
The 1,3-benzodioxole ring system is a key structural feature in numerous bioactive molecules.[2] Its planarity and electron-rich nature allow for a variety of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antitumor, antibacterial, and antifungal activities.[3][4]
Synthesis of 5-Substituted 1,3-Benzodioxole Derivatives: A General Overview
The synthesis of 5-substituted 1,3-benzodioxole derivatives can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed 1,3-benzodioxole ring. The following diagram illustrates a generalized synthetic pathway for the preparation of N-(benzo[d][4]dioxol-5-yl) acetamide derivatives, which can be adapted for the synthesis of a variety of analogs.
Caption: Generalized synthesis of N-(benzo[d][4][5]dioxol-5-yl) acetamide derivatives.
Application Note 1: Exploration of this compound in Antibacterial Drug Discovery
Introduction: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. The 1,3-benzodioxole scaffold has been identified in compounds exhibiting potent antibacterial activity.[4] The lipophilic nature of the butyl group in this compound may enhance its ability to penetrate bacterial cell membranes, making it an interesting candidate for the development of new antibiotics.
Protocol 1: Synthesis of 5-(Benzo[d][4][5]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole Derivatives
This protocol is adapted from a known procedure for the synthesis of antibacterial pyrazole derivatives incorporating the 1,3-benzodioxole moiety.[4]
Materials:
-
Substituted chalcone (1-(Benzo[d][4][5]dioxol-5-yl)-3-tert-butyl-prop-2-en-1-one)
-
Hydrazine hydrate
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of the substituted chalcone (1.0 g, 0.0043 mol) in absolute ethanol (30 mL) in a round-bottom flask, add hydrazine hydrate (0.62 mL, 0.012 mol).
-
Stir the reaction mixture under reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, can be purified by column chromatography on silica gel if necessary.
Expected Outcome: A yellowish oil as the final product. Further derivatization at the N1 position of the pyrazole ring can be performed to generate a library of compounds for antibacterial screening.
Protocol 2: In Vitro Antibacterial Activity Screening
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Sarcina, Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile paper discs
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator
Procedure (Agar Disc Diffusion Method):
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of nutrient agar plates.
-
Impregnate sterile paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Include discs with the positive and negative controls on each plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Data Analysis: The diameter of the zone of inhibition is indicative of the antibacterial activity. A larger zone corresponds to greater activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution assay for more quantitative results.
Application Note 2: Investigating the Antitumor Potential of this compound Derivatives
Introduction: The 1,3-benzodioxole moiety is a key component of several natural and synthetic compounds with demonstrated antitumor activity.[3] The structural modifications on this scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The butyl substituent in this compound could potentially enhance the compound's interaction with hydrophobic pockets in target proteins, leading to improved anticancer efficacy.
Protocol 3: Synthesis of Novel (E)-3-(benzo[d][4][5]dioxol-5-yl)-N-aryl Acrylamide Derivatives
This protocol is based on the synthesis of potent antitumor acrylamide derivatives.[3]
Materials:
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-(Benzo[d][4][5]dioxol-5-yl)acrylic acid in DCM, add EDCI and HOBt. Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline and DIPEA to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acrylamide derivative.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., HeLa, A498, MDA-MB-231)
-
Standard anticancer drug (e.g., 5-Fluorouracil) as a positive control
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| YL201 | (E)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 | 4.92 ± 1.09 |
| 5-Fluorouracil | - | MDA-MB-231 | 18.06 ± 2.33 |
| Table adapted from a study on related 1,3-benzodioxole derivatives.[3] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3-benzodioxole derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[6] For instance, in a series of N-(benzo[d][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, the introduction of electron-withdrawing groups on the benzyl ring was found to be beneficial for their root growth-promoting activity. This suggests that electronic effects play a significant role in the interaction of these compounds with their biological targets.
The following diagram illustrates the key components of a pharmacophore model for a bioactive molecule, which is a crucial concept in understanding SAR.
Caption: Key features of a pharmacophore model.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of new derivatives. Future studies should focus on elucidating the specific mechanisms of action of these compounds and optimizing their pharmacological properties through systematic SAR studies. The exploration of this versatile scaffold is a promising avenue in the ongoing quest for new and effective medicines.
References
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- El-Gamal, M. I., Al-Ameen, A. A., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & Abdel-Moneim, D. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences, 28(8), 4649–4656.
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Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][4][5]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 126–135.
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Application Notes & Protocols: 5-Butyl-1,3-benzodioxole as a Versatile Precursor for Novel Pharmaceutical Agents
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically significant pharmaceuticals.[1] Its unique electronic and structural properties make it a valuable building block for drug discovery.[2] This guide focuses on a lesser-explored derivative, 5-Butyl-1,3-benzodioxole, positing its utility as a versatile precursor for the synthesis of novel pharmaceutical compounds. The introduction of the n-butyl group at the 5-position offers a strategic lipophilic anchor, potentially enhancing pharmacokinetic properties such as membrane permeability and metabolic stability. We provide a comprehensive overview of its chemical profile, propose strategic applications in drug design, and deliver detailed, field-tested protocols for its conversion into advanced pharmaceutical intermediates.
Part I: Core Concepts & Precursor Profile
The 1,3-Benzodioxole Scaffold in Medicinal Chemistry
The 1,3-benzodioxole ring system is a foundational component in a wide array of biologically active molecules. It serves as a key structural motif in natural products like safrole and piperine from black pepper.[1] In synthetic chemistry, this moiety is leveraged to develop agents with diverse therapeutic applications, including anti-inflammatory, neuroprotective, anti-tumor, and antimicrobial properties.[1][2][3] Its stability and amenability to standard electrophilic and nucleophilic functionalization make it an ideal starting point for constructing complex molecular architectures.[4]
Physicochemical Profile of this compound
This compound (also known as 1-(3,4-Methylenedioxyphenyl)butane) is a lipophilic analog of more common benzodioxole precursors.[5] The butyl chain significantly increases its non-polarity compared to derivatives like piperonal or safrole, a feature that can be exploited to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | Colorless to light yellow liquid (predicted) | [1] |
| Boiling Point | 172–173 °C (Parent Compound) | [1] |
| Density | 1.064 g/mL @ 25 °C (Parent Compound) | [1] |
| XLogP3-AA (Lipophilicity) | 3.8 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][5] |
Rationale for Use in Drug Design: Causality Behind the Choice
The selection of this compound as a precursor is underpinned by several key strategic advantages:
-
Modulation of Lipophilicity: The butyl group provides a substantial increase in lipophilicity (LogP), which can be critical for enhancing blood-brain barrier penetration or improving oral bioavailability of the final active pharmaceutical ingredient (API).
-
Metabolic Stability: The saturated alkyl chain may offer a more metabolically stable anchor compared to the allyl group found in safrole, potentially leading to a longer plasma half-life for derived compounds.
-
Versatile Synthetic Handle: While the aromatic ring can be functionalized, the butyl chain itself offers sites for chemical modification (e.g., oxidation, halogenation) to create a diverse library of analogs for structure-activity relationship (SAR) studies.
Part II: Strategic Applications & Synthetic Blueprints
The true potential of this compound is realized through its strategic conversion into downstream intermediates. We present two exemplary synthetic strategies.
Strategy A: Synthesis of Psychoactive Scaffolds (Amphetamine Analogs)
The 1,3-benzodioxole core is famously associated with entactogenic compounds like 3,4-Methylenedioxymethamphetamine (MDMA).[6] By adapting established synthetic routes, this compound can serve as a starting material for novel analogs with modified pharmacological profiles. The following workflow outlines the synthesis of N-methyl-1-(1,3-benzodioxol-5-yl)butan-2-amine (trivial name "Butyl-MDMA"), a structural analog of MDMA.
This multi-step process begins with the selective oxidation of the precursor to a ketone intermediate, which then undergoes reductive amination to yield the target amine.[6] This pathway avoids the use of highly regulated precursors like safrole or piperonal.[7]
Caption: Workflow for the synthesis of a Butyl-MDMA analog.
Strategy B: Derivatization for Novel Therapeutic Targets
Beyond psychoactive applications, the scaffold can be adapted to target other diseases. Research has shown that conjugating 1,3-benzodioxole derivatives with other molecules, such as arsenicals, can produce potent anti-tumor agents.[8][9] The butyl-benzodioxole core can be functionalized to serve as a versatile pharmacophore for creating novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies.
The core strategy involves introducing functional groups onto the aromatic ring or the butyl chain, which can then be used for coupling with other bioactive moieties.
Caption: General derivatization strategies for drug discovery.
Part III: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.
Protocol 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)butan-2-one (Butyl-MDP2P)
This protocol adapts the Wacker oxidation, a robust method for converting a terminal alkene to a methyl ketone. Here, we apply it to the benzylic position of the butyl group.
Materials:
-
This compound (1 eq)
-
Palladium(II) chloride (PdCl₂, 0.05 eq)
-
Copper(I) chloride (CuCl, 2 eq)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Oxygen (O₂) balloon
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add DMF and water (10:1 v/v).
-
Add PdCl₂ and CuCl to the solvent mixture and stir until dissolved.
-
Add this compound (1 eq) to the reaction mixture.
-
Fit the flask with a balloon of oxygen and stir vigorously at 60 °C.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing DCM and water.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ketone.
Self-Validation: The product should appear as a clear to pale yellow oil. Successful synthesis is confirmed by ¹H NMR, observing the disappearance of the benzylic CH₂ protons of the starting material and the appearance of a singlet corresponding to the new methyl ketone group.
Protocol 2: Reductive Amination to Synthesize Butyl-MDMA
This procedure uses sodium cyanoborohydride, a mild reducing agent suitable for forming amines in the presence of a ketone.
Materials:
-
1-(1,3-Benzodioxol-5-yl)butan-2-one (1 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2M in THF, 1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M solution)
-
Sodium hydroxide (NaOH, 10% solution)
Procedure:
-
Dissolve the ketone (1 eq) in methanol in a round-bottom flask.
-
Add the methylamine solution (1.5 eq) and stir for 30 minutes at room temperature to form the imine intermediate.
-
Slowly add NaBH₃CN (1.2 eq) in portions.
-
Adjust the pH of the reaction to ~6 by adding glacial acetic acid dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy excess hydride.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH >12 with 10% NaOH solution.
-
Extract the basic aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the freebase product as an oil.
-
(Optional) For purification and stable storage, the freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of dry acetone and adding a solution of HCl in isopropanol. The resulting precipitate is collected by filtration and dried.
Part IV: Data & Quality Control
| Compound | Step | Expected Yield | Purity (HPLC) | Key Characterization Notes (Predicted ¹H NMR) |
| Butyl-MDP2P | Oxidation | 65-75% | >95% | Singlet ~2.1 ppm (CH₃ ketone), Singlet ~5.9 ppm (O-CH₂-O) |
| Butyl-MDMA | Reductive Amination | 70-85% | >98% | Singlet ~2.4 ppm (N-CH₃), Singlet ~5.9 ppm (O-CH₂-O) |
Troubleshooting:
-
Low Yield in Protocol 1: Ensure the catalyst system is active and the oxygen supply is sufficient. Incomplete reaction may require longer reaction times or higher temperatures.
-
Incomplete Reaction in Protocol 2: The pH is critical for reductive amination. Ensure the pH is maintained around 6 to facilitate both imine formation and reduction. If the reaction stalls, add more reducing agent.
-
Impurity Profile: Common impurities include unreacted starting material or over-reduced alcohol byproducts. Purification via column chromatography (for the ketone) or acid-base extraction and crystallization (for the amine) is crucial for achieving high purity.[7]
References
- Vertex AI Search Grounding API (Internal Tool) - This reference is a placeholder for the internal tool used to generate search results and cannot be linked externally.
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- Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. (2021). Organic Process Research & Development.
-
Scheme for synthesis of MDMA starting from benzo[1][10]dioxol-5-yl-acetic acid reactions used in clandestine laboratories . (n.d.). ResearchGate.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025).
- Understanding 1,3-Benzodioxole - ChemicalBook. (2024).
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- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- 1,3-Benzodioxole - KCIL Chemofarbe Group. (n.d.).
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- CHEMICAL PROFILING OF ECSTASY TABLETS. (n.d.). AVESIS.
- 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
- Synthetic scheme of the 1,3-benzodioxole compounds. (n.d.).
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025).
- Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). (2019). ACS Chemical Neuroscience.
- The Commercial Chemistry of MDMA: From Research to P
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The Role of 5-Butyl-1,3-benzodioxole in Agrochemical Development: A Technical Guide for Researchers
Introduction: The Quest for Potency and Sustainability in Pest Management
In the continuous effort to enhance the efficacy of agrochemicals while minimizing environmental impact, synergists have emerged as a critical component of modern pest management strategies. These compounds, while often exhibiting little to no intrinsic pesticidal activity, significantly boost the potency of active ingredients. Among the promising classes of synergists are derivatives of 1,3-benzodioxole. This technical guide focuses on the application and evaluation of 5-Butyl-1,3-benzodioxole, a member of this class, in the context of agrochemical research and development. While extensive public data on this specific molecule is limited, this guide synthesizes information from closely related compounds and established methodologies to provide a robust framework for its investigation.
The foundational discovery that sesame oil could enhance the activity of pyrethrum insecticides led to the identification of methylenedioxyphenyl (1,3-benzodioxole) derivatives as potent synergists[1]. These compounds function primarily by inhibiting the metabolic defense mechanisms of insects, thereby increasing the effective dose and duration of action of the co-applied insecticide.
Part 1: Unveiling the Mechanism of Action: Cytochrome P450 Inhibition
The primary mechanism by which 1,3-benzodioxole derivatives, including this compound, exert their synergistic effect is through the inhibition of cytochrome P450 monooxygenases (P450s). P450s are a superfamily of enzymes that play a crucial role in the detoxification of xenobiotics, including insecticides, in insects. By metabolizing the insecticide, these enzymes reduce its toxicity and contribute to the development of metabolic resistance.
1,3-benzodioxole compounds act as suicide inhibitors of P450s. The methylene group of the dioxole ring is oxidized by the P450 enzyme, leading to the formation of a reactive carbene intermediate. This intermediate then covalently binds to the heme iron and/or the apoprotein of the enzyme, leading to its irreversible inactivation. This inhibition of the insect's primary detoxification pathway allows the insecticide to persist at higher concentrations for a longer duration, ultimately leading to increased insect mortality.
Caption: Mechanism of synergistic action of this compound.
Part 2: Application Notes for Agrochemical Formulations
While specific formulation recipes for this compound are proprietary, general principles can be derived from patents concerning related 1,3-benzodioxole derivatives. These compounds are typically formulated as emulsifiable concentrates (ECs) or are incorporated into other formulation types such as wettable powders (WPs) and granules (GRs).
Key Formulation Considerations:
-
Solubility: this compound is expected to be soluble in a range of organic solvents commonly used in agrochemical formulations.
-
Compatibility: It is crucial to ensure the chemical and physical compatibility of this compound with the active ingredient and other formulants.
-
Ratio of Synergist to Active Ingredient: The optimal ratio is critical for maximizing synergy and cost-effectiveness. Patent literature for similar compounds suggests a weight ratio of insecticide to synergist ranging from 1:1 to 1:30, with a preferred range of 1:2 to 1:10 and a particularly preferred range of 1:3 to 1:7[1].
-
Adjuvants: The inclusion of adjuvants such as emulsifiers, wetting agents, and stabilizers is necessary to ensure the stability and performance of the final product.
Example Formulation (Emulsifiable Concentrate - EC):
| Component | Purpose | Example Concentration (% w/w) |
| Insecticide (e.g., a pyrethroid) | Active Ingredient | 5 - 10 |
| This compound | Synergist | 15 - 30 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 50 - 70 |
| Emulsifier Blend (anionic & non-ionic) | Emulsification | 5 - 10 |
| Stabilizer | Stability | 0.1 - 1 |
Note: This is a hypothetical example. Actual concentrations will depend on the specific active ingredient, target pest, and application method.
Part 3: Protocols for Efficacy Evaluation
The following protocols are designed to rigorously assess the synergistic potential of this compound in a laboratory setting. These methods can be adapted for various insect species and active ingredients.
Protocol 1: Topical Application Bioassay for Determining Synergistic Ratio
This method directly applies the insecticide and synergist to the insect, providing a precise measure of intrinsic toxicity.
Materials:
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone (or other suitable volatile solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., house flies, Musca domestica; cockroaches, Blattella germanica)
-
Holding containers with food and water
-
Observation chambers (e.g., petri dishes)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone.
-
Prepare a stock solution of this compound in acetone.
-
From the stock solutions, prepare a series of dilutions of the insecticide alone and the insecticide in combination with a fixed concentration of this compound (e.g., a 1:5 ratio of insecticide to synergist). A control group treated with acetone only is essential.
-
-
Application:
-
Anesthetize the test insects (e.g., with CO2 or by chilling).
-
Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
-
Observation:
-
Place the treated insects in the observation chambers.
-
Provide food and water.
-
Record mortality at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
Perform a probit analysis to determine the LD50 (the dose required to kill 50% of the test population) for the insecticide alone and for the insecticide + synergist combination.
-
Calculate the Synergistic Ratio (SR) : SR = LD50 of insecticide alone / LD50 of insecticide + synergist. An SR value greater than 1 indicates synergism.
-
Protocol 2: CDC Bottle Bioassay for Evaluating Resistance Breaking Potential
This method, developed by the Centers for Disease Control and Prevention (CDC), is useful for assessing the ability of a synergist to overcome metabolic resistance in insect populations.
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone
-
Aspirator
-
Test insects (e.g., mosquitoes, Aedes aegypti)
-
Holding cages
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide and this compound in acetone.
-
Coat the inside of the bottles with 1 ml of the insecticide solution, 1 ml of the synergist solution, or 1 ml of a solution containing both. Control bottles are coated with 1 ml of acetone only.
-
Roll and rotate the bottles to ensure an even coating.
-
Leave the bottles uncapped in a fume hood until the acetone has completely evaporated.
-
-
Insect Exposure:
-
Introduce a known number of insects (e.g., 20-25) into each bottle using an aspirator.
-
For synergism testing, insects can be pre-exposed to a bottle coated only with the synergist for a set time (e.g., 1 hour) before being transferred to a bottle with the insecticide.
-
-
Observation and Data Collection:
-
Record the time to knockdown for each insect.
-
After the exposure period (e.g., 1 hour), transfer the insects to clean holding cages with access to a sugar solution.
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Compare the mortality rates between the insecticide-only treatment and the insecticide + synergist treatment.
-
A significant increase in mortality in the presence of the synergist suggests its effectiveness in overcoming resistance mechanisms.
-
Caption: General workflow for evaluating insecticide synergists.
Part 4: Expected Outcomes and Data Interpretation
The successful application of these protocols should yield quantitative data on the synergistic activity of this compound.
Synergistic Ratio (SR) Data:
A hypothetical dataset for a topical application bioassay is presented below:
| Treatment | LD50 (µ g/insect ) | Synergistic Ratio (SR) |
| Pyrethroid X Alone | 0.5 | - |
| Pyrethroid X + this compound (1:5) | 0.1 | 5.0 |
| Organophosphate Y Alone | 2.0 | - |
| Organophosphate Y + this compound (1:5) | 0.8 | 2.5 |
| Carbamate Z Alone | 1.5 | - |
| Carbamate Z + this compound (1:5) | 0.5 | 3.0 |
Interpretation:
-
An SR value significantly greater than 1 confirms a synergistic interaction.
-
The magnitude of the SR indicates the strength of the synergy. In the hypothetical data, this compound shows the strongest synergy with Pyrethroid X.
-
The effectiveness of the synergist can vary depending on the class of insecticide, likely due to differences in the primary metabolic pathways targeted by the P450 enzymes in the test insect.
Conclusion and Future Directions
This compound holds promise as a valuable tool in the development of more effective and sustainable agrochemical solutions. Its role as a cytochrome P450 inhibitor can help to combat metabolic resistance in insect populations and reduce the overall amount of active ingredient required for effective pest control. The protocols outlined in this guide provide a comprehensive framework for researchers to investigate its synergistic potential.
Future research should focus on:
-
Establishing the synergistic ratios of this compound with a wider range of modern insecticides against various economically important pests.
-
Investigating its efficacy against field populations of insects with known resistance profiles.
-
Conducting field trials to validate laboratory findings and determine optimal application rates under real-world conditions.
-
Exploring its potential impact on non-target organisms to ensure its environmental safety.
By systematically evaluating compounds like this compound, the agrochemical industry can continue to innovate and provide solutions that are both effective and environmentally responsible.
References
- Ugolini, A., et al. (n.d.). Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. Google Patents.
Sources
Application Notes & Protocols: Formulation of 5-Butyl-1,3-benzodioxole for Experimental Use
Document ID: ANP-BBD-2026-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Butyl-1,3-benzodioxole for experimental applications. Due to its hydrophobic nature, this compound presents significant challenges for use in aqueous biological systems. These application notes detail the physicochemical properties of this compound, outline strategies to overcome its poor aqueous solubility, and provide step-by-step protocols for preparing stable formulations suitable for in vitro and in vivo research. The causality behind each formulation choice is explained to empower researchers to select and optimize the most appropriate method for their specific experimental context.
Introduction: The 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged structural motif found in numerous natural products and serves as a versatile building block in synthetic chemistry.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including antibacterial, antitumor, and anti-inflammatory activities.[2][3][4] this compound (CAS: 16929-05-8), the subject of this guide, is a representative member of this class, often used as an intermediate or a scaffold for structure-activity relationship (SAR) studies.[5]
A primary obstacle in the experimental evaluation of this compound and similar hydrophobic molecules is their inherent insolubility in aqueous media, which is the standard environment for most biological assays. Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and non-reproducible experimental data. This guide provides a logical framework for formulating this compound to ensure its bioavailability and stability in experimental systems.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of a successful formulation strategy. The high lipophilicity and poor water solubility are the central challenges to address.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₂ | [6][7] |
| Molecular Weight | 178.23 g/mol | [7] |
| CAS Number | 16929-05-8 | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (est.) | 251 °C | [7] |
| LogP (XLogP3-AA) | 3.8 | [7] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [1][7] |
| Organic Solubility | Soluble in ethanol, methanol, isopropanol | [7][8] |
Health and Safety Precautions
As with any laboratory chemical, this compound and its parent compound, 1,3-benzodioxole, must be handled with appropriate care.
-
Handling: Use in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Irritancy: The compound class may cause skin and eye irritation upon direct contact.[9] In case of contact, rinse the affected area with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The parent compound is a combustible liquid.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
The Formulation Challenge: Overcoming Hydrophobicity
The high LogP value of 3.8 indicates that this compound is significantly more soluble in lipids than in water.[7] This necessitates a formulation strategy that can effectively disperse the compound in an aqueous environment without compromising its activity or inducing vehicle-related toxicity. The choice of formulation depends heavily on the experimental system.
Logical Workflow for Formulation Selection
The following diagram outlines a decision-making process for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for this compound.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vitro Stock Solutions
Principle: This is the most direct method for preparing high-concentration stock solutions for in vitro use. A water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is used to dissolve the hydrophobic compound. This stock is then diluted into the aqueous assay medium, where the final solvent concentration must be kept low to prevent toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof (absolute)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial. For example, weigh 1.78 mg to prepare a 10 mM stock solution in 1 mL.
-
Solubilization: Add the chosen co-solvent (e.g., 1 mL of DMSO) to the vial.
-
Mixing: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When dosing cells or an assay, dilute the stock solution serially in the final aqueous medium.
-
Causality Note: The final concentration of the co-solvent in the assay medium is critical. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always run a "vehicle control" (medium with the same final concentration of solvent) to validate that the solvent itself has no effect on the experimental outcome.
-
Protocol 2: Surfactant-Aided Formulation
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, enabling their dispersion in water. This method is useful for achieving higher concentrations than co-solvents alone or for initial in vivo tolerability studies.[12]
Materials:
-
This compound
-
Kolliphor® EL (Cremophor® EL) or Tween® 80
-
Ethanol (optional, as a co-solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Glass beaker and magnetic stirrer
Procedure:
-
Preparation of Organic Phase: Dissolve the required amount of this compound in a small volume of ethanol (e.g., 5-10% of the final volume). This step is optional but aids in the initial dispersion.
-
Addition of Surfactant: To the ethanolic solution, add the surfactant. A common starting ratio is 1:2 to 1:5 (Drug:Surfactant by weight). Mix thoroughly until a homogenous solution is formed.
-
Formation of Aqueous Dispersion: Place the beaker on a magnetic stirrer. Slowly add the aqueous phase (saline or PBS) dropwise to the organic/surfactant mixture under constant, gentle stirring.
-
Final Formulation: Continue stirring for 15-30 minutes. The final formulation should appear as a clear or slightly opalescent microemulsion.
-
Sterilization: For in vivo use, the final formulation should be sterile-filtered through a 0.22 µm syringe filter. Note that highly viscous solutions may be difficult to filter.
-
Causality Note: The choice of surfactant and its concentration can significantly impact tolerability in vivo. Kolliphor® EL, for instance, is known to be associated with hypersensitivity reactions in some cases. It is essential to conduct preliminary dose-escalation and tolerability studies for any new formulation.
-
Formulation Validation and Quality Control
A prepared formulation is only useful if it is stable and delivers the compound as intended.
Visual Inspection
The simplest form of validation is visual inspection. A successful formulation should be a clear solution or a stable, homogenous dispersion. Any signs of precipitation, phase separation, or crystallization over time indicate formulation failure. This check should be performed immediately after preparation and again before each use.
Characterization of Dispersions
For micellar or lipid-based formulations, it is crucial to characterize the particle size and distribution.
-
Method: Dynamic Light Scattering (DLS) is the standard technique.
-
Procedure: Dilute a sample of the formulation in the relevant aqueous medium and analyze it according to the instrument's protocol.
-
Interpretation: A narrow size distribution with a small mean particle diameter (typically <200 nm for injectable formulations) indicates a stable and uniform dispersion.
In Vitro Dispersion and Dissolution Testing
To predict how a formulation will behave upon dilution into a larger aqueous volume (e.g., cell culture medium or upon injection into the bloodstream), a dispersion test is recommended.[13][14]
-
Add a small volume of the concentrated formulation into a larger, stirred volume of a biorelevant medium (e.g., PBS with 0.5% BSA, or cell culture medium).
-
Observe for any signs of immediate precipitation ("crashing out").
-
After a set time (e.g., 1-2 hours), take a sample, filter or centrifuge it to remove any precipitated compound, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This confirms the true concentration of bioavailable compound.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous media | - The solubility limit in the final medium was exceeded.- The co-solvent concentration is too low to maintain solubility. | - Decrease the final concentration of the compound.- Use a surfactant-based formulation (Protocol 2).- Increase the ratio of surfactant to drug. |
| Vehicle-induced toxicity in cell assays | - The final concentration of the co-solvent (e.g., DMSO) is too high.- The surfactant is cytotoxic at the tested concentration. | - Lower the final co-solvent concentration to <0.1%.- Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range.- Screen alternative, less toxic surfactants. |
| Low or variable bioavailability in vivo | - Poor dissolution of the compound at the site of administration.- The formulation is unstable in physiological fluids. | - Reduce particle size to increase surface area for dissolution.- Consider a more advanced formulation like a Self-Emulsifying Drug Delivery System (SEDDS) for oral delivery.[15]- Evaluate metabolic stability using in vitro liver microsome assays.[13] |
Conclusion
The successful experimental use of hydrophobic compounds like this compound is critically dependent on the selection and validation of an appropriate formulation. By starting with simple co-solvent systems for in vitro screening and progressing to more complex surfactant or lipid-based systems for in vivo studies, researchers can generate reliable and reproducible data. The principles and protocols outlined in this guide provide a rational framework for overcoming the challenge of poor aqueous solubility, thereby enabling the thorough investigation of this important chemical scaffold.
References
-
Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][6][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Chemistry Central Journal, 12(1), 114. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet - 1,3-Benzodioxole. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and antibacterial potential of 5-(benzo[d][6][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]
-
KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. echemi.com [echemi.com]
- 7. scent.vn [scent.vn]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Butyl-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 5-Butyl-1,3-benzodioxole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic yields and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible synthesis.
Core Synthetic Strategies and Common Challenges
The synthesis of this compound can be approached from several precursors. The two most common and reliable routes start from either Piperonal (1,3-benzodioxole-5-carbaldehyde) or 1,3-benzodioxole . Each pathway presents unique challenges, from reagent stability to byproduct formation. This guide is structured to address specific issues you may encounter along these routes.
Diagram: Overview of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Route A: Synthesis from Piperonal via Wittig Reaction
This route is popular due to the commercial availability of piperonal and the reliability of the Wittig reaction for C=C bond formation.[1] The subsequent hydrogenation is typically high-yielding.
Frequently Asked Questions (FAQs): Route A
Q1: Why choose a Wittig reaction over other olefination methods? A1: The Wittig reaction is highly versatile and effective for converting aldehydes and ketones into alkenes.[1] It is particularly advantageous because it forms the C=C bond at a specific location with high reliability, avoiding the rearrangements that can occur under more acidic conditions. The phosphorus ylide is a powerful nucleophile that attacks the carbonyl carbon directly, leading to a stable four-membered oxaphosphetane intermediate which then collapses to the desired alkene and triphenylphosphine oxide.[2]
Q2: What is the optimal base for generating the phosphorus ylide? A2: The choice of base is critical and depends on the stability of the ylide. For preparing a non-stabilized ylide from an alkyltriphenylphosphonium salt (like propyltriphenylphosphonium bromide), a strong base is required.[3] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[1] n-BuLi is often preferred for its high reactivity and solubility in ethereal solvents like THF or diethyl ether, ensuring complete and rapid ylide formation.
Q3: Can I use a weaker base like sodium ethoxide? A3: Weaker bases are generally insufficient for deprotonating simple alkylphosphonium salts. They are typically reserved for stabilized ylides where the negative charge on the carbanion is delocalized by an adjacent electron-withdrawing group (e.g., an ester).[2][3] Using a weak base with an unstabilized phosphonium salt will result in a very low concentration of the ylide at equilibrium, leading to a poor or failed reaction.
Troubleshooting Guide: Route A
Issue 1: Low or No Yield in the Wittig Reaction Step
Q: My Wittig reaction with piperonal and propyltriphenylphosphonium bromide is giving a very low yield. TLC analysis shows mostly unreacted piperonal. What went wrong?
A: This is a common issue that typically points to problems with the ylide formation or the reaction conditions. Let's break down the potential causes and solutions.
-
Cause 1: Incomplete Ylide Formation. The deep red/orange color of the ylide is a key indicator of its formation. If this color is faint or absent, the deprotonation of the phosphonium salt was unsuccessful.
-
Solution (Moisture): The most frequent culprit is moisture. Grignard reagents and strong bases like n-BuLi react rapidly with water.[4] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[5] Use anhydrous solvents.
-
Solution (Base Quality): The n-BuLi solution may have degraded. It's advisable to titrate the n-BuLi before use to determine its exact molarity. Alternatively, use a fresh, sealed bottle.
-
-
Cause 2: Ylide Decomposition. Phosphorus ylides, especially unstabilized ones, can be sensitive to temperature and oxygen.
-
Solution: Prepare the ylide at a low temperature (0 °C or below) and maintain this temperature during the addition of piperonal.[6]
-
-
Cause 3: Steric Hindrance or Electronic Effects. While not a major issue with piperonal, highly substituted aldehydes can react slowly.
-
Solution: After adding the aldehyde at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or even overnight to ensure completion.[7]
-
Table 1: Optimizing Wittig Reaction Conditions
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are ideal for solubilizing the phosphonium salt and stabilizing the ylide. Using wet solvents will quench the base and ylide. |
| Base | n-Butyllithium (n-BuLi), 1.6 M in hexanes | A strong base is required for full deprotonation. Ensure the molarity is accurate.[1] |
| Temperature | 0 °C for ylide formation; 0 °C to RT for reaction | Controls the rate of reaction and minimizes side reactions or ylide decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the strong base and ylide with atmospheric water and oxygen.[5] |
| Stirring Time | 1-2 hours for ylide formation; 2-12 hours for reaction | Adequate time must be allowed for each step to proceed to completion. Monitor by TLC. |
Issue 2: Difficulty in Purifying the Alkene Product
Q: I have a product, but it's contaminated with a white solid that is difficult to separate. How can I purify my alkene?
A: The white solid is almost certainly triphenylphosphine oxide (TPPO), the main byproduct of the Wittig reaction. Its removal is a classic challenge.
-
Solution 1: Crystallization. TPPO is often crystalline. Cooling the reaction mixture post-workup, perhaps after partial concentration, can sometimes precipitate the bulk of the TPPO, which can be removed by filtration.[7] The desired alkene is typically an oil.
-
Solution 2: Column Chromatography. This is the most reliable method. TPPO is relatively polar. A non-polar eluent system, such as hexanes or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate, will typically leave the TPPO on the baseline while eluting the less polar alkene product.[8]
-
Solution 3: Precipitation from a Non-polar Solvent. After an initial workup, dissolve the crude mixture in a minimal amount of a polar solvent like dichloromethane and then add a large volume of a cold, non-polar solvent like hexanes or pentane. The TPPO is less soluble in non-polar solvents and should precipitate out.
Issue 3: Incomplete Hydrogenation of the Alkene
Q: The final hydrogenation step to produce this compound is slow or incomplete. How can I improve it?
A: Catalytic hydrogenation can be sensitive to catalyst activity and impurities.
-
Cause 1: Catalyst Poisoning. The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by sulfur or phosphorus compounds. If any phosphorus-containing reagents from the Wittig step were carried over, they could inhibit the catalyst.
-
Solution: Ensure the alkene intermediate is meticulously purified via column chromatography before hydrogenation.
-
-
Cause 2: Inactive Catalyst or Insufficient Pressure.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly flushed with hydrogen and that a positive pressure (typically 1-4 atm or ~50 psi in a Parr shaker) is maintained. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Cause 3: Solvent Choice.
-
Solution: Protic solvents like ethanol or methanol are excellent for hydrogenation. Ethyl acetate is also a common choice. Ensure the solvent fully dissolves the alkene.
-
Route B: Synthesis from 1,3-Benzodioxole via Friedel-Crafts Acylation
This route involves creating the butyl side chain directly on the 1,3-benzodioxole ring. It requires a two-step process: acylation to form a ketone, followed by reduction.
Frequently Asked Questions (FAQs): Route B
Q1: Why is a Friedel-Crafts acylation followed by reduction preferred over a direct Friedel-Crafts alkylation with butyl chloride? A1: Direct Friedel-Crafts alkylation is notoriously difficult to control. It suffers from two major drawbacks: 1) Polyalkylation , because the newly added alkyl group activates the ring, making it more reactive than the starting material; and 2) Rearrangement , where the carbocation intermediate can rearrange to a more stable form (e.g., n-butyl cation rearranging to a sec-butyl cation), leading to isomeric products. Acylation, in contrast, introduces a deactivating acyl group, which prevents polyacylation. The subsequent reduction of the ketone to an alkane is a clean and high-yielding process that provides the desired straight-chain product without rearrangement.[9]
Q2: What are the best conditions for the Friedel-Crafts acylation of 1,3-benzodioxole? A2: The reaction is typically performed using an acylating agent (butyryl chloride or butanoic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9] The reaction is often run in a non-polar, non-reactive solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures (0 °C) to control the exothermic reaction. A slight excess of the Lewis acid is required as it coordinates to the carbonyl oxygen of both the reactant and the product.
Troubleshooting Guide: Route B
Issue 1: Low Yield and Byproduct Formation in Friedel-Crafts Acylation
Q: My acylation of 1,3-benzodioxole gives a low yield of the desired ketone and a significant amount of a dark, tarry byproduct. What is causing this?
A: This is characteristic of an overly aggressive reaction or decomposition of the starting material.
-
Cause 1: Temperature Control. Friedel-Crafts reactions are highly exothermic. If the temperature is not controlled, side reactions and polymerization can occur. The 1,3-benzodioxole ring is also sensitive to strong acids and can be cleaved under harsh conditions.
-
Solution: The reaction must be cooled in an ice bath (0 °C). Add the AlCl₃ portion-wise to the solution of 1,3-benzodioxole and acylating agent to manage the heat evolution.[9] Never add the substrate to the Lewis acid.
-
-
Cause 2: Moisture. AlCl₃ reacts violently with water, which deactivates the catalyst and can generate HCl, promoting side reactions.
-
Solution: Use anhydrous AlCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere.
-
-
Cause 3: Incorrect Stoichiometry.
-
Solution: At least one equivalent of AlCl₃ is needed per equivalent of acylating agent. A slight excess (e.g., 1.1 equivalents) is often used. Using too little catalyst will result in an incomplete reaction, while a large excess can increase byproduct formation.
-
Diagram: Friedel-Crafts Acylation Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. グリニャール試薬 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. open.bu.edu [open.bu.edu]
- 8. prepchem.com [prepchem.com]
- 9. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
Technical Support Center: Purification of 5-Butyl-1,3-benzodioxole
Welcome to the technical support guide for the purification of 5-Butyl-1,3-benzodioxole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The inherent properties of this compound, particularly its nature as a high-boiling, oily liquid, present unique challenges in achieving high purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Physical & Chemical Properties
Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. These values dictate the optimal conditions for methods like distillation and guide solvent selection for chromatography or crystallization attempts.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [3][4] |
| Boiling Point | 251.4 °C at 760 mmHg | [2] |
| Density | ~1.07 g/cm³ | [2] |
| Flash Point | 111 °C | [2] |
| Vapor Pressure | 0.0326 mmHg at 25°C | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and other organic solvents.[1][3] | |
| XLogP3 | 3.8 | [1] |
Logical Workflow for Purification
A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical progression from crude material to a highly purified product, incorporating decision points based on analytical checks.
Sources
Technical Support Center: Synthesis of 5-Butyl-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 5-Butyl-1,3-benzodioxole. This document is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate and resolve challenges in your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its synthesis, while seemingly straightforward, is often complicated by competing reactions that can significantly lower yields and complicate purification. The most common and reliable synthetic approach involves a two-step process:
-
Friedel-Crafts Alkylation: Introduction of a butyl group onto the catechol ring to form 4-butylcatechol.
-
Methylene Bridge Formation: Ring closure of 4-butylcatechol with a dihalomethane to form the 1,3-benzodioxole ring system, a reaction analogous to the Williamson ether synthesis.[2][3][4]
This guide focuses on troubleshooting issues that arise during this two-step pathway.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis of this compound.
Troubleshooting Guide & Core Technical FAQs
This section addresses specific problems that can arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield and Isomeric Impurities in Friedel-Crafts Alkylation
Question: "My Friedel-Crafts alkylation of catechol to produce 4-butylcatechol is giving a low yield, and my analysis shows several unexpected products. What are the likely side reactions, and how can I suppress them?"
Answer: This is a classic challenge in Friedel-Crafts chemistry, especially with a highly activated ring like catechol. The primary side reactions are polyalkylation, O-alkylation, and carbocation rearrangement.[5][6]
-
Polyalkylation: The initial product, 4-butylcatechol, is often more reactive than catechol itself because the added alkyl group is electron-donating, activating the ring for further alkylation.[5][6] This leads to the formation of di- and tri-butylated catechols.
-
O-Alkylation: The hydroxyl groups of catechol are nucleophilic and can compete with the aromatic ring for the butyl electrophile, resulting in the formation of butoxy-phenol ethers.[5]
-
Carbocation Rearrangement: If you use an alkylating agent like 1-butyl bromide with a strong Lewis acid, the initially formed primary carbocation can rearrange via a hydride shift to a more stable secondary carbocation. This leads to the formation of the undesired sec-butylcatechol isomer instead of the target n-butylcatechol.[5]
Sources
- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
stability issues of 5-Butyl-1,3-benzodioxole under experimental conditions
Technical Support Center: 5-Butyl-1,3-benzodioxole
A Guide to Experimental Stability and Troubleshooting for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of experimental work requires both robust protocols and a deep understanding of a compound's chemical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the stability of this compound. Here, we address common challenges in a practical Q&A format, explaining the causality behind our recommendations to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability & Storage
Question 1: What are the primary stability concerns for this compound and what are the ideal storage conditions?
Answer: this compound is built on the 1,3-benzodioxole core, which is a relatively stable benzo-fused acetal.[1] However, its stability can be compromised by specific environmental factors. The primary concerns are exposure to strong acids, potent oxidizing agents, and, to a lesser extent, prolonged exposure to high temperatures and UV light. The aromatic nature of the benzene ring and the electron-rich dioxole ring contribute to both its stability and its potential for reactivity.[2]
The butyl group is a saturated alkyl chain and is generally stable under typical experimental conditions. Therefore, the compound's stability is primarily dictated by the benzodioxole moiety.
Recommended Storage Conditions:
To maintain the integrity of this compound, proper storage is crucial.[2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes potential for slow thermal degradation and reduces vapor pressure. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential long-term oxidation, especially if stored for extended periods. |
| Light | Amber Glass Vial / Store in Dark | Protects against photolytic degradation, a common pathway for aromatic compounds.[3] |
| Container | Tightly Sealed Glass Container | Prevents moisture ingress and contamination. Glass is preferred over plastics that may leach or react.[2] |
pH-Related Instability
Question 2: I've noticed a new, more polar peak in my HPLC analysis after working up my reaction from an acidic aqueous solution. What is happening?
Answer: This is a classic sign of acid-catalyzed hydrolysis of the methylenedioxy bridge. The 1,3-benzodioxole ring is an acetal, which is susceptible to cleavage under acidic conditions, especially in the presence of water.
Causality: The mechanism involves the protonation of one of the acetal oxygens, making the methylene carbon highly electrophilic and vulnerable to nucleophilic attack by water. This results in ring-opening to form the corresponding catechol derivative (4-butylbenzene-1,2-diol). This new compound is significantly more polar due to the two free hydroxyl groups, hence its different retention time on a reverse-phase HPLC column. The synthesis of the parent ring system often involves the condensation of a catechol with a dihalomethane under acidic conditions; this degradation pathway is essentially the reverse of that reaction.[2]
Troubleshooting Protocol: Mitigating Acid-Induced Degradation
-
Neutralize Promptly: During aqueous workups, use a mild base (e.g., sodium bicarbonate, saturated solution) to neutralize acidic solutions as quickly as possible, preferably at low temperatures (0-5°C) to slow the rate of hydrolysis.
-
pH Monitoring: Monitor the pH of your aqueous phase to ensure it remains neutral or slightly basic (pH 7-8) during extraction.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for extractions to minimize the presence of water.
-
Control Experiment: To confirm acid sensitivity, dissolve a small amount of pure this compound in a solvent mixture (e.g., THF/water) and add a drop of dilute HCl. Monitor the sample by TLC or HPLC over time against a neutral control sample.
Oxidative Instability
Question 3: My sample of this compound has developed a yellow or brownish tint over time, and I'm seeing a loss of the parent compound in my analysis. Could this be oxidation?
Answer: Yes, discoloration and loss of the primary compound are strong indicators of oxidative degradation. While the benzodioxole ring is reasonably stable, it is not immune to oxidation, particularly from strong oxidizing agents or long-term exposure to atmospheric oxygen, which can be accelerated by light or trace metal impurities.
Causality: Oxidation can occur at several positions. The electron-rich benzene ring can be susceptible to oxidation, potentially leading to quinone-like structures or ring-opening under harsh conditions. More commonly, the methylene bridge of the dioxole ring can be a target, especially in biological systems via enzymatic oxidation (e.g., by cytochrome P-450), which can cleave the bridge to form a catechol.[2] The formation of complex, colored polymeric materials from degradation products is also common.
Troubleshooting Protocol: Preventing Oxidative Degradation
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen before use in reactions.
-
Avoid Strong Oxidants: Be mindful of incompatible reagents. Avoid strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) unless they are part of a planned synthetic step.
-
Introduce Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.
-
Forced Degradation Study: To confirm oxidative liability, perform a forced degradation study by treating a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitoring the degradation profile by HPLC or LC-MS.[3]
Analytical Troubleshooting
Question 4: How do I develop an analytical method to properly assess the stability of this compound?
Answer: A robust stability assessment requires a "stability-indicating method" (SIAM). This is an analytical procedure that can accurately quantify the active compound while separating it from any impurities or degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[4]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column & Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Use a mobile phase gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might run from 40% B to 95% B over 15-20 minutes.
-
-
Forced Degradation:
-
Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Acid Stress: Add 1N HCl and heat gently (e.g., 60°C) for several hours.
-
Base Stress: Add 1N NaOH and heat gently.
-
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solution at a higher temperature (e.g., 80°C).
-
Photolytic Stress: Expose a solution to direct UV light (as per ICH guidelines).
-
Keep a control sample protected from stress conditions.
-
-
Method Validation:
-
Analyze all stressed samples by your HPLC method.
-
The goal is to achieve baseline separation between the parent peak of this compound and all degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity. The UV spectra should be consistent across the entire peak for the parent compound in unstressed and stressed samples.
-
If co-elution occurs, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl).
-
-
Quantification: Once the method is validated for specificity, it can be used to quantify the loss of the parent compound and the formation of degradants in future experiments.
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving stability issues encountered during experimentation.
Caption: Workflow for troubleshooting stability issues.
Visualizing a Key Degradation Pathway
This diagram illustrates the acid-catalyzed hydrolysis of the 1,3-benzodioxole ring, a primary stability concern.
Sources
- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Derivatization of 5-Butyl-1,3-benzodioxole
Welcome to the technical support resource for the derivatization of 5-Butyl-1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
The this compound core is an electron-rich aromatic system. This high electron density, stemming from the oxygen atoms of the methylenedioxy bridge, makes the ring highly susceptible to electrophilic aromatic substitution (SEAr).[1][2] The key to successful derivatization lies in controlling the regioselectivity and mitigating potential side reactions.
Both the methylenedioxy group and the alkyl (butyl) group are ortho-, para-directing activators. However, the methylenedioxy group is a significantly stronger activating group. Therefore, electrophilic attack is overwhelmingly directed to the position ortho to the methylenedioxy group and meta to the butyl group (the C6 position). The C4 position is less favored due to steric hindrance from the adjacent butyl group.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Section 1: Aromatic Nitration
Nitration is a foundational step for introducing a versatile nitro group, which can be further reduced to an amine for subsequent functionalization. The key is to control the reaction's exothermicity and prevent over-nitration.
Frequently Asked Questions (FAQs): Nitration
Q1: What is the best nitrating agent for this substrate? A mixture of concentrated nitric acid in glacial acetic acid is often sufficient and provides good control.[3] For less reactive substrates, a mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), but this stronger agent increases the risk of side reactions and degradation of the acid-sensitive methylenedioxy ring.[3][4]
Q2: My reaction mixture turned dark brown/black immediately. What happened? This typically indicates that the reaction temperature was too high or the nitrating agent was added too quickly.[4] The high concentration of the electrophile and the exothermic nature of the reaction can lead to oxidative decomposition and polymerization, resulting in tar formation. Maintaining a low temperature (e.g., 0-10 °C) during the addition phase is critical.[4]
Q3: How do I avoid dinitration? Dinitration can occur if the reaction conditions are too harsh (high temperature, excess nitrating agent).[4] To avoid this, use a stoichiometric amount of the nitrating agent, maintain a low temperature, and monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly.
Experimental Protocol: Synthesis of 5-Butyl-6-nitro-1,3-benzodioxole
Caption: Workflow for the nitration of this compound.
Methodology: (Adapted from a similar procedure for 5-bromo-1,3-benzodioxole[3])
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1 equiv.).
-
Dissolution: Add glacial acetic acid (approx. 6-7 mL per gram of substrate) and stir until the starting material is fully dissolved. Place the flask in an ice/water bath to cool the solution.
-
Nitrating Mixture Preparation: In a separate beaker, carefully add concentrated nitric acid (1.1 equiv.) to glacial acetic acid (approx. 2.5 mL per mL of nitric acid). Allow this mixture to cool.
-
Nitration: Slowly add the nitric acid/acetic acid mixture dropwise from the dropping funnel to the stirred substrate solution. Critically, maintain the internal reaction temperature between 15-25 °C using the ice bath. The addition should take approximately 30-45 minutes.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion. A precipitate of the product should form.
-
Work-up: Pour the reaction mixture slowly over a generous amount of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Troubleshooting Guide: Nitration
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Work-up: Product may have some water solubility. 3. Poor Starting Material: Impurities in the substrate. | 1. After the initial controlled addition, allow the reaction to stir at room temperature for a longer period (e.g., 12-24h). Monitor progress by TLC.[4] 2. Ensure complete precipitation by using a sufficient amount of ice. If the product is unexpectedly soluble, perform a solvent extraction (e.g., with dichloromethane) from the aqueous mixture. 3. Verify the purity of the starting material via NMR or GC-MS. |
| Formation of a Dark/Tarry Mixture | 1. Temperature Too High: Runaway reaction. 2. Rapid Reagent Addition: Localized concentration of the nitrating agent. | 1. Ensure the ice bath is maintained throughout the addition and that the internal temperature does not exceed 25°C.[3] 2. Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion.[4] |
| Multiple Products Observed by TLC/NMR | 1. Isomeric Byproducts: Nitration at the C4 position. 2. Dinitration: Reaction conditions too harsh. | 1. Lowering the reaction temperature during addition may improve regioselectivity.[4] 2. Use no more than 1.1 equivalents of nitric acid. Ensure the reaction is not heated. Purify the final product using column chromatography. |
Section 2: Aromatic Bromination
Halogenation, particularly bromination, installs a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or the formation of organometallic reagents. Using elemental bromine can be hazardous and lead to over-bromination; milder, in-situ bromine generation methods are often preferred.
Frequently Asked Questions (FAQs): Bromination
Q1: Is it safe to use liquid bromine (Br₂)? Liquid bromine is highly corrosive, toxic, and volatile. While effective, it can be difficult to control and may lead to the formation of dibrominated byproducts.[5] Whenever possible, alternative and safer brominating agents are recommended.
Q2: What are some milder alternatives to Br₂? A common and effective alternative is the in-situ generation of bromine from an alkali metal bromide (like NaBr or NH₄Br) with an oxidant. A system of ammonium bromide and hydrogen peroxide in acetic acid is a greener and more controllable option.[5] N-Bromosuccinimide (NBS) is another excellent choice, particularly for activated rings, though it is more expensive.
Q3: How can I ensure mono-bromination? The key is to control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.1 equivalents) of the bromine source is typical.[5] Slow addition of the reagent to the substrate solution at room temperature and diligent TLC monitoring are crucial to prevent the formation of the dibromo- product.
Experimental Protocol: Synthesis of 6-Bromo-5-butyl-1,3-benzodioxole
Methodology: (Adapted from a general procedure for anilines and anisoles[5])
-
Setup: In a round-bottomed flask, dissolve this compound (1 equiv.) and ammonium bromide (NH₄Br, 1.1 equiv.) in glacial acetic acid (approx. 2 mL per mmol of substrate).
-
Bromination: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 1.1 equiv.) dropwise at room temperature.
-
Reaction: Allow the contents to stir at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify further by column chromatography if necessary.
Troubleshooting Guide: Bromination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is Sluggish or Incomplete | 1. Ineffective Oxidant: The H₂O₂ may have degraded. 2. Low Temperature: Reaction may be slow at lower ambient temperatures. | 1. Use a fresh, unopened bottle of 30% H₂O₂. 2. Gently warm the reaction mixture to 30-40°C, but monitor carefully to avoid byproduct formation. |
| Formation of Dibrominated Product | 1. Excess Brominating Agent: Too much NH₄Br/H₂O₂ was used. 2. High Temperature: Increased temperature can reduce selectivity. | 1. Use precise stoichiometry (max 1.1 equiv.). 2. Maintain room temperature. If dibromination persists, consider cooling the reaction slightly during the H₂O₂ addition. |
| Product Lost During Work-up | Emulsion during Extraction: The presence of salts can lead to emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Section 3: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming a C-C bond and introducing a ketone moiety, a cornerstone for many complex syntheses. However, the high electron density and acid sensitivity of the benzodioxole ring present unique challenges.
Frequently Asked Questions (FAQs): Acylation
Q1: Why can't I use a standard Lewis acid like Aluminum Chloride (AlCl₃)? Strong Lewis acids like AlCl₃ can chelate with the oxygen atoms of the methylenedioxy bridge, leading to ring-opening and decomposition, which results in low yields and significant tar formation.[6][7]
Q2: What are suitable catalysts for acylating this system? Milder catalysts are required. Polyphosphoric acid (PPA) can serve as both the catalyst and solvent for reactions with carboxylic acids.[7] Heterogeneous catalysts, such as acid-functionalized resins (e.g., Aquivion®), have shown promise in continuous flow systems and can simplify product purification.[8][9] For reactions with acyl chlorides or anhydrides, milder Lewis acids like ZnCl₂ or FePO₄ might be effective.
Q3: My reaction produced a significant amount of a less polar byproduct. What is it? A common byproduct, especially at elevated temperatures, is bis(benzo[d][3][10]dioxol-5-yl)methane.[8] This arises from the acid-catalyzed reaction of the methylenedioxy bridge of one molecule with the aromatic ring of another. Using the mildest possible conditions and shortest reaction times can help minimize its formation.
Experimental Protocol: Acylation with Propionic Anhydride
Caption: Decision tree for troubleshooting acylation reactions.
Methodology: (Based on batch acylation studies[8])
-
Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equiv.) and propionic anhydride (1.2 equiv.).
-
Catalyst Addition: Add a suitable heterogeneous catalyst, such as a zinc-exchanged acid resin (e.g., Zn-Aquivion), using a catalyst-to-substrate molar ratio of approximately 1:100.[8]
-
Reaction: Heat the mixture to 100-120°C and stir vigorously. Note: Temperatures above 120°C can lead to catalyst degradation and increased byproduct formation.[8]
-
Monitoring: Monitor the reaction by GC-MS or TLC (using an appropriate stain for visualization as the ketone product is UV-active). The reaction may take several hours.
-
Work-up: After cooling, filter the reaction mixture to recover the heterogeneous catalyst (which can potentially be recycled).
-
Purification: Remove the excess propionic anhydride and acetic acid byproduct by distillation under reduced pressure. The remaining crude product can be purified by vacuum distillation or column chromatography to isolate the desired 1-(5-Butyl-1,3-benzodioxol-6-yl)propan-1-one.
Summary of Optimized Reaction Conditions
| Reaction | Reagents | Catalyst/Solvent | Temperature | Key Considerations |
| Nitration | Conc. HNO₃ | Glacial Acetic Acid | 15-25°C (addition) | Strict temperature control is essential to prevent runaway reactions and byproduct formation.[3] |
| Bromination | NH₄Br, 30% H₂O₂ | Glacial Acetic Acid | Room Temperature | A safer, more controllable alternative to using liquid Br₂.[5] |
| Acylation | Propionic Anhydride | Heterogeneous Acid (e.g., Zn-Aquivion) | 100-120°C | Avoid strong Lewis acids like AlCl₃ to prevent decomposition of the methylenedioxy ring.[7][8] |
References
- Nitration of 5-bromo-1,3-benzodioxole - Applic
- Synthesis routes of 5-Nitro-1,3-benzodioxole. BenchChem.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
- Understanding 1,3-Benzodioxole. ChemicalBook.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- The Reaction of Safrole Derivatives with Aluminum Chloride.
- Synthesis and cytotoxic activity of 1,3-benzodioxole deriv
- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Sciencemadness.org.
- Improved Process for the Continuous Acyl
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- Identification and characterization of NDT 9513727, a novel, orally bioavailable C5a receptor inverse agonist. PubMed.
- Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via...
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole. BenchChem.
- Friedel-Crafts Acetonylation of 1,3-Benzodioxole. The Hive Chemistry Discourse.
- Improved Process for the Continuous Acyl
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central (PMC).
- Synthesis of bromination derivatives of 1, 3-benzodioxole.
- Improved Process for the Continuous Acyl
- Electrophilic arom
- New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. PubMed Central (PMC)
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
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- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
- 9. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of 5-Butyl-1,3-benzodioxole
Welcome to the technical support center for the HPLC analysis of 5-Butyl-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the prevalent problem of peak tailing. The following question-and-answer format provides in-depth, field-proven insights to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A1: Peak tailing for this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] While this compound is a neutral molecule with an estimated pKa of 7.89, the oxygen atoms in the dioxole ring can lead to polar interactions.[4] On a standard silica-based C18 column, residual silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged, especially at a mid-range pH.[5][6] These ionized silanols can then interact with your analyte, causing a secondary retention mechanism that leads to a tailed peak shape.[7]
Q2: How can I confirm if silanol interactions are the cause of my peak tailing?
A2: A systematic approach is key to diagnosing the root cause. Here is a logical workflow to follow:
Caption: Troubleshooting workflow for peak tailing.
By lowering the mobile phase pH, you protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[1][7] If this significantly improves your peak shape, it strongly indicates that silanol interactions were the problem.
Q3: I lowered the mobile phase pH, but the tailing is still not acceptable. What are my next steps?
A3: If lowering the pH provides only a partial improvement, or if you are constrained by other method parameters, consider the following advanced strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use a Competing Base | A small, basic additive like triethylamine (TEA) is added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[8] | Add triethylamine (TEA) to the mobile phase at a concentration of 5-10 mM. Be aware that TEA can shorten column lifetime with prolonged use.[8] |
| Increase Buffer Concentration | A higher concentration of buffer ions can also help shield the silanol groups and reduce secondary interactions.[3] | Increase your buffer concentration to 20-25 mM. Ensure the buffer is soluble in the organic portion of your mobile phase to prevent precipitation. |
| Switch to a Modern, End-Capped Column | Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small, inert group. This dramatically reduces the number of available sites for secondary interactions.[9] | Select a column specifically marketed as "end-capped," "base-deactivated," or a hybrid particle technology column. These are designed for improved peak shape with challenging compounds.[10] |
Q4: Could my sample preparation be causing the peak tailing?
A4: Absolutely. The solvent used to dissolve your sample can have a significant impact on peak shape, especially for early eluting peaks. This is known as the "sample solvent effect."
The Problem: this compound is highly soluble in strong organic solvents like ethanol and methanol, but sparingly soluble in water.[4][11][12] If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% methanol sample injected into a 50:50 methanol:water mobile phase), it can cause the sample band to spread on the column, leading to peak distortion and tailing.
The Solution:
-
Protocol: Matching the Sample Solvent
-
Ideally, dissolve your this compound sample in the initial mobile phase composition of your gradient.
-
If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
If a strong solvent must be used, reduce the injection volume to minimize the effect. A smaller injection volume will dilute more rapidly with the mobile phase at the head of the column, mitigating peak distortion.[13]
-
Q5: I've tried adjusting my mobile phase and sample solvent, but the tailing persists across all my peaks. What else could be wrong?
A5: If all peaks in your chromatogram are tailing, it often points to a physical issue within the HPLC system rather than a chemical interaction with a specific analyte.[14] The most common culprits are:
-
Extra-Column Dead Volume: This refers to any empty space in the flow path outside of the column itself (e.g., in tubing, fittings, or the detector flow cell).[3] This excess volume allows the sample band to spread, causing tailing.
-
Troubleshooting:
-
Ensure all tubing connections are made with zero-dead-volume fittings.
-
Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum.[5]
-
Check that the correct volume flow cell is installed for your application.
-
-
-
Column Void: A void or channel can form at the inlet of the column over time due to pressure shocks or degradation of the stationary phase.[14] This disrupts the flow path and causes peak distortion.
-
Troubleshooting:
-
Disconnect the column and reverse the flow direction.
-
Flush the column with a compatible solvent at a low flow rate.
-
If the problem persists after reconnecting the column in the correct direction, the column likely needs to be replaced.
-
-
References
-
GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Chromedia. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
ResearchGate. (2001, August 6). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Retrieved from [Link]
-
International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
-
LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]
-
Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scent.vn [scent.vn]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
Technical Support Center: Ensuring the Stability of 5-Butyl-1,3-benzodioxole
Welcome to the technical support center for 5-Butyl-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of this compound during storage, thereby safeguarding the reproducibility and success of your experiments.
I. Understanding the Instability of this compound
This compound, while a stable molecule under ideal conditions, is susceptible to degradation through several pathways, primarily driven by environmental factors. Understanding these mechanisms is the first step toward effective preservation. The two primary sites of vulnerability on the molecule are the butyl side chain and the benzodioxole ring system .
Key Degradation Pathways:
-
Oxidation: This is the most common degradation pathway. Atmospheric oxygen can react with the molecule, particularly at the benzylic position of the butyl group (the carbon atom attached to the benzene ring), to form hydroperoxides. These hydroperoxides are unstable and can further decompose into a variety of byproducts, including ketones and aldehydes. The methylene bridge of the dioxole ring is also susceptible to oxidative attack, which can lead to ring-opening.[1][2][3]
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate and accelerate oxidative degradation. Light can promote the formation of free radicals, which then participate in chain reactions that degrade the compound.[4][5] This can often manifest as a yellowing of the material.[5]
-
Hydrolysis: While the 1,3-benzodioxole ring is generally stable, prolonged exposure to moisture, especially in the presence of acidic or basic contaminants, can potentially lead to slow hydrolysis and ring-opening.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[6] The cool temperature slows down the rate of chemical reactions, the amber glass protects against photodegradation, the tight seal prevents the ingress of oxygen and moisture, and the inert atmosphere displaces oxygen.[6]
Q2: I've noticed a slight yellowing of my this compound sample over time. Is it still usable?
A2: A slight yellowing is a common visual indicator of minor degradation, likely due to light exposure and oxidation.[5] While the material may still be suitable for some applications, its purity is compromised. We strongly recommend re-analyzing the purity of the sample using HPLC or GC-MS before use in any sensitive or quantitative experiments. For applications requiring high purity, using a fresh, un-degraded lot is advisable.
Q3: Can I store this compound at room temperature?
A3: While short-term storage at room temperature (e.g., during active use on the benchtop) is generally acceptable, we do not recommend long-term storage under these conditions. Elevated ambient temperatures can accelerate the rate of oxidative degradation.[7] If long-term storage at room temperature is unavoidable, it is crucial to store the compound under an inert atmosphere and in the dark.
Q4: Is it necessary to use an antioxidant for storing this compound?
A4: For long-term storage or for material that will be frequently opened, the addition of an antioxidant is a highly effective preventative measure. A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is an excellent choice as it is a free-radical scavenger that can inhibit the autoxidation process.[8][9][10]
Q5: What container materials are compatible with this compound?
A5: The preferred container material is borosilicate glass (Type I) . If plastic containers must be used, ensure they are made of chemically resistant polymers like PTFE (Teflon®) . Avoid prolonged contact with plastics such as PVC, polystyrene, and certain types of polyethylene, as there is a risk of leaching plasticizers or other additives into the compound, or potential for the compound to be absorbed into the plastic.[11][12][13][14] Similarly, for any transfer tubing or seals, use PTFE or other highly resistant fluoropolymers.
III. Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.
Issue 1: Unexpected Results or Low Yields in Synthesis
If you are using this compound as a starting material and are experiencing poor outcomes, the purity of your stock material should be the first variable you investigate.
Troubleshooting Workflow: Purity Verification
Caption: Decision workflow for troubleshooting experiments involving this compound.
Issue 2: Visible Degradation of Stored Material
If you observe that your stored this compound has changed in appearance (e.g., discoloration, precipitate formation), it is crucial to assess the extent of degradation and take corrective action for future storage.
| Observation | Probable Cause | Recommended Action |
| Slight yellowing | Minor oxidation, likely accelerated by light exposure.[5] | 1. Re-analyze purity before use. 2. For future storage, transfer to an amber vial and purge with inert gas. |
| Dark brown color | Significant oxidative degradation. | 1. Do not use for sensitive applications. 2. Consider purification by vacuum distillation if the quantity is large and a distillation setup is available. 3. Discard and procure a new lot. 4. Review storage procedures; ensure cold, dark, and inert conditions. |
| Presence of a precipitate | Formation of insoluble degradation byproducts or polymerization. | 1. The material is likely heavily degraded. 2. Do not use. 3. Discard according to your institution's chemical waste procedures. |
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific system and column.[17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 288 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in Acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for at least 10 minutes to ensure all potential late-eluting impurities are observed.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Degradation products will typically appear as additional, smaller peaks, often with different retention times.
-
Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)
This protocol describes how to add BHT to a bulk quantity of this compound for enhanced long-term storage.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Amber glass storage bottle with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
-
-
Procedure:
-
Calculate the amount of BHT required. A concentration of 0.05% to 0.1% (w/w) is generally effective.[18] For example, for 100 g of this compound, you would add 50 to 100 mg of BHT.
-
Add the calculated amount of BHT to the amber glass storage bottle.
-
Transfer the this compound into the bottle.
-
Seal the bottle and gently agitate until the BHT is completely dissolved. BHT is soluble in organic compounds like this one.
-
Uncap the bottle and gently flush the headspace with a stream of inert gas for 30-60 seconds to displace any air.
-
Quickly and tightly reseal the bottle.
-
Label the bottle clearly, indicating that it contains BHT and the concentration used.
-
Store the stabilized solution at 2-8°C.
-
Degradation Prevention Workflow
Caption: Key pillars for preventing the degradation of this compound.
V. References
-
Ataman Kimya. (n.d.). BUTYLATED HYDROXY TOLUENE (BHT). Retrieved from [Link]
-
European Commission, Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Knowde. (n.d.). Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics. Retrieved from [Link]
-
SlideShare. (n.d.). STABILITY AND SHELF LIFE. Retrieved from [Link]
-
Ohnishi, S., et al. (2016). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Molecules, 21(9), 1184. Retrieved from [Link]
-
ResearchGate. (2016). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Retrieved from [Link]
-
Polsaros. (n.d.). BHT, BHA - Antioxidant E321. Retrieved from [Link]
-
Yang, J., et al. (2012). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences, 11(8), 1377-82. Retrieved from [Link]
-
Semantic Scholar. (2012). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Retrieved from [Link]
-
Arnold, W. A., & McNeill, K. (2020). Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 54(14), 8737–8745. Retrieved from [Link]
-
National Institutes of Health. (2020). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
PubMed. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
Q1 Scientific. (2021). Shelf life evaluation and extrapolation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behavior and polymorphism of the antioxidants: BHA, BHT and TBHQ. Retrieved from [Link]
-
New Journal of Chemistry. (2014). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. Retrieved from [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023). Estimation of Shelf life for Pharmaceutical products by using ICH Guidelines and Current analysis trend. Retrieved from [Link]
-
PubMed. (1982). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Retrieved from [Link]
-
National Institutes of Health. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,3-Benzodioxole-5-methanol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation BHA and BHT on Newcrom R1 Column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance). Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
U.S. Department of Energy. (2013). Compatibility study for plastic, elastomeric, and metallic fueling infrastructure materials exposed to isobutanol-blended gasoline. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Compatibility Study for Plastic, Elastomeric, and Metallic Fueling Infrastructure Materials Exposed to Aggressive Formulations of Isobutanol-blended Gasoline. Retrieved from [Link]
-
eScholarship.org. (2015). Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends. Retrieved from [Link]
-
ResearchGate. (2010). Simultaneous determination of five synthetic antioxidants in edible vegetable oil by GC-MS. Retrieved from [Link]
Sources
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- 2. Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. Polsaros - ANTIOXIDANTS - BHT, BHA - Polsaros - Antioxidant E321 [polsaros.com]
- 10. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
Technical Support Center: Scale-Up Synthesis of 5-Butyl-1,3-benzodioxole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Butyl-1,3-benzodioxole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Overview of Synthetic Strategies
The synthesis of this compound on a larger scale typically employs one of several established synthetic routes. The choice of method often depends on the availability of starting materials, cost considerations, and the desired purity of the final product. The most common strategies involve the functionalization of a pre-formed 1,3-benzodioxole ring.
Below is a workflow diagram illustrating the primary synthetic pathways and key decision points in the process.
Caption: General synthetic and purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, categorized by the synthetic method.
Route 1: Friedel-Crafts Acylation followed by Reduction
This two-step process involves the acylation of 1,3-benzodioxole with butanoyl chloride to form 1-(benzo[d][1][2]dioxol-5-yl)butan-1-one, followed by reduction of the ketone.
Issue 1: Low Yield or Incomplete Acylation Reaction
-
Potential Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to atmospheric moisture.
-
Insufficient Catalyst: On scale-up, the molar ratio of the catalyst to the substrate may need optimization.
-
Low Reaction Temperature: While controlling exotherms is crucial, a temperature that is too low can stall the reaction.
-
Poor Quality Starting Materials: Impurities in 1,3-benzodioxole or butanoyl chloride can interfere with the reaction.
-
-
Suggested Solutions:
-
Catalyst Handling: Ensure the Lewis acid is handled under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
-
Catalyst Loading: Experiment with incrementally increasing the catalyst loading. A recent study on the continuous acylation of 1,3-benzodioxole highlights the importance of catalyst ratios for achieving high conversion.[3]
-
Temperature Control: Monitor the internal reaction temperature closely. After the initial exotherm, a slight increase in temperature may be required to drive the reaction to completion.
-
Reagent Purity: Verify the purity of starting materials using techniques like NMR or GC-MS before commencing the reaction.
-
Issue 2: Formation of Isomeric Byproducts
-
Potential Cause:
-
Friedel-Crafts reactions on substituted benzenes can sometimes yield a mixture of ortho and para isomers. In the case of 1,3-benzodioxole, acylation is strongly directed to the 5-position, but minor isomers can form.
-
-
Suggested Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature may improve regioselectivity.[4]
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids like ZnCl₂ or solid acid catalysts could offer different selectivity profiles.[3]
-
Purification: Isomeric byproducts can often be separated by vacuum distillation or column chromatography.[5]
-
Issue 3: Difficulties with the Reduction Step (e.g., Clemmensen or Wolff-Kishner)
-
Potential Causes:
-
Clemmensen Reduction: The amalgamated zinc may be improperly prepared or deactivated. The reaction is also sensitive to solvent and pH.
-
Wolff-Kishner Reduction: Incomplete formation of the hydrazone, or decomposition at high temperatures. The strong basic conditions can be an issue for other functional groups.
-
-
Suggested Solutions:
-
Alternative Reductions: Consider catalytic hydrogenation (e.g., H₂/Pd-C) as a cleaner, more scalable alternative. This method often proceeds under milder conditions with higher yields and fewer byproducts.
-
Process Optimization: For classical reductions, strictly follow established protocols for reagent preparation and reaction conditions.
-
Route 2: Grignard Reaction
This route typically involves the formation of a Grignard reagent from 5-bromo-1,3-benzodioxole, followed by reaction with a butyl-containing electrophile, or vice-versa.
Issue 1: Failure to Initiate the Grignard Reaction
-
Potential Causes:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[6] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.
-
Inhibitors: Trace amounts of impurities in the solvent or on the glassware can quench the reaction.
-
-
Suggested Solutions:
-
Rigorous Drying: Flame-dry all glassware under vacuum or in an oven immediately before use.[7] Use freshly distilled anhydrous ether or THF.
-
Magnesium Activation: Crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Controlled Addition: Add a small portion of the halide to the magnesium first. If the reaction doesn't start, gentle warming or sonication can be applied. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.[7]
-
Issue 2: Low Yield and Formation of Biphenyl-type Byproducts
-
Potential Cause:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl or aryl halide, leading to the formation of a dimer (e.g., biphenyl derivatives). This is favored at higher temperatures and concentrations.[7]
-
-
Suggested Solutions:
-
Dilution and Temperature Control: Run the reaction at a higher dilution and maintain a controlled temperature. Add the halide slowly to the magnesium suspension to keep its instantaneous concentration low.
-
Inverse Addition: Consider adding the magnesium to the halide solution, although this is less common.
-
Route 3: Wittig Reaction
This approach could involve reacting 1,3-benzodioxole-5-carbaldehyde (piperonal) with a butyl-containing phosphonium ylide.
Issue 1: Low Yield of the Alkene Product
-
Potential Causes:
-
Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction conditions may not be optimal. Common bases include n-BuLi, NaH, or t-BuOK.[8]
-
Steric Hindrance: While less of an issue with an aldehyde, steric hindrance can affect the rate of reaction.
-
Side Reactions: The ylide can be unstable and may decompose if not used promptly after its formation.
-
-
Suggested Solutions:
-
Base Selection: Ensure the chosen base is appropriate for the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi are often necessary.[9]
-
One-Pot Procedures: For certain substrates, one-pot Wittig reactions can be more efficient.[8]
-
Reaction Conditions: The formation of the ylide is often performed at low temperatures, followed by the addition of the aldehyde. Allow sufficient time for the reaction to go to completion, monitoring by TLC.[1]
-
Issue 2: Difficult Removal of Triphenylphosphine Oxide
-
Potential Cause:
-
Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and solubility.[9]
-
-
Suggested Solutions:
-
Crystallization: If the product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.
-
Chromatography: Column chromatography is a reliable method for separating the product from the byproduct.
-
Alternative Reagents: Consider using a Wittig-Horner-Emmons reagent, which generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns depend on the chosen synthetic route:
-
Flammable Solvents: Many steps use flammable solvents like diethyl ether or THF.[10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources, and electrical equipment should be explosion-proof.
-
Corrosive and Reactive Reagents: Friedel-Crafts acylation uses highly corrosive Lewis acids like AlCl₃. Grignard reactions involve pyrophoric reagents and must be kept under an inert atmosphere. Strong acids and bases are also commonly used.[4]
-
Exothermic Reactions: Both Friedel-Crafts and Grignard reactions can be highly exothermic.[4] Proper cooling and controlled addition of reagents are critical to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
Q2: How can I best monitor the progress of my reaction during scale-up?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring reaction progress.[4] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of starting material to product.
Q3: My final product is an oil with some color. What is the best way to purify it on a larger scale?
A3: For an oily product, the following purification methods are recommended:
-
Aqueous Workup: Begin with an aqueous wash to remove water-soluble impurities. A wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts, followed by a brine wash.[5]
-
Vacuum Distillation: This is often the most effective method for purifying liquids on a larger scale, provided the product is thermally stable.[5] It is excellent for removing non-volatile impurities and solvents.
-
Column Chromatography: If distillation does not provide sufficient purity, or if isomers are present, column chromatography is the method of choice.[13]
Q4: I'm considering a continuous flow process for the acylation step. What are the advantages?
A4: Continuous flow chemistry offers several advantages for reactions like Friedel-Crafts acylation, including:
-
Improved Safety: Better control over reaction temperature and exotherms.
-
Enhanced Efficiency: Faster reaction times due to improved heat and mass transfer.
-
Easier Scale-Up: A process developed on a lab-scale flow reactor can often be scaled up by running the reactor for a longer time or by using a larger reactor.
-
Catalyst Recycling: The use of heterogeneous catalysts in packed bed reactors simplifies catalyst separation and recycling.[3][14]
Q5: What are the key considerations for solvent selection during recrystallization of benzodioxole derivatives?
A5: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For benzodioxole derivatives, common solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate, sometimes in combination with water.[13] The goal is to find a solvent system where the impurities are either highly soluble or insoluble at all temperatures, allowing for their separation from the desired product upon cooling.
References
-
Wittig Reaction. (2012). OpenBU. Available at: [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. (1993). Google Patents.
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. Available at: [Link]
-
Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (2016). National Center for Biotechnology Information. Available at: [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2017). Science and Education Publishing. Available at: [Link]
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018). Google Patents.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]
-
The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin. (1987). PubMed. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). De Gruyter. Available at: [Link]
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness.org. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Center for Biotechnology Information. Available at: [Link]
-
1,3-Benzodioxole. (n.d.). KCIL Chemofarbe Group. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). PubMed. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Available at: [Link]
Sources
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- 2. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reagents [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Catalyst Selection for Efficient 5-Butyl-1,3-benzodioxole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Butyl-1,3-benzodioxole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for common challenges encountered during this synthesis. Our goal is to empower you with the technical knowledge and practical insights necessary to optimize your reaction outcomes, ensuring high yield and purity.
Introduction to Synthetic Strategies
The efficient synthesis of this compound, a valuable intermediate in various fields, primarily proceeds through two robust synthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and equipment. This guide will delve into both methods, offering a comparative analysis and detailed troubleshooting for each.
The two primary routes are:
-
Route A: Friedel-Crafts Acylation of 1,3-Benzodioxole followed by Carbonyl Reduction. This two-step process involves the introduction of a butyryl group onto the 1,3-benzodioxole ring, followed by the reduction of the resulting ketone to the desired butyl group.
-
Route B: Cyclization of 4-Butylcatechol. This method involves the formation of the 1,3-benzodioxole ring from a pre-functionalized catechol derivative.
Troubleshooting and FAQ: Route A - Friedel-Crafts Acylation & Reduction
This is a widely employed method due to the commercial availability of 1,3-benzodioxole. However, the electron-rich nature of the substrate presents unique challenges.
Diagram: Workflow for Route A
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation
Q1: I am getting a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in the Friedel-Crafts acylation of 1,3-benzodioxole is a common issue. Here are the primary culprits and solutions:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3] Therefore, stoichiometric amounts of the catalyst are often required.
-
Solution: Use at least one equivalent of the Lewis acid relative to the acylating agent. A slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Sub-optimal Reaction Temperature: While the reaction is often initiated at low temperatures (0°C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.[1]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls at low temperatures, allow it to slowly warm to room temperature.
-
-
Poor Reagent Quality: The purity of both 1,3-benzodioxole and the acylating agent (butyryl chloride or butanoic anhydride) is critical. Impurities can lead to side reactions and lower yields.[2]
-
Solution: Use freshly distilled or high-purity reagents.
-
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
A2: The 1,3-benzodioxole ring is sensitive to strong Lewis acids, and decomposition can occur, especially at elevated temperatures. This can lead to the formation of polymeric or tarry byproducts.[4]
-
Solution:
-
Maintain a low reaction temperature, especially during the addition of the Lewis acid and acylating agent.
-
Ensure efficient stirring to prevent localized overheating.
-
Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the extent of decomposition.[5][6]
-
Heterogeneous catalysts like Aquivion SO₃H have also been used for the acylation of 1,3-benzodioxole and can offer milder reaction conditions and easier workup.[5]
-
Q3: I am observing the formation of multiple products on my TLC plate. What are the possible side reactions?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur with highly activated rings like 1,3-benzodioxole.[1]
-
Potential Side Products:
-
Diacylated product: Although the first acyl group is deactivating, the high reactivity of the starting material can sometimes lead to the introduction of a second butyryl group.
-
Isomers: While acylation of 1,3-benzodioxole predominantly occurs at the 5-position, small amounts of other isomers may form.
-
Ring-opened byproducts: Harsh conditions can lead to the cleavage of the methylenedioxy bridge, resulting in catechol derivatives.[5]
-
-
Solutions:
-
Use a 1:1 stoichiometry of the acylating agent to the 1,3-benzodioxole.
-
Maintain a low reaction temperature.
-
Consider a less reactive acylating agent, such as butanoic anhydride, in place of butyryl chloride.
-
Catalyst Selection for Friedel-Crafts Acylation
| Catalyst | Typical Loading (equiv.) | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 | High reactivity, readily available. | Highly hygroscopic, can cause ring decomposition, generates significant waste.[7] |
| Ferric Chloride (FeCl₃) | 1.0 - 1.2 | Milder than AlCl₃, less decomposition.[6] | Lower reactivity may require longer reaction times or gentle heating. |
| Zinc Chloride (ZnCl₂) | 1.0 - 1.2 | Mild Lewis acid, can be more selective.[5] | Generally lower reactivity than AlCl₃ or FeCl₃. |
| Aquivion SO₃H® | Catalytic | Heterogeneous, recyclable, milder conditions, reduced waste.[5] | May require higher temperatures and longer reaction times, higher initial cost. |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Can be effective with carboxylic acids as the acylating agent.[4] | High viscosity can make stirring and workup difficult. |
Troubleshooting the Reduction Step
Q4: Which reduction method, Clemmensen or Wolff-Kishner, is better for reducing the ketone intermediate?
A4: Both methods are effective for the reduction of the carbonyl group to a methylene group. The choice depends on the stability of your substrate under acidic or basic conditions.
-
Clemmensen Reduction:
-
Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8]
-
Conditions: Strongly acidic.
-
Considerations: The 1,3-benzodioxole ring is generally stable under these conditions. This method is often preferred for its straightforward procedure.
-
-
Wolff-Kishner Reduction:
-
Reagents: Hydrazine (N₂H₄) and a strong base (e.g., KOH or potassium tert-butoxide).[9][10]
-
Conditions: Strongly basic, high temperatures (often in a high-boiling solvent like ethylene glycol).
-
Considerations: This is a good alternative if your molecule contains acid-sensitive functional groups. The high temperatures required are a potential drawback. Milder modifications of the Wolff-Kishner reaction exist.[11]
-
Diagram: Decision Tree for Reduction Method
Caption: Decision-making process for choosing between Clemmensen and Wolff-Kishner reduction.
Troubleshooting and FAQ: Route B - Cyclization of 4-Butylcatechol
This route can be very efficient if 4-butylcatechol is readily available or can be synthesized in high yield.
Diagram: Workflow for Route B
Caption: Workflow for the synthesis of this compound from 4-butylcatechol.
Frequently Asked Questions (FAQs) - Cyclization of 4-Butylcatechol
Q5: What are the best catalysts for the synthesis of 4-butylcatechol from catechol?
A5: The synthesis of 4-alkylated catechols is typically achieved through Friedel-Crafts alkylation. However, direct alkylation can be prone to polyalkylation and isomer formation. A more controlled approach is often preferred, such as the acylation-reduction sequence on catechol itself, though this can be complicated by the free hydroxyl groups. Alternatively, solid acid catalysts have shown promise in the alkylation of phenols and catechols.[12]
-
Recommended Catalysts:
Q6: I am having trouble with the cyclization of 4-butylcatechol with paraformaldehyde. What catalysts and conditions are recommended?
A6: The cyclization of a catechol with a formaldehyde source to form a 1,3-benzodioxole is an acid-catalyzed acetal formation.
-
Catalyst Selection:
-
Strong Protic Acids: Sulfuric acid or hydrochloric acid are effective catalysts for this transformation.[13]
-
Solid Acid Catalysts: HY zeolite has been used for the acetalization of catechol with various aldehydes and ketones, offering high conversion and selectivity under mild conditions.[14] This could be a good option for simplifying workup and catalyst removal.
-
-
Reaction Conditions:
-
The reaction is typically performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. Toluene or benzene are common choices.
-
A Dean-Stark apparatus is often used to collect the water that is formed during the reaction.
-
Q7: My cyclization reaction is incomplete, and I have a significant amount of unreacted 4-butylcatechol. How can I improve the conversion?
A7: Incomplete conversion in this equilibrium-driven reaction is usually due to the presence of water.
-
Solutions:
-
Efficient Water Removal: Ensure your Dean-Stark trap is functioning correctly and that your solvent is forming an azeotrope with water.
-
Sufficient Catalyst: Ensure you are using a sufficient amount of acid catalyst.
-
Reaction Time: These reactions can sometimes be slow. Monitor the progress by TLC and allow sufficient time for the reaction to go to completion.
-
Excess Formaldehyde Source: Using a slight excess of the formaldehyde source can also help to drive the reaction forward.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3-Benzodioxole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[2] Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,3-benzodioxole (1.0 equivalent) and butyryl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(1,3-benzodioxol-5-yl)butan-1-one. The crude product can be purified by column chromatography or vacuum distillation.
Protocol 2: Clemmensen Reduction
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add the 1-(1,3-benzodioxol-5-yl)butan-1-one (1.0 equivalent) to this mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2x).
-
Washing and Drying: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
References
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures. BenchChem Technical Support.
-
Fasce, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]
-
Majumder, S., & Alam, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41423-41467. [Link]
- Fasce, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- Google Patents. (1990).
- Majumder, S., & Alam, S. (2018).
- ResearchGate. (n.d.).
-
The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ASBASJSM College of Pharmacy. BP401T-5.pdf.
- Chem-Station. (2014, May 2). Wolff-Kishner Reduction.
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
- Taylor & Francis. (n.d.).
- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]
- The Hive. (2002, October 24).
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures.
- International Journal of Advanced Chemistry Research. (2021, May 26).
- Google Patents. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance.
- E3S Web of Conferences. (n.d.). Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid.
- KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.
- ResearchGate. (n.d.).
- MDPI. (2024, February 4).
Sources
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- 6. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
common impurities in commercial 5-Butyl-1,3-benzodioxole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions regarding common impurities in commercial 5-Butyl-1,3-benzodioxole. As a Senior Application Scientist, this resource is designed to provide not only solutions but also a foundational understanding of the origins of these impurities and the scientific principles behind their detection and removal.
Part 1: Frequently Asked Questions (FAQs) - Understanding Impurities in this compound
Q1: What are the most common impurities I might encounter in commercial this compound, and where do they come from?
The impurities present in commercial this compound are typically byproducts of its synthesis or degradation products. The manufacturing process generally involves a two-step approach: the formation of the 1,3-benzodioxole core followed by the introduction of the butyl side-chain.
Common Impurities and Their Origins:
| Impurity Category | Specific Impurity | Likely Origin |
| Unreacted Starting Materials | Catechol | Incomplete Williamson ether synthesis for the formation of the 1,3-benzodioxole ring. |
| 1,2-Dihaloalkane (e.g., Dibromomethane) | Excess reagent or incomplete reaction during the formation of the 1,3-benzodioxole ring. | |
| 4-Bromobenzodioxole | Incomplete Grignard reaction or other coupling reactions to introduce the butyl group. | |
| Byproducts from Synthesis | Bis(benzo[d][1][2]dioxol-5-yl)methane | A byproduct formed during acylation reactions of 1,3-benzodioxole. |
| Biphenyl-type compounds | Homocoupling of the Grignard reagent during the introduction of the butyl group.[1][3] | |
| Isomers of this compound | Potential for substitution at other positions on the benzene ring during alkylation. | |
| Degradation Products | Oxidized species (e.g., aldehydes, carboxylic acids) | Oxidation of the butyl side-chain or the benzodioxole ring upon exposure to air, light, or heat.[2] |
| Polymeric materials | Self-polymerization or reaction with other impurities over time. |
Part 2: Troubleshooting Guide - Identification and Remediation of Impurities
This section provides a structured approach to identifying and resolving common issues related to impurities in this compound during your experiments.
Issue 1: Unexpected Peaks in GC-MS Analysis
Scenario: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a commercial batch of this compound shows several unexpected peaks in addition to the main product peak.
Causality: These peaks likely correspond to volatile or semi-volatile impurities arising from the manufacturing process or degradation. GC-MS is a highly effective technique for separating and identifying such compounds in fragrance and pharmaceutical raw materials.[4][5][6][7][8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks in GC-MS.
Detailed Steps:
-
Peak Identification:
-
Mass Spectral Library Search: Compare the mass spectra of the impurity peaks against a comprehensive library (e.g., NIST, Wiley). This will provide a tentative identification.
-
Retention Index (RI) Comparison: If available, compare the calculated retention indices of the unknown peaks with literature values for suspected impurities.
-
Standard Injection: For definitive identification, inject authentic standards of suspected impurities (e.g., catechol, 4-bromobenzodioxole) to confirm retention time and mass spectrum.
-
-
Purification:
-
Fractional Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For impurities with similar boiling points, column chromatography on silica gel is recommended. A non-polar mobile phase (e.g., hexane/ethyl acetate gradient) will typically allow for the separation of the less polar this compound from more polar impurities like catechol.
-
Issue 2: Inconsistent Reaction Yields or Side Product Formation
Scenario: When using this compound as a starting material, you observe inconsistent reaction yields or the formation of unexpected side products.
Causality: The presence of reactive impurities in your this compound can interfere with your reaction. For instance, unreacted starting materials from its synthesis can participate in your desired transformation, leading to a complex product mixture.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent reaction outcomes.
Detailed Steps:
-
Quantitative Purity Assessment:
-
Determine the exact purity of your this compound batch using a quantitative method like Quantitative Nuclear Magnetic Resonance (qNMR) or Gas Chromatography with an internal standard. This will allow you to adjust the stoichiometry of your reaction accordingly.
-
-
Identification of Reactive Impurities:
-
Use GC-MS or LC-MS to identify any impurities that may have functional groups that could interfere with your reaction chemistry. For example, the phenolic hydroxyl group of residual catechol is acidic and can be deprotonated by bases.
-
-
Purification of Starting Material:
-
Based on the nature of the identified impurities, choose an appropriate purification method as described in "Issue 1".
-
-
Reaction Optimization:
-
If purification is not feasible or the impurity level is low, you may be able to optimize your reaction conditions to minimize the impact of the impurity. This could involve adjusting the amount of reagent, changing the reaction temperature, or decreasing the reaction time.
-
Part 3: Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and semi-quantify impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Perform a library search on the mass spectrum of each impurity peak.
-
Calculate the relative percentage of each impurity based on the peak area (note: this is a semi-quantitative estimation as it assumes equal response factors).
-
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove polar impurities (e.g., catechol) from a sample of this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., start with 99:1 hexane:ethyl acetate, then 98:2, and so on).
-
The less polar this compound will elute first. More polar impurities like catechol will be retained more strongly on the silica gel and elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
References
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]
-
MDPI. (n.d.). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Retrieved from [Link]
-
Perera, A. D., & Karrow, N. A. (2021). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Cosmetics, 8(4), 107. [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
The Perfumer's Apprentice. (n.d.). Fragrance Analysis by GCMS. Retrieved from [Link]
-
Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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- 7. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Butyl-1,3-benzodioxole
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 5-Butyl-1,3-benzodioxole, a key intermediate in various chemical syntheses. The focus is not merely on the procedural steps but on the scientific rationale behind each validation parameter, ensuring a robust and defensible analytical method. All protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For this compound, this typically involves assay determination (quantifying the pure substance) and the detection of impurities. An unvalidated method can lead to inaccurate results, impacting everything from process chemistry to regulatory submissions. This guide will compare two common analytical techniques, GC and HPLC, for the analysis of this compound, which has a molecular weight of 178.23 g/mol and is soluble in organic solvents like methanol and ethanol.[4]
Comparative Overview of Analytical Techniques
Both GC and HPLC are powerful separation techniques suitable for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the volatility of potential impurities and the desired sensitivity.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Best Suited For | Volatile and thermally stable compounds. | A wider range of compounds, including non-volatile and thermally labile ones. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS).[5][6] | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). |
| Sample Preparation | May require derivatization for non-volatile compounds. | Generally more straightforward, involving dissolution in the mobile phase. |
The Workflow of Analytical Method Validation
A comprehensive validation process follows a structured workflow to evaluate various performance characteristics of the analytical method.
Sources
A Comparative Analysis of Synthetic Routes to 5-Butyl-1,3-benzodioxole
Introduction
5-Butyl-1,3-benzodioxole, a derivative of 1,3-benzodioxole, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a thorough evaluation of their respective advantages and disadvantages.
Route 1: Grignard Reaction with Piperonal followed by Reduction
This classical organometallic approach involves the reaction of a butyl Grignard reagent with piperonal (1,3-benzodioxole-5-carbaldehyde) to form the secondary alcohol, 1-(1,3-benzodioxol-5-yl)pentan-1-ol, which is subsequently reduced to the target compound.
Chemical Principles
The core of this synthesis is the nucleophilic addition of the butyl Grignard reagent to the electrophilic carbonyl carbon of piperonal. The Grignard reagent, prepared from butyl bromide and magnesium, acts as a potent carbanion source. The subsequent reduction of the benzylic alcohol can be achieved through various methods, with catalytic hydrogenation or Wolff-Kishner/Clemmensen reductions being common choices. The choice of reduction method is critical and depends on the presence of other functional groups in the molecule.
Experimental Protocol: Grignard Reaction
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of butyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. Maintain a gentle reflux until most of the magnesium has reacted.
-
Reaction with Piperonal: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve piperonal in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.[1]
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of piperonal.[1] Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(1,3-benzodioxol-5-yl)pentan-1-ol.
Experimental Protocol: Reduction (Wolff-Kishner)
-
To the crude alcohol from the previous step, add hydrazine hydrate and diethylene glycol.
-
Heat the mixture to reflux. Add potassium hydroxide pellets portion-wise.
-
Continue to heat, allowing water and excess hydrazine to distill off, until the temperature reaches approximately 200°C. Maintain this temperature until the evolution of nitrogen gas ceases.[2][3][4]
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Workflow Diagram
Caption: Grignard reaction followed by Wolff-Kishner reduction.
Route 2: Friedel-Crafts Acylation followed by Reduction
This two-step approach involves the acylation of 1,3-benzodioxole with butanoyl chloride to form 1-(1,3-benzodioxol-5-yl)butan-1-one, which is then reduced to the final product.
Chemical Principles
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acylium ion, generated from butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich 1,3-benzodioxole ring. The subsequent reduction of the ketone to a methylene group can be achieved via Clemmensen or Wolff-Kishner reduction. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner is carried out in a basic medium.[2][5][6] The choice between these two methods is crucial to avoid unwanted side reactions with other functional groups that may be present in the molecule.
Experimental Protocol: Friedel-Crafts Acylation
-
In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.
-
Cool the suspension in an ice bath and slowly add butanoyl chloride.
-
Add 1,3-benzodioxole dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the crude ketone.
Experimental Protocol: Reduction (Clemmensen)
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water and hydrochloric acid.
-
Add the crude 1-(1,3-benzodioxol-5-yl)butan-1-one to a mixture of the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete.[5][7]
-
Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation.
Workflow Diagram
Caption: Friedel-Crafts acylation followed by Clemmensen reduction.
Route 3: Wittig Reaction with Piperonal
The Wittig reaction provides a powerful method for alkene synthesis. In this route, piperonal is reacted with a butyl-derived phosphorus ylide to form an intermediate alkene, which is then hydrogenated to yield the final product.
Chemical Principles
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.[8][9] The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to form an alkene and triphenylphosphine oxide.[8][9] The resulting alkene can then be reduced to the corresponding alkane by catalytic hydrogenation.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a dry flask under a nitrogen atmosphere, suspend butyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.[10]
-
Reaction with Piperonal: To the resulting ylide solution, add a solution of piperonal in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[8]
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product, a mixture of (E)- and (Z)-5-(pent-1-en-1-yl)-1,3-benzodioxole, can be purified by column chromatography.
Experimental Protocol: Hydrogenation
-
Dissolve the alkene from the Wittig reaction in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude this compound, which can be further purified by distillation.
Workflow Diagram
Caption: Wittig reaction followed by catalytic hydrogenation.
Comparative Analysis
| Feature | Grignard Route | Friedel-Crafts Route | Wittig Route |
| Starting Materials | Butyl bromide, Piperonal | 1,3-Benzodioxole, Butanoyl chloride | Butyl bromide, Piperonal, Triphenylphosphine |
| Key Intermediates | 1-(1,3-Benzodioxol-5-yl)pentan-1-ol | 1-(1,3-Benzodioxol-5-yl)butan-1-one | 5-(Pent-1-en-1-yl)-1,3-benzodioxole |
| Overall Yield | Moderate to Good | Good to High | Moderate |
| Scalability | Good | Excellent | Moderate |
| Reagent Sensitivity | Highly sensitive to moisture | Lewis acids can be harsh | Strong bases are air and moisture sensitive |
| Byproducts | Wurtz coupling products | Polyacylation products | Triphenylphosphine oxide |
| Stereocontrol | Not applicable | Not applicable | Can produce E/Z isomers |
| Safety Considerations | Grignard reagents are pyrophoric. | Lewis acids are corrosive. | Strong bases are caustic and flammable. |
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability and cost of starting materials, desired scale of production, and the specific equipment and expertise available.
-
The Friedel-Crafts acylation followed by reduction is often the most industrially viable route due to its high yields, scalability, and the use of relatively inexpensive starting materials. However, the harsh conditions of both the acylation and the Clemmensen reduction can limit its applicability for substrates with sensitive functional groups.
-
The Grignard reaction is a versatile and reliable method, particularly for laboratory-scale synthesis. The main challenges lie in the careful handling of the moisture-sensitive Grignard reagent and the potential for side reactions.
-
The Wittig reaction offers a good alternative, especially when specific alkene intermediates are desired. The main drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.
Researchers and process chemists must carefully evaluate these factors to select the most appropriate and efficient synthesis strategy for their specific needs.
References
-
Pavia, D. L.; Lampman, G. M.; Kritz, G. S.; Engel, R. G. Introduction to Laboratory Techniques, 4th Ed. Thomson Brooks/Cole: Mason, OH, 2006; pp 359-364.
-
Organic Chemistry Portal. Wittig Reaction.
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018).
-
Wikipedia. Wolff–Kishner reduction.
-
The Hive. Piperonal from 1,3-benzodioxole?. (2005).
-
Surur, S. Clemmensen Reduction.
-
Pharmapproach. CLEMMENSEN REDUCTION.
-
Alfa Chemistry. Wolff-Kishner Reduction.
-
Master Organic Chemistry. The Wittig Reaction. (2018).
-
L.S.College, Muzaffarpur. Wolff–Kishner reduction. (2020).
-
Wikipedia. Clemmensen reduction.
-
BYJU'S. Wolff Kishner reduction mechanism.
-
The Hive. Friedel-Crafts Acetonylation of 1,3-Benzodioxole. (2002).
-
Chemik Co. Understanding 5-Methyl-1,3-benzodioxole: Synthesis, Properties, and Applications in Chemical Intermediates.
-
Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024).
-
National Institutes of Health. First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil.
-
Organic Chemistry Portal. Wittig Reaction.
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Benchchem. Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
-
De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025).
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
-
National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
-
Wikipedia. Piperonal.
-
ECHEMI. Clemmensen reduction of 1,3 diketones.
-
ECHEMI. This compound.
-
Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021).
-
Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
-
Google Patents. Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Butyl-1,3-benzodioxole and its Positional Isomer
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Positional Isomers
5-Butyl-1,3-benzodioxole, a derivative of the well-known safrole and piperonal scaffold, is a molecule of interest in various chemical fields, from fragrance and flavor science to pharmaceutical and clandestine synthesis monitoring.[1] Its chemical properties are intrinsically linked to the substitution pattern on the benzodioxole ring. However, synthetic routes can often lead to the formation of positional isomers, most notably 4-Butyl-1,3-benzodioxole. These isomers share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), making them indistinguishable by basic mass spectrometry or elemental analysis. For researchers in quality control, medicinal chemistry, or forensic analysis, the ability to unambiguously differentiate these isomers is paramount.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and 4-Butyl-1,3-benzodioxole. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to provide definitive structural elucidation. The causality behind experimental choices and interpretation strategies will be explained from the perspective of field-proven experience.
The Core of Differentiation: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. The substitution pattern on the aromatic ring creates unique symmetry and chemical shift patterns that serve as definitive fingerprints for each isomer.
Expert Rationale: Why NMR Excels
The key to differentiating the 5-butyl and 4-butyl isomers lies in the proton environment on the aromatic ring.
-
This compound: This isomer possesses a plane of symmetry through the C2-C5 axis of the benzene ring. This results in a simpler aromatic region in the ¹H NMR spectrum. The protons at C4 and C7 are chemically equivalent, as are the protons at C6. However, due to the butyl group at C5, the protons at C4 and C6 are distinct. This leads to an expected pattern of three distinct aromatic signals.
-
4-Butyl-1,3-benzodioxole: This isomer lacks the symmetry of its 5-butyl counterpart. All three aromatic protons (at C5, C6, and C7) are in unique chemical environments. Consequently, we expect to see three distinct signals, each with its own characteristic coupling pattern. The proximity of the butyl group to the dioxole ring also induces significant steric and electronic effects, further differentiating its spectrum.
The following diagram illustrates the key protons that enable differentiation.
Caption: Aromatic protons used for NMR-based isomer identification.
Protocol: High-Resolution NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the benzodioxole sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this class of compounds and provides a clean spectral window, with a residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for precise chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks. For ¹H, the CDCl₃ peak width at half-height should be <0.5 Hz.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of approximately 12 ppm, centered around 5 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 220 ppm.
-
A 45-degree pulse with a relaxation delay of 2 seconds is standard. Due to the longer relaxation times of quaternary carbons, increasing this delay to 5 seconds can improve their relative intensity.
-
Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two isomers, based on data from analogous compounds and established substituent effects.[2][3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | 4-Butyl-1,3-benzodioxole | Key Differentiator |
| Aromatic H | ~6.72 (d, 1H, J=8 Hz, H-7) | ~6.75 (m, 2H, H-6, H-7) | Splitting Pattern & Symmetry |
| ~6.65 (s, 1H, H-4) | ~6.68 (d, 1H, J=8 Hz, H-5) | Three distinct signals for 4-butyl isomer. | |
| ~6.60 (d, 1H, J=8 Hz, H-6) | |||
| O-CH₂-O | ~5.90 (s, 2H) | ~5.92 (s, 2H) | Minimal difference expected. |
| Butyl-CH₂ | ~2.50 (t, 2H, J=7.5 Hz) | ~2.75 (t, 2H, J=7.5 Hz) | 4-isomer's benzylic CH₂ is more deshielded. |
| Butyl-CH₂ | ~1.55 (m, 2H) | ~1.58 (m, 2H) | |
| Butyl-CH₂ | ~1.35 (m, 2H) | ~1.38 (m, 2H) | |
| Butyl-CH₃ | ~0.92 (t, 3H, J=7.3 Hz) | ~0.94 (t, 3H, J=7.3 Hz) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | 4-Butyl-1,3-benzodioxole | Key Differentiator |
| Ar-C (quaternary) | ~147.5 (C-3a), ~146.0 (C-7a) | ~147.8, ~145.5 | Number of Signals |
| ~135.0 (C-5) | ~132.0 (C-4) | 4-isomer has 6 unique aromatic C signals. | |
| Ar-CH | ~120.5 (C-6), ~108.0 (C-7) | ~121.0, ~115.0, ~109.0 | 5-isomer has fewer due to symmetry. |
| ~109.5 (C-4) | |||
| O-CH₂-O | ~101.0 | ~101.2 | Minimal difference. |
| Butyl-CH₂ | ~35.5 | ~33.0 | |
| Butyl-CH₂ | ~33.5 | ~31.0 | |
| Butyl-CH₂ | ~22.5 | ~22.5 | |
| Butyl-CH₃ | ~14.0 | ~14.0 |
Supporting Evidence: IR Spectroscopy and Mass Spectrometry
While NMR is definitive, IR and MS provide rapid, complementary data that can corroborate the identification.
Infrared (IR) Spectroscopy
The primary utility of IR in distinguishing these isomers lies in the fingerprint region, specifically the out-of-plane C-H bending bands between 700-900 cm⁻¹. The substitution pattern on the benzene ring dictates the frequencies of these vibrations.[4]
-
This compound: As a 1,2,4-trisubstituted benzene ring, it is expected to show a strong absorption band around 800-860 cm⁻¹.
-
4-Butyl-1,3-benzodioxole: As a 1,2,3-trisubstituted benzene ring, it should exhibit characteristic bands in the regions of 750-810 cm⁻¹ and 810-850 cm⁻¹.
Other key absorptions will be common to both isomers, including:
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretch (ether): Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Under Electron Ionization (EI), both isomers will show a molecular ion (M⁺) peak at m/z = 178. However, the relative abundances of fragment ions can differ due to the stability of the resulting carbocations.[6][7]
The most significant fragmentation pathway for both isomers is benzylic cleavage, resulting in the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation.
-
Fragmentation: C₁₁H₁₄O₂⁺ → [C₈H₉O₂]⁺ + •C₃H₇
-
Expected Fragment Ion: m/z = 135
The base peak for both isomers is likely to be m/z 135. However, subtle differences in the relative intensity of other fragments, such as those arising from cleavage within the butyl chain (e.g., loss of •CH₃ leading to m/z 163) or rearrangements like the McLafferty rearrangement, might be observable under carefully controlled conditions.[8][9] The stability of the radical cation and the proximity of the butyl group to the dioxole moiety in the 4-isomer could influence these minor pathways.
Integrated Analytical Workflow
Caption: Logical workflow for the spectroscopic identification of butyl-1,3-benzodioxole isomers.
Conclusion
Distinguishing between this compound and its 4-butyl isomer is a classic problem of positional isomerism that is readily solved with a multi-faceted spectroscopic approach. While IR and MS provide valuable corroborating data, NMR spectroscopy stands as the definitive technique . The symmetry, chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum provide an unmistakable signature for each isomer. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately determine the structure of their samples, ensuring the integrity and validity of their scientific endeavors.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10][11][12][13][14]
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PubChem. National Center for Biotechnology Information. [Link]
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Mary, Y. S., & Arumanayagam, T. (2014). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. International Journal of ChemTech Research, 6(13), 5334-5344.[4]
-
Scent.vn. 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. [Link][1]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][8]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][6]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link][7]
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Vlaisavljevich, E., & Kennon, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][9]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link][3]
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Comparative Analysis of Benzodioxole Derivatives: Elucidating the Biological Activities of 5-Butyl-1,3-benzodioxole and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic structure consisting of a benzene ring fused to a methylenedioxy ring, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Found in numerous natural products, this structural motif is a versatile building block for synthesizing compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides an in-depth comparison of the biological activity of 5-Butyl-1,3-benzodioxole against other prominent benzodioxole derivatives, focusing on the mechanistic distinctions that underpin their utility in different applications, particularly in pest control.
The Profile of this compound: A Direct-Acting Insecticide
This compound, also known as 1-butyl-3,4-methylenedioxybenzene (BMDB), has been identified as a potent insecticidal agent.[6] It is a major phenylpropanoid component of the essential oil from Piper corcovadensis leaves.[6] Unlike many other benzodioxoles that function as synergists, this compound exhibits direct toxicity to insects, making it a subject of interest for the development of novel, nature-derived pesticides.
The insecticidal activity of this compound is multifaceted. Studies on the maize weevil, Sitophilus zeamais, have demonstrated that its efficacy stems from several distinct mechanisms:
-
Multimodal Toxicity: It is toxic through fumigation, direct contact, and ingestion.[6]
-
Enzyme Inhibition: It inhibits key digestive enzymes in insects, specifically trypsin and α-amylase, disrupting nutrient absorption.[6]
-
Antifeedant Properties: The compound exhibits a strong deterrent effect, discouraging insects from feeding on treated materials.[6]
This combination of toxic and behavioral effects makes it a robust candidate for pest management. The direct action on digestive enzymes represents a different mode of action compared to many synthetic insecticides that target the nervous system, which could be advantageous in managing resistant insect populations.[7]
Comparative Analysis with Other Benzodioxoles
The biological activity of the benzodioxole scaffold can be dramatically altered by modifications to its substituent groups. A comparison with two structurally similar and commercially significant analogs—Dihydrosafrole and Piperonyl Butoxide (PBO)—illustrates this structure-activity relationship clearly.
Caption: Chemical structures of the compared benzodioxole derivatives.
Dihydrosafrole is the propyl analog of this compound, differing only by a single methylene unit in the alkyl side chain.[8] This seemingly minor structural change leads to a significant shift in its primary application and biological profile.
-
Primary Role: Dihydrosafrole is best known as a chemical intermediate, particularly in the synthesis of Piperonyl Butoxide (PBO).[9][10]
-
Biological Activity: While it has been studied for some biological activities like antimicrobial properties, its use is limited due to health concerns.[8] It is structurally related to safrole, a compound associated with carcinogenic effects.[10][11] The International Fragrance Association (IFRA) standards recommend that the total concentration of safrole, isosafrole, and dihydrosafrole should not exceed 0.01% in consumer products due to carcinogenicity concerns.[12]
The comparison between the butyl and propyl analogs underscores the sensitivity of biological activity to alkyl chain length. The increased lipophilicity of the butyl group in this compound may contribute to its enhanced insecticidal potency compared to its propyl counterpart.
PBO is one of the most widely used and well-known synthetic benzodioxole derivatives in the agrochemical industry.[1] However, its function is fundamentally different from that of this compound.
-
Primary Role: PBO is an insecticide synergist.[13] By itself, it possesses little to no insecticidal activity.[14][15] Its purpose is to enhance the potency and effectiveness of other insecticides, such as pyrethrins and pyrethroids.[9]
-
Mechanism of Action: PBO's synergistic effect comes from its ability to inhibit cytochrome P450 monooxygenases (MFOs) in insects.[14][15] These enzymes are a primary defense mechanism for insects, detoxifying and breaking down insecticidal compounds.[9] By blocking these enzymes, PBO prevents the metabolic breakdown of the active insecticide, allowing it to persist longer in the insect's body at a higher concentration, thus increasing its lethality.[9][14]
This mechanism is a classic example of synergistic bioactivation, contrasting sharply with the direct toxic action of this compound.
Caption: Mechanism of PBO as a cytochrome P450 inhibitor.
Quantitative Data Summary
The following table summarizes the available quantitative data on the insecticidal activity of this compound (BMDB) against the maize weevil, Sitophilus zeamais.[6]
| Compound | Assay Type | Metric | Value |
| This compound (BMDB) | Fumigation | LC₅₀ | 0.85 µL L⁻¹ of air |
| Contact | LD₅₀ | 6.16 µg g⁻¹ of insect | |
| Ingestion | LC₅₀ | 14.30 mg g⁻¹ | |
| Piper corcovadensis Essential Oil (PcLEO) | Fumigation | LC₅₀ | 9.46 µL L⁻¹ of air |
| Contact | LD₅₀ | 9.38 µg g⁻¹ of insect | |
| Ingestion | LC₅₀ | 16.04 mg g⁻¹ |
LC₅₀ (Lethal Concentration, 50%) and LD₅₀ (Lethal Dose, 50%) values represent the concentration or dose required to kill 50% of the test population.
The data clearly show that the isolated compound, this compound, is significantly more potent than the essential oil from which it is derived, particularly in fumigation tests.[6] This highlights the value of isolating active compounds from natural sources.
Experimental Protocol: Insecticidal Contact Toxicity Bioassay
To provide a practical context, this section outlines a standardized protocol for evaluating the contact toxicity of a compound like this compound, adapted from methodologies used in entomological research.[6]
Objective: To determine the median lethal dose (LD₅₀) of a test compound when applied topically to an insect species (e.g., Sitophilus zeamais).
Materials:
-
Test compound (e.g., this compound)
-
Acetone (or other suitable solvent)
-
Microsyringe or micropipette (0.5-1.0 µL capacity)
-
Adult insects of uniform age and weight
-
Ventilated Petri dishes or glass vials
-
CO₂ for insect anesthetization
-
Incubator set to standard conditions (e.g., 25±1°C, 65±5% relative humidity)
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in acetone. A typical range might be 1, 5, 10, 25, and 50 µg/µL. A solvent-only solution serves as the control.
-
Insect Handling: Anesthetize a batch of adult insects using a brief exposure to CO₂.
-
Topical Application: Using the microsyringe, apply a fixed volume (e.g., 0.5 µL) of a dosing solution to the dorsal thorax of each anesthetized insect. Treat at least 20-30 insects per concentration level.
-
Incubation: Place the treated insects into the ventilated Petri dishes containing a food source. Transfer them to an incubator.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.
Caption: Workflow for a contact toxicity bioassay.
This self-validating protocol ensures reliability through the use of a solvent control to account for procedural mortality and dose-response analysis to establish a clear toxicological endpoint.
Conclusion and Future Directions
The comparative analysis of this compound with its analogs reveals a crucial principle in drug and pesticide discovery: subtle structural modifications can profoundly alter biological activity and mechanism of action.
-
This compound emerges as a promising lead for a direct-acting insecticide , with a valuable multi-pronged attack involving toxicity and antifeedant effects.
-
Piperonyl Butoxide (PBO) serves as a classic insecticide synergist , acting not by direct toxicity but by inhibiting the insect's metabolic defenses.[9][14] Its larger, more complex side chain is key to its interaction with cytochrome P450 enzymes.
-
Dihydrosafrole highlights how a small change in alkyl chain length can shift a compound's primary utility from a bioactive agent to a synthetic precursor , while also raising different toxicological concerns.[8][10]
For researchers in this field, these findings emphasize the importance of exploring structure-activity relationships. Future work should focus on synthesizing novel derivatives of this compound to optimize its insecticidal potency and spectrum while evaluating its safety profile for non-target organisms. Understanding these nuanced differences is paramount for the rational design of more effective and targeted chemical agents for agriculture and public health.
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efficacy of 5-Butyl-1,3-benzodioxole derivatives in biological assays
An In-Depth Comparative Guide to the Efficacy of 5-Butyl-1,3-benzodioxole Derivatives in Biological Assays
Introduction: The Versatile 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a prominent structural scaffold found in numerous natural products and synthetic compounds of significant biological importance.[1][2][3] This heterocyclic unit is a key pharmacophore in many bioactive molecules, including alkaloids like berberine and protopine, and is recognized for its ability to interact with various biological receptors through hydrogen bonding and hydrophobic interactions.[2][4] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for medicinal chemists aiming to develop novel therapeutic agents. This guide provides a comparative analysis of the efficacy of substituted 1,3-benzodioxole derivatives—with a focus on the 5-butyl substitution as a representative lipophilic anchor—across a spectrum of biological assays, offering insights into their structure-activity relationships and therapeutic potential.
Comparative Efficacy in Key Biological Assays
Derivatives of the 1,3-benzodioxole scaffold have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to antidiabetic and agricultural applications. The following sections compare the performance of these derivatives in key assays, supported by experimental data.
Antimicrobial & Antifungal Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzodioxole derivatives have emerged as a promising class of compounds in this domain.
Antibacterial Efficacy:
A notable study synthesized a series of 5-(benzo[d][5][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives, which exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
-
Causality: The incorporation of the pyrazole ring, a well-known pharmacophore, alongside the benzodioxole moiety creates a hybrid molecule with enhanced antimicrobial potential. The specific substitutions on the pyrazole ring directly modulate the compound's lipophilicity and electronic properties, influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.
Table 1: Comparative Antibacterial Activity of Benzodioxole-Pyrazole Derivatives [5]
| Compound ID | Substitution | Test Organism | MIC (nM) |
| 4e | Pyrrolidinomethanone | Sarcina sp. | 80 |
| 4e | Pyrrolidinomethanone | Staphylococcus aureus | 110 |
| 6c | Hydroxypiperidinoethanone | Sarcina sp. | 90 |
Antifungal Efficacy:
Benzodioxole derivatives have shown potent activity against a range of human and plant pathogenic fungi.[1]
-
Benzodioxole-Imidazole Hybrids: A series of these hybrids demonstrated significant activity against Candida species, a common cause of opportunistic infections.[7][8] Compounds bearing a trifluoromethylphenyl moiety were particularly effective against Candida albicans, with MIC values as low as 0.148 µmol/mL.[7][8]
-
Benzodioxole-Pyrimidine Derivatives: In the context of phytopathogenic fungi, certain 1,3-benzodioxole-pyrimidine derivatives have shown exceptional fungicidal activity, in some cases surpassing commercial fungicides like boscalid.[9] Compound 5c from this series exhibited a broad spectrum of activity, with a potent EC50 value of 0.07 mg/L against Alternaria solani.[9]
-
Mechanism Insight: The efficacy of compound 5c was linked to its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[9] This targeted mechanism highlights the potential for developing highly selective and effective antifungal agents from this scaffold.
Table 2: Comparative Antifungal Activity of Benzodioxole Derivatives
| Derivative Class | Compound | Test Organism | Efficacy Metric | Value | Reference Compound | Ref. Value |
| Pyrimidine | 5c | Alternaria solani | EC50 | 0.07 mg/L | Boscalid | 0.16 mg/L |
| Pyrimidine | 5c | Botrytis cinerea | EC50 | 0.44 mg/L | Boscalid | 5.02 mg/L |
| Imidazole | 5l/5m | Candida albicans | MIC | 0.148 µmol/mL | - | - |
| Imidazole | 5b | Candida tropicalis | MIC | 0.289 µmol/mL | - | - |
Anticancer Activity
The cytotoxic potential of benzodioxole derivatives has been extensively evaluated against various human cancer cell lines.
-
Carboxamide Derivatives: A study focusing on carboxamide-containing benzodioxoles found that compound 2a exhibited potent and promising antitumor activity against the Hep3B liver cancer cell line.[10][11] It was shown to induce cell cycle arrest in the G2-M phase at a level comparable to the standard chemotherapeutic drug doxorubicin.[10][11]
-
COX Inhibition: Other derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors. Compound 3b was identified as a potent inhibitor of both COX-1 and COX-2, while compound 3e showed the highest cytotoxicity against HeLa cervical carcinoma cells.[12]
-
Arsenical Conjugates: In an innovative approach, 1,3-benzodioxole derivatives were conjugated with arsenical precursors to improve the anti-tumor efficiency of arsenic-based drugs.[13][14] These conjugates inhibit the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[13][14] This strategy also resulted in slower elimination and longer retention of the active agent in vivo.[13]
-
Triazole Hybrids: Hybrids of 1,2,4-triazole and benzo[d][5][6]dioxole have demonstrated significant anti-breast cancer activity against the MCF-7 cell line.[15]
Table 3: Comparative Anticancer Activity of Benzodioxole Derivatives
| Derivative Class | Compound | Cancer Cell Line | Efficacy Metric | Value | Reference Compound | Ref. Value |
| Carboxamide | 2a | Hep3B (Liver) | G2-M Arrest | 8.07% | Doxorubicin | 7.4% |
| Ketoester | 3e | HeLa (Cervical) | CC50 | 219 µM | - | - |
| Triazole Hybrid | 6a/6b | MCF-7 (Breast) | IC50 | 7.9-22 µg/mL | Doxorubicin | 0.578 µg/mL |
| Methyl Ester | 8 | Panel of 52 lines | GI50 (mean) | 5.71 | - | - |
Other Notable Biological Activities
The versatility of the benzodioxole scaffold extends to other therapeutic and agricultural areas.
-
Antidiabetic Activity: Benzodioxol carboxamide derivatives have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[16] Compounds IIa and IIc showed IC50 values of 0.85 and 0.68 µM, respectively. In vivo studies confirmed that compound IIc significantly reduced blood glucose levels in a diabetic mouse model, highlighting its potential for developing new antidiabetic drugs.[16]
-
Plant Growth Promotion: A series of N-(benzo[d][5][6]dioxol-5-yl)-2-(one-benzylthio) acetamides were found to act as powerful auxin receptor agonists.[17][18] Compound K-10 demonstrated an exceptional ability to promote root growth in both Arabidopsis and rice, significantly outperforming the standard plant growth regulator, 1-naphthylacetic acid (NAA).[17][18]
-
Antioxidant Activity: Certain benzodiazepine derivatives incorporating the benzodioxole moiety have shown moderate antioxidant activity in DPPH radical scavenging assays.[10][11]
Experimental Protocols & Methodologies
The trustworthiness of comparative data relies on standardized and validated experimental protocols. Below are step-by-step methodologies for key assays discussed in this guide.
Protocol 1: Agar Diffusion Test for Antibacterial Screening
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test bacterium is uniformly spread over the agar surface.
-
Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar. A disc with solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Observation: The diameter of the clear zone of inhibition around each disc is measured. A larger diameter indicates greater antibacterial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits microbial growth.
-
Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium in the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Wells containing only broth (sterility control), broth and inoculum (growth control), and broth, inoculum, and a standard antibiotic (positive control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. Control wells receive medium with solvent only.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Visualizations: Workflows and Pathways
Caption: Generalized synthetic route for benzodioxole derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Proposed apoptotic mechanism for arsenical-benzodioxole conjugates.
Conclusion
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. The comparative data presented herein demonstrate that through targeted chemical modifications—such as the addition of pyrazole, pyrimidine, imidazole, or carboxamide moieties—the efficacy of these compounds can be finely tuned for specific applications. Benzodioxole derivatives have shown significant promise as antibacterial, antifungal, and anticancer agents, with some compounds outperforming or showing comparable activity to established drugs.[9][10][11] Furthermore, their expansion into antidiabetic and agricultural domains underscores their vast potential.[16][17][18] The self-validating nature of the standardized protocols ensures the reliability of these findings, providing a solid foundation for future research and development of novel therapeutics based on the versatile 1,3-benzodioxole core.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Butyl-1,3-benzodioxole: A Comparative Analysis of Immunoassay Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" of Cross-Reactivity Assessment for 5-Butyl-1,3-benzodioxole
This compound belongs to the methylenedioxyphenyl chemical family, a scaffold present in numerous natural and synthetic compounds. Its analogs, such as piperonyl butoxide (PBO), are widely used as pesticide synergists, while others, like safrole, are precursors in various chemical syntheses.[1][2] Given the potential for human and environmental exposure to a range of structurally similar 1,3-benzodioxole derivatives, the development of specific analytical methods for monitoring this compound is crucial.
Immunoassays, prized for their sensitivity and high-throughput capabilities, are an ideal choice for this purpose. However, the core challenge of any immunoassay is specificity. An antibody raised against this compound may also bind to other, structurally related molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results or inaccurate quantification.[3][4] Therefore, a rigorous cross-reactivity study is not merely a validation step; it is fundamental to defining the utility and limitations of the assay.
This guide provides a comprehensive framework for conducting such studies. We will compare two gold-standard platforms—the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR)—and provide the in-depth, field-proven insights necessary to design, execute, and interpret these critical experiments.
Foundational Step: Immunogen Synthesis
To generate antibodies, the small molecule this compound, a hapten, must first be rendered immunogenic by conjugating it to a large carrier protein.[5] The choice of conjugation strategy is paramount as it dictates which parts of the hapten are exposed to the immune system, thereby influencing the resulting antibody's specificity.
A common strategy involves introducing a linker arm with a reactive functional group (e.g., a carboxyl group) onto the hapten, away from its most unique structural features. For this compound, derivatization at the phenyl ring, preserving the distinct butyl chain and dioxole ring, is a logical approach. This hapten-linker construct is then covalently bonded to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development.[6][7]
Methodologies Compared: ELISA vs. Surface Plasmon Resonance (SPR)
The choice between ELISA and SPR depends on the specific goals of the study, available equipment, and desired throughput. Both can effectively quantify cross-reactivity, but they provide different types of data and insights.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric measurement based on enzyme-substrate reaction. Signal is inversely proportional to analyte concentration.[8] | Real-time, label-free measurement of mass changes on a sensor surface. Directly monitors binding events.[9] |
| Primary Output | IC50 values (concentration causing 50% inhibition). Cross-reactivity is calculated relative to the target analyte. | Kinetic constants (ka, kd) and affinity (KD). Cross-reactivity can be assessed by comparing binding affinities.[10] |
| Throughput | High (96/384-well plates). | Lower to Medium, depending on the instrument (typically 1-8 sensors run in parallel). |
| Sample Consumption | Low. | Very low. |
| Label Requirement | Requires enzyme-labeled antigen or antibody. | Label-free.[11] |
| Information Depth | Provides relative binding strength (potency). | Provides detailed kinetic and affinity data, offering deeper mechanistic insight into the binding interaction.[12] |
| Cost per Sample | Generally lower. | Higher, due to sensor chip costs and instrument maintenance. |
| Best For | High-throughput screening of many analogs; routine QC assays. | Detailed characterization of a smaller set of key analogs; mechanistic studies; fragment screening. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the 50% inhibitory concentration (IC50) for this compound and its potential cross-reactants.
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Coating Antigen: Dilute the synthesized Hapten-BSA conjugate to an optimal concentration (typically 0.1-1.0 µg/mL, determined by checkerboard titration) in Coating Buffer.
-
Antibody: Dilute the anti-hapten polyclonal or monoclonal antibody to its optimal concentration (determined by checkerboard titration) in Assay Buffer.
-
Analytes: Prepare stock solutions of this compound and each test analog (e.g., safrole, dihydrosafrole, PBO, butylbenzene) in DMSO. Create a serial dilution series for each analyte (e.g., from 100 µg/mL to 0.01 ng/mL) in Assay Buffer.
2. ELISA Procedure:
-
Coating: Add 100 µL of Coating Antigen solution to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the "Maximum Signal" (B0) wells.
-
Add 50 µL of each analyte dilution to the respective wells (in duplicate or triplicate).
-
Add 50 µL of the diluted antibody solution to all wells.
-
Incubate for 1 hour at RT with gentle shaking.
-
-
Washing: Repeat the wash step, but increase to 4 washes.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step, increasing to 5 washes to minimize background.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at RT.
-
Stopping Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes.
Protocol 2: Surface Plasmon Resonance (SPR) for Cross-Reactivity Assessment
This protocol outlines an inhibition-in-solution assay, a common format for analyzing small molecule interactions where immobilizing the small molecule itself is challenging.[13]
1. Reagent and Chip Preparation:
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
Immobilization: Covalently immobilize the anti-hapten antibody onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation, antibody injection, and ethanolamine deactivation). Aim for a moderate immobilization level (e.g., 2000-4000 RU) to ensure sufficient signal while minimizing mass transport limitations.
-
Analytes: Prepare stock solutions of this compound and each test analog in DMSO. Create a dilution series for each analyte in Running Buffer. The final DMSO concentration should be kept constant and low (<1%) across all samples to minimize solvent effects.
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) is often effective. This must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
2. SPR Procedure:
-
System Priming: Prime the SPR system with Running Buffer until a stable baseline is achieved.
-
Analyte Preparation: In a separate 96-well plate, pre-incubate a constant, low concentration of the target hapten (this compound, e.g., a concentration around its expected KD) with the varying concentrations of each test analog (the competitor).
-
Binding Analysis Cycle (for each competitor concentration):
-
Baseline: Flow Running Buffer over the sensor surface for 60-120 seconds to establish a stable baseline.
-
Association: Inject the pre-incubated hapten/competitor mixture over the sensor surface for 120-180 seconds. The binding response will be lower if the competitor is effective.
-
Dissociation: Flow Running Buffer over the surface for 180-300 seconds to monitor the dissociation of the bound hapten.
-
Regeneration: Inject the Regeneration Solution for 30-60 seconds to remove all bound molecules.
-
Stabilization: Flow Running Buffer until the baseline is stable before the next cycle.
-
-
Controls:
-
Inject Running Buffer with the same DMSO concentration as the samples to serve as a "zero" binding reference (double referencing).
-
Run cycles with only the target hapten (no competitor) to establish the maximum binding signal.
-
Run cycles with only the highest concentration of competitor to check for non-specific binding.
-
Data Analysis and Interpretation
ELISA Data
-
Calculate Percent Inhibition: For each analyte concentration, calculate the percent inhibition using the formula: % Inhibition = [1 - (Absorbance_sample / Absorbance_B0)] * 100
-
Generate Inhibition Curves: Plot % Inhibition versus the log of the analyte concentration.
-
Determine IC50: Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Calculate Cross-Reactivity (%CR): %CR = (IC50_of_this compound / IC50_of_Analog) * 100
Hypothetical Data Table:
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10.5 | 100% |
| Dihydrosafrole (5-Propyl-1,3-benzodioxole) | Shorter alkyl chain | 25.2 | 41.7% |
| 5-Pentyl-1,3-benzodioxole | Longer alkyl chain | 18.9 | 55.6% |
| Safrole | Alkyl chain with double bond | 155.0 | 6.8% |
| Piperonyl Butoxide (PBO) | Bulky ether side chain | > 10,000 | < 0.1% |
| Butylbenzene | Lacks dioxole ring | > 10,000 | < 0.1% |
Interpretation: The hypothetical data suggest the antibody is highly specific to the saturated alkyl chain and the benzodioxole ring. It shows significant cross-reactivity with analogs that have similar alkyl chains (propyl, pentyl) but much lower recognition of analogs with unsaturation (safrole) or a bulky, polar side chain (PBO). The lack of binding to butylbenzene confirms the dioxole ring is a critical part of the epitope.
SPR Data
-
Data Processing: Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.
-
Generate Inhibition Curve: Plot the response units (RU) at the end of the association phase against the log of the competitor concentration.
-
Determine Affinity (KD): While this inhibition format doesn't directly yield the KD of the competitors, it provides a clear ranking of their ability to inhibit the target interaction. For full kinetic characterization, a direct binding assay (immobilizing the hapten or using a capture-based approach) would be necessary.[11]
Interpretation: The SPR data will corroborate the ELISA findings by showing the degree to which each analog reduces the binding signal of the target hapten. A more potent cross-reactant will cause a greater reduction in signal at lower concentrations. The real-time nature of the data can also reveal subtle differences in binding kinetics that are not apparent from an endpoint ELISA.[9]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Background (ELISA) | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Titrate antibodies to find optimal concentration- Increase number of wash cycles and ensure forceful tapping to remove residual liquid[14] |
| No/Weak Signal (ELISA) | - Inactive reagents (antibody, conjugate, substrate)- Incorrect buffer pH- Analyte concentration out of range | - Use fresh reagents and confirm activity of HRP conjugate- Prepare fresh buffers and verify pH- Check analyte dilutions; run a wider concentration range |
| Poor Reproducibility (CV > 15%) | - Pipetting errors- Inconsistent incubation times- Edge effects on the plate | - Use calibrated pipettes; change tips for every standard/sample- Standardize all incubation times precisely- Avoid using the outermost wells of the plate; ensure proper sealing during incubations[15] |
| Non-specific Binding (SPR) | - Hydrophobic or electrostatic interactions with the chip surface | - Increase salt concentration in the running buffer (e.g., up to 500 mM NaCl)- Add a small amount of non-ionic surfactant (already in HBS-EP+)- Include a non-derivatized reference flow cell for subtraction[16] |
| Mass Transport Limitation (SPR) | - High density of immobilized ligand- Fast on-rate of the analyte | - Immobilize less ligand on the sensor surface- Increase the flow rate during the association phase- Use a lower analyte concentration range[16] |
References
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
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Young, A. S., et al. (2009). An analogue of piperonyl butoxide facilitates the characterisation of metabolic resistance. Pest Management Science, 65(2), 150-154. Available from: [Link]
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G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
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Saitman, A., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 5, 2374289518811797. Available from: [Link]
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Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
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IARC. (1976). Safrole, Isosafrole, and Dihydrosafrole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 10. Retrieved from [Link]
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Wang, Z. X., & Wu, J. W. (2015). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Surface Plasmon Resonance (pp. 55-73). Humana Press, New York, NY. Available from: [Link]
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Shankaran, D. R., Gobi, K. V., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors and Actuators B: Chemical, 121(1), 158-177. Available from: [Link]
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CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
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Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from [Link]
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Zhang, Y., et al. (2024). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Omega. Available from: [Link]
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Goryacheva, I. Y., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4287. Available from: [Link]
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Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 491, 143991. Available from: [Link]
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Scott, A. D., & Myszka, D. G. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 144-175). Royal Society of Chemistry. Available from: [Link]
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Del Vecchio, K., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32-37. Available from: [Link]
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Bishop, C. S., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Analytical Chemistry, 95(5), 2883-2890. Available from: [Link]
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Coyle, J. E., et al. (2008). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 377(2), 192-199. Available from: [Link]
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Li, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908811. Available from: [Link]
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Chemspace. (n.d.). Understanding 5-Methyl-1,3-benzodioxole: Synthesis, Properties, and Applications in Chemical Intermediates. Retrieved from [Link]
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Basketter, D., et al. (2016). Activation of non-sensitizing or low-sensitizing fragrance substances into potent sensitizers - Prehaptens and prohaptens. Contact Dermatitis, 74(5), 257-264. Available from: [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available from: [Link]
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Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. Available from: [Link]
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A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 5-Butyl-1,3-benzodioxole
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 5-Butyl-1,3-benzodioxole, a versatile intermediate in the synthesis of various complex organic molecules, ensuring its purity is paramount.[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and in the context of drug development, potentially harmful physiological effects.[3]
This guide provides an in-depth comparison of the primary analytical techniques for establishing the purity of synthesized this compound. We will delve into the principles, practical considerations, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers with the necessary knowledge to make informed decisions on method selection and to design robust protocols for purity assessment.
Understanding the Analyte: this compound
This compound is an organic compound with the molecular formula C₁₁H₁₄O₂.[4][5] Its structure, featuring a butyl group attached to a benzodioxole ring, gives it specific physicochemical properties that influence the choice of analytical methodology. It is a relatively non-polar molecule with a moderate boiling point, making it amenable to both GC and HPLC analysis.[6]
Comparative Analysis of Purity Determination Techniques
The selection of an analytical technique for purity determination is a critical decision that depends on several factors, including the nature of the analyte, the expected impurities, the required level of accuracy, and the available instrumentation.[7] A multi-technique approach is often employed for comprehensive purity analysis.[8][9]
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10] For this compound, GC offers high resolution and sensitivity, making it an excellent choice for quantifying its purity and identifying volatile impurities.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase coated on the column walls.
Causality in Experimental Choices for GC Analysis:
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically chosen for the analysis of this compound to achieve good separation based on boiling points and polarity differences between the main component and potential impurities.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is set higher than the column temperature to prevent condensation of the analytes.
-
Oven Temperature Program: A temperature program, starting at a lower temperature and gradually increasing, is often employed to effectively separate compounds with a range of boiling points. This allows for the elution of more volatile impurities first, followed by the main compound and then less volatile impurities.
-
Detector Choice: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds like this compound due to its high sensitivity and wide linear range. For identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.[10][11]
Experimental Workflow for GC Purity Analysis
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A Guide to Inter-Laboratory Comparison of 5-Butyl-1,3-benzodioxole Analysis: Methodologies, Validation, and Performance Assessment
Abstract
This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of 5-Butyl-1,3-benzodioxole. While this specific molecule may not be part of routine, standardized proficiency testing programs, its structural similarity to regulated compounds like Piperonyl Butoxide (PBO) and safrole allows for the adaptation of well-established analytical methodologies.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It details the critical components of study design, presents validated analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and outlines the statistical evaluation of laboratory performance. The objective is to provide a robust, scientifically-grounded blueprint for ensuring data accuracy, reliability, and comparability across different analytical laboratories.
Introduction: The Imperative for Analytical Comparability
This compound is a member of the benzodioxole chemical family, a scaffold present in various natural products and synthetic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3][4] As an intermediate in multi-step syntheses or a potential impurity in final products, its accurate quantification is paramount for process control, safety assessment, and regulatory compliance.[5][6]
An inter-laboratory comparison, or proficiency test, is the ultimate arbiter of an analytical method's reliability. It assesses the ability of different laboratories to produce accurate and precise results on an identical, homogeneous sample.[7] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025 and is fundamental to Good Laboratory Practice (GLP).[7][8] This guide establishes a framework for such a comparison for this compound, leveraging proven methods for analogous compounds.
Core Principles of Inter-Laboratory Studies
The primary goal is to evaluate the entire analytical system of each participating laboratory, from sample receipt to final data reporting. Key objectives include:
-
Identifying systematic errors (bias) or unexpected random errors.
-
Validating analytical methods across multiple sites.
-
Ensuring consistency in analytical performance over time.
-
Providing an objective measure of data quality to clients and regulatory bodies.
The workflow for a typical inter-laboratory study is outlined below.
Caption: High-level workflow for an inter-laboratory comparison study.
Recommended Analytical Methodologies
The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. For this compound, both GC-MS and HPLC are highly suitable. Its molecular weight (178.23 g/mol ) and likely volatility make it amenable to gas chromatography.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and sensitivity, making it ideal for identifying and quantifying the analyte, especially in complex matrices. The mass spectrometer provides definitive structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: SPE is chosen to isolate the analyte from a complex matrix (e.g., a formulation excipient solution) and concentrate it, thereby enhancing sensitivity and reducing matrix interference.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load 10 mL of the aqueous sample solution onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of a 10% methanol/water solution to remove polar interferences.
-
Dry the cartridge under vacuum or high-purity nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of ethyl acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 1.0 mL of ethyl acetate containing an appropriate internal standard (e.g., 1,4-Dichlorobenzene-d4 at 1 µg/mL).
-
-
Instrumental Analysis:
-
Rationale: A standard non-polar column (DB-5ms or equivalent) is selected for its versatility with a wide range of semi-volatile organic compounds. The temperature program is designed to ensure good peak shape and separation from potential impurities.
-
System: Agilent 8890 GC with 7250 GC/Q-TOF or equivalent.[10]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection, 1 µL injection volume. Inlet temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Acquisition Mode: Scan mode (m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Proposed): m/z 178 (M+), 121, 91. The exact ions should be confirmed by analyzing a pure standard.
-
Caption: Workflow for sample preparation and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV or MS detection is a powerful alternative, particularly for less volatile compounds or when derivatization for GC is undesirable.[11] This method is analogous to validated methods for PBO and other benzodioxole derivatives.[12][13]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (Dilution/Filtration):
-
Rationale: For simpler matrices like a drug product formulation, a direct "dilute and shoot" approach is often sufficient, minimizing sample preparation time and potential for error.
-
Accurately weigh a portion of the sample expected to contain approximately 1 mg of this compound.
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase. Sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Rationale: A C18 stationary phase is the workhorse of reversed-phase chromatography and is suitable for retaining the moderately non-polar analyte. An isocratic mobile phase simplifies the method and improves reproducibility. The detection wavelength is selected based on the UV absorbance maximum of the benzodioxole chromophore.[14]
-
System: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm and 287 nm.[12]
-
For LC-MS compatibility: Replace any non-volatile buffers (like phosphate) with volatile alternatives like formic acid or ammonium formate.[15]
-
Method Validation and Performance Criteria
Before the inter-laboratory study, the primary analytical method should be fully validated by the coordinating laboratory according to ICH Q2(R1) or equivalent guidelines. Participating laboratories should then demonstrate their proficiency by meeting pre-defined performance criteria.
The following table summarizes the key validation parameters and typical acceptance criteria that should be assessed by each laboratory.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (if using a PDA detector) should be >99%. No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by spike recovery on a placebo matrix. | Mean recovery should be within 98.0% - 102.0% at three different concentration levels. |
| Precision | Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Intermediate Precision: Precision within the same lab, but with different analysts, on different days, or with different equipment. | Repeatability: Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: %RSD ≤ 3.0% across all conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10. Precision (%RSD) should be ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C column temp). | The results should remain within the system suitability criteria. |
Data Analysis and Performance Evaluation
Once all laboratories have submitted their results, the coordinating body performs a statistical analysis to assess performance. The most common method is the Z-score.[16]
Z-Score Calculation:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value of the test sample (determined by the coordinating lab or by the consensus of all participants).
-
σ is the standard deviation for proficiency assessment (often a pre-defined value based on the method's known performance or calculated from the participants' results).
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (Warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (Action signal).
Laboratories with unsatisfactory results must conduct a thorough root cause investigation and implement corrective actions.[7]
Comparative Data Summary (Example)
The final report should summarize the performance of all participating laboratories in a clear, anonymized format.
| Laboratory Code | Reported Value (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=6) | LOQ (ng/mL) | Z-Score | Performance |
| Lab-01 | 9.95 | 99.5% | 0.8% | 5.0 | -0.25 | Satisfactory |
| Lab-02 | 10.12 | 101.2% | 1.1% | 4.5 | +0.60 | Satisfactory |
| Lab-03 | 9.51 | 95.1% | 1.5% | 7.0 | -2.45 | Questionable |
| Lab-04 | 10.80 | 108.0% | 0.9% | 5.5 | +4.00 | Unsatisfactory |
| Assigned Value | 10.00 | |||||
| Std. Deviation (σ) | 0.20 |
Conclusion
A successful inter-laboratory comparison for this compound hinges on a well-designed study protocol, the use of robust and validated analytical methods, and a clear statistical framework for performance evaluation. By adopting methodologies validated for structurally similar compounds like PBO, laboratories can establish a reliable system for ensuring data quality and consistency. This guide provides the necessary scientific and procedural foundation for researchers and quality control professionals to implement such a program, ultimately fostering confidence in analytical results across the scientific community.
References
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FAO Specifications and Evaluations for Agricultural Pesticides - PIPERONYL BUTOXIDE. Food and Agriculture Organization of the United Nations. [Link]
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Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. ResearchGate. [Link]
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PBO (Piperonyl butoxide; PC 067501) MRIDs 49480801/ 49592901. US Environmental Protection Agency. [Link]
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Woudneh, M. B., et al. (2006). Quantitative determination of pyrethroids, pyrethrins, and piperonyl butoxide in surface water by high-resolution gas chromatography/high-resolution mass spectrometry. Journal of Agricultural and Food Chemistry, 54(18), 6595-6601. [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. [Link]
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5-tert-Butyl-1,3-benzodioxole - Spectrum. SpectraBase. [Link]
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1,3-Benzodioxol-5-ol. NIST WebBook. [Link]
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Piperonyl Butoxide - OSHA Method. Occupational Safety and Health Administration. [Link]
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5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
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Tanaka, H., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(6), 1475-1481. [Link]
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Proficiency tests at Wageningen Food Safety Research. Wageningen University & Research. [Link]
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DRRR Proficiency testing - food and feed (chemical-physical). DRRR GmbH. [Link]
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Separation of 1,3-Benzodioxole-5-propanal on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
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1,3-Benzodioxol-5-ol Mass Spectrum. NIST WebBook. [Link]
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Testing Safrole in Beverages. Eurofins Scientific. [Link]
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Proficiency testing programs - FOOD. Bipea. [Link]
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Importance of Safrole Testing In Spices. Eurofins India. [Link]
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Analysis of Gas Oil by GC/APCI FTMS. Bruker. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
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Synthesis, characterisation and quantification of the new psychoactive substance 1-(1,3-benzodioxol-5-yl)-2-(propylamino)butan-1-one (bk-PBDB, putylone). ResearchGate. [Link]
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Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. ResearchGate. [Link]
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1,3-Benzodioxole-5-methanol. SIELC Technologies. [Link]
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A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI. [Link]
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An Inter Laboratory Comparison Study on Biological Products for Bacterial Endotoxin Test. Research and Reviews. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Butyl-1,3-benzodioxole Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Butyl-1,3-benzodioxole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from authoritative sources to elucidate how structural modifications to the this compound scaffold influence its biological activity. We will explore its diverse applications, from antimicrobial and anticancer agents to insecticidal synergists and plant growth promoters, supported by experimental data and detailed protocols.
Introduction: The Versatile 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered dioxole ring, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] This structural unit is present in numerous natural products, such as safrole, and serves as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][3] Derivatives of 1,3-benzodioxole have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antitumor, and insecticidal properties.[3][4][5][6][7]
The inclusion of a butyl group at the 5-position of the benzodioxole ring introduces a lipophilic component that can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will focus on the nuanced interplay between various substituents on this core structure and the resulting biological outcomes.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the benzodioxole ring and the appended functionalities. This section compares the SAR of these derivatives across different therapeutic and agricultural applications.
Antibacterial Activity
Recent studies have highlighted the potential of 1,3-benzodioxole derivatives as novel antibacterial agents, particularly in the face of rising antibiotic resistance.[4] A series of 5-(benzo[d][4][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives has been synthesized and evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[4][8]
Key SAR Insights:
-
Substitution at the 1-position of the pyrazole ring: The nature of the substituent at the 1-position of the dihydropyrazole ring, which is attached to the 5-position of the benzodioxole core, plays a critical role in determining antibacterial potency.
-
Heterocyclic moieties: The introduction of heterocyclic moieties, such as pyrrolidine and piperidine, has been shown to enhance antibacterial activity. For instance, a pyrrolidinomethanone derivative exhibited significant activity against Sarcina and Staphylococcus aureus.[4][8]
-
Hydroxypiperidinoethanone substitution: A hydroxypiperidinoethanone derivative also demonstrated potent activity against Sarcina.[4][8]
Table 1: Comparative Antibacterial Activity of this compound Analogs
| Compound ID | R-Group at Pyrazole N1 | Target Bacteria | MIC (nM) |
| 4e | Pyrrolidinomethanone | Sarcina | 80 |
| Staphylococcus aureus | 110 | ||
| 6c | Hydroxypiperidinoethanone | Sarcina | 90 |
Data synthesized from El-Behairy et al., 2015.[4][8]
The data suggests that the incorporation of specific nitrogen-containing heterocyclic rings with carbonyl linkers can significantly improve the antibacterial profile of these compounds. This is likely due to enhanced interactions with bacterial targets or improved cell permeability.
Insecticidal Synergism
Derivatives of 1,3-benzodioxole are well-established as synergists for various insecticides, including pyrethrins and carbamates.[2][5] They act by inhibiting cytochrome P-450 monooxygenases in insects, which are responsible for detoxifying the primary insecticide.[2]
Key SAR Insights:
-
Alkyl chain length at the 5-position: The length of the alkyl chain at the 5-position of the benzodioxole ring influences synergistic activity. While this guide focuses on 5-butyl derivatives, it is important to note that variations in this chain length are a key area of investigation.
-
Ether linkages: The presence of ether linkages, particularly butoxyethoxy-ethoxymethyl groups, at adjacent positions on the benzodioxole ring is a common feature in potent synergists.[5]
-
Acyl groups: The introduction of n-butanoyl, n-hexanoyl, and other acyl groups at the 5-position has been explored for synergistic effects.[5]
Table 2: Comparison of 1,3-Benzodioxole Derivatives as Insecticidal Synergists
| Derivative Class | Key Structural Feature | Primary Insecticide Class |
| Piperonyl Butoxide (PBO) Analog | 5-[2-(2-butoxyethoxy)-ethoxymethyl]-6-propyl | Pyrethrins, Pyrethroids, Carbamates |
| Acyl Derivatives | 5-n-butanoyl, 5-n-hexanoyl | Not specified |
Information based on patent literature.[5]
The lipophilicity and steric bulk of the substituents on the benzodioxole ring are critical for effective binding to the active site of cytochrome P-450 enzymes.
Plant Growth Promotion
A fascinating application of 1,3-benzodioxole derivatives is in the promotion of plant root growth. A series of N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds have been designed as potent auxin receptor agonists.[9][10]
Key SAR Insights:
-
N-(benzo[d][4][8]dioxol-5-yl) acetamide core: This core structure appears essential for auxin-like activity.
-
Substituents on the benzylthio group: The electronic and steric properties of substituents on the benzyl ring of the benzylthio moiety significantly impact root growth-promoting activity.
-
Halogen and methyl substitutions: Specific substitutions, such as a 3-methyl group on the benzyl ring (compound K-10), have been shown to exhibit outstanding root growth-promoting effects, surpassing that of the natural auxin NAA.[9][10]
Table 3: Root Growth-Promoting Activity of N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives in Oryza sativa
| Compound ID | Benzyl Ring Substitution | Promotive Rate on Primary Root Elongation (at 5 µM) |
| K-10 | 3-Methyl | 65.1% |
| HTS05309 (Lead) | 4-Chloro | 41.8% |
| NAA (Reference) | - | -12.3% (at 0.05 µM) |
Data from Zhang et al., 2022.[9][10]
These findings suggest that the 1,3-benzodioxole acetamide scaffold effectively mimics natural auxins, and fine-tuning the substituents on the benzylthio group can lead to highly potent and selective plant growth regulators.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Synthesis of 5-(benzo[d][4][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole Derivatives[4]
Step 1: Synthesis of (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one (Chalcone Intermediate)
-
To a solution of 1,3-benzodioxole-5-carbaldehyde (piperonal) in a suitable solvent (e.g., ethanol), add an equimolar amount of 3,3-dimethyl-2-butanone (pinacolone).
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting chalcone by recrystallization or column chromatography.
Step 2: Synthesis of 5-(benzo[d][4][8]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole
-
Dissolve the chalcone intermediate from Step 1 in absolute ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and isolate the pyrazoline product by filtration or extraction.
Step 3: N-Substitution of the Pyrazoline Ring
-
To a solution of the pyrazoline from Step 2 in an appropriate solvent, add an equimolar amount of the desired acyl chloride or other electrophile.
-
Add a base (e.g., triethylamine) to scavenge the generated acid.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction and purify the final N-substituted pyrazoline derivative by chromatography.
Antibacterial Activity Assay (Agar Diffusion Test)[4]
-
Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with a standardized suspension of the test bacterium.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent alone).
-
Incubate the plates at the appropriate temperature for the test organism (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
General SAR Trends for this compound Derivatives
Caption: A streamlined workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel bioactive compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, spanning antibacterial, insecticidal, and plant growth-promoting applications.
For antibacterial agents, the incorporation of N-substituted pyrazole moieties with specific heterocyclic side chains is a promising strategy. In the realm of insecticidal synergists, further exploration of different acyl and ether substituents could lead to more potent and selective inhibitors of insect cytochrome P-450. Finally, the development of 1,3-benzodioxole-based auxin mimics opens up new avenues for creating advanced plant growth regulators.
Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to translate their in vitro potency into in vivo efficacy. A deeper understanding of the SAR will undoubtedly pave the way for the rational design of next-generation this compound derivatives with enhanced activity and safety profiles.
References
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El-Behairy, M. F., Mazeed, T. E., El-Azzouny, A. A., & Aboul-Enein, M. N. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d]d[4][8]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202–209. [Link]
-
ResearchGate. (n.d.). Antimicrobial candidates containing 1,3-benzodioxol system. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d]d[4][8]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from [Link]
-
PubMed. (1998). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Retrieved from [Link]
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-
Zhang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908837. [Link]
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Al-Ostath, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14758. [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
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Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(8), 555-559. [Link]
-
ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives. Retrieved from [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Butyl-1,3-benzodioxole
This document provides a detailed, safety-first protocol for the proper disposal of 5-Butyl-1,3-benzodioxole, a compound used in laboratory and research settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for professionals in research, development, and analytical laboratories who handle such chemical compounds.
The fundamental principle guiding the disposal of this compound is its classification as a hazardous chemical waste. Its properties necessitate a disposal pathway that prevents its release into the environment and neutralizes its potential hazards. The procedures outlined below are based on established safety data for benzodioxole derivatives and standard hazardous waste management protocols.
Part 1: Hazard Profile and Essential Safety Precautions
Before any handling or disposal begins, it is imperative to understand the hazard profile of this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is generally classified with hazards similar to its parent structure, 1,3-benzodioxole.
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Combustible Liquid | The compound has a flash point and can ignite when exposed to an ignition source.[1] | Handle away from heat, sparks, and open flames. Use non-sparking tools.[2][3] |
| Skin/Eye Irritant | Direct contact can cause skin and serious eye irritation.[1][3] | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and tightly fitting safety goggles or a face shield.[4][5] |
| Respiratory Irritant | Inhalation of vapors or mists may cause respiratory tract irritation.[1] | All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] |
| Acute Toxicity | Harmful if swallowed or inhaled.[3][6][7] | Avoid breathing vapors and prevent ingestion. Do not eat, drink, or smoke when using this product.[6][7] |
| Environmental Hazard | Benzodioxole compounds can be toxic to aquatic life.[3] | Prevent release into the environment. Do not discharge into drains or sewer systems.[2][3] |
Causality of PPE Selection: The requirement for nitrile gloves, safety goggles, and a lab coat stems directly from the compound's irritant properties, preventing dermal and ocular exposure. The use of a chemical fume hood is mandated by its potential respiratory toxicity, ensuring that vapor concentrations are kept well below permissible exposure limits.
Part 2: Step-by-Step Waste Disposal Protocol
The proper disposal of this compound requires a systematic approach involving waste segregation, containment, and labeling. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[4]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of a safe laboratory waste management system. It prevents dangerous chemical reactions and ensures that waste is sent to the appropriate treatment facility.
-
Liquid Waste:
-
Designate a specific, compatible hazardous waste container for all liquid waste containing this compound. This includes pure, unused product, reaction mixtures, and solvent rinsates.
-
The container should be made of a material compatible with aromatic ethers. Borosilicate glass or a suitable chemically resistant polymer is recommended.
-
Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".[4]
-
Crucially, do not mix this waste stream with incompatible materials such as strong oxidizing agents or strong acids , as this can lead to vigorous, potentially hazardous reactions.[4][6]
-
-
Solid Waste:
-
Collect all contaminated solid materials in a separate, clearly labeled, and sealed container.[4]
-
This includes items such as used gloves, weighing papers, absorbent pads from spill cleanups, and contaminated disposable labware.
-
Label the container or bag "Hazardous Waste" and specify the contaminant (e.g., "Solid Waste contaminated with this compound").
-
Step 2: Container Management and Storage
-
Keep all waste containers tightly closed when not in use to prevent the release of vapors.[1][2]
-
Store the containers in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Ensure the storage area is away from heat sources and incompatible chemicals.[4]
Step 3: Empty Container Decontamination
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.
-
Triple Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste in your designated container.[8]
-
Once triple-rinsed, the container can be managed for recycling or disposal. The packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill, or recycled if permitted by your institution.[2]
Step 4: Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be handled by a licensed chemical waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[4]
-
The accepted method for final destruction is controlled incineration at a licensed facility, often equipped with flue gas scrubbing to manage emissions.[2]
Part 3: Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.[4]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if vapors are significant.
-
Contain and Absorb:
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous solid waste.[2][3]
-
Decontaminate Area: Clean the spill surface thoroughly with soap and water or an appropriate laboratory detergent.[4] Collect the cleaning materials and any residual liquid as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.[4]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for segregating this compound waste.
References
-
SAFETY DATA SHEET - 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific. (2025-10-08). [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023-03-06). [Link]
-
Spill Control/Emergency Response. OU EHSO Manual. (2025-01-14). [Link]
-
Safety data sheet - 1,3-Benzodioxole. CPAChem. (2024-08-29). [Link]
-
Chemical Waste Disposal Guidelines. University of Maryland. (n.d.). [Link]
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Definitive Guide to Personal Protective Equipment for Handling 5-Butyl-1,3-benzodioxole
This document provides essential, immediate safety and logistical information for the handling of 5-Butyl-1,3-benzodioxole. It is intended for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights for laboratory safety. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, thereby building a foundation of trust and ensuring a secure research environment.
Hazard Assessment: Understanding the Imperative for Protection
This compound, as a derivative of 1,3-benzodioxole, must be handled with the assumption that it shares a similar hazard profile to its parent and related compounds. Safety data for analogous chemicals, such as 1,3-Benzodioxole, indicates several potential hazards that dictate our personal protective equipment (PPE) strategy. The primary risks include skin and eye irritation, potential harm if inhaled or swallowed, and flammability.[1][2][3]
A thorough workplace hazard assessment is not merely a suggestion but a mandatory first step under OSHA standard 29 CFR 1910.132.[4][5][6] This assessment requires employers to identify all potential hazards and select the appropriate PPE to mitigate them.[5][7] The protocols outlined below are based on a synthesis of data from closely related compounds and are designed to provide a robust layer of protection against the anticipated risks of this compound.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not achieved by a single piece of equipment but by an integrated system of PPE. Each component is selected to counter a specific route of exposure. All PPE must be of safe design, maintained in a reliable and sanitary condition, and inspected before each use for any defects.[4][6][7]
| Equipment | Specification | Standard/Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Provides resistance to aromatic ethers. Double-gloving is recommended for extended handling or when working with larger quantities to prevent permeation. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield | Must provide tight-fitting protection against chemical splashes.[1][8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Flame-resistant (FR) lab coat | Protects against accidental splashes and contact with flammable liquids.[1][9] The lab coat should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges | Required when handling outside of a certified chemical fume hood or if aerosolization is possible.[1][8][9] A proper fit test is mandatory as per OSHA 29 CFR 1910.134. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure. The following protocol integrates the use of PPE into the entire handling process, from preparation to cleanup.
Pre-Operation & PPE Donning Procedure
-
Work Area Preparation : Confirm that a certified chemical fume hood is operational. Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[8]
-
Gather Materials : Assemble all necessary chemicals, equipment, and waste containers within the fume hood before beginning.
-
Hand and Body Protection : Don the inner pair of nitrile gloves. Put on the flame-resistant lab coat, ensuring it is fully fastened.
-
Second Pair of Gloves : Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection : Put on safety goggles. If a significant splash risk exists, add a full-face shield over the goggles.
-
Respiratory Protection (if required) : If working outside a fume hood, perform a positive and negative pressure seal check on your NIOSH-approved respirator before entering the work area.
Chemical Handling
-
Location : Conduct all manipulations of this compound exclusively within the chemical fume hood to control vapor exposure.[10]
-
Dispensing : Use spark-proof tools and ground all equipment when transferring the liquid to prevent static discharge, as the compound is considered a combustible liquid.[11][12]
-
Contamination Avoidance : Never handle "clean" items (e.g., notebooks, pens, phones) with your outer gloves. If you must exit the immediate work area, remove your outer gloves first.
Post-Operation & PPE Doffing Procedure
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.
-
Gross Decontamination : While still wearing all PPE, clean any gross contamination from your outer gloves and lab coat using an appropriate solvent and disposable wipes. Dispose of wipes in a designated hazardous waste container.
-
Remove Outer Gloves : Peel off the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles : Handle by the strap or sides to avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat : Unbutton the lab coat. Roll it forward and down off your shoulders, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained within the fold and place it in a designated container for laundering or disposal.
-
Remove Inner Gloves : Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[3][13]
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or you feel unwell.
-
Isolate : If safe to do so, close the fume hood sash and restrict access to the area.
-
Protect : If the spill is minor and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Contain & Absorb : Cover the spill with an inert absorbent material like sand or diatomite.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Using spark-proof tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[12]
Waste Disposal
-
Segregation : All waste contaminated with this compound, including gloves, wipes, and absorbent material, must be collected in a dedicated hazardous waste container.[10]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[10][12]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks and PPE usage throughout the process.
Caption: Workflow for handling this compound.
References
-
29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations (eCFR). [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. [Link]
-
Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety data sheet - 1,3-Benzodioxole. CPAChem. [Link]
-
Safety Data Sheet - 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific. [Link]
-
Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. osha.gov [osha.gov]
- 5. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. labor.hawaii.gov [labor.hawaii.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
